molecular formula C9H5F3O B1519303 1-Ethynyl-2-(trifluoromethoxy)benzene CAS No. 886363-40-2

1-Ethynyl-2-(trifluoromethoxy)benzene

Cat. No.: B1519303
CAS No.: 886363-40-2
M. Wt: 186.13 g/mol
InChI Key: QWFMOKRCLHCPSJ-UHFFFAOYSA-N
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Description

1-Ethynyl-2-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C9H5F3O and its molecular weight is 186.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-ethynyl-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O/c1-2-7-5-3-4-6-8(7)13-9(10,11)12/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFMOKRCLHCPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654132
Record name 1-Ethynyl-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-40-2
Record name 1-Ethynyl-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethynyl-2-(trifluoromethoxy)benzene: A Versatile Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Ethynyl-2-(trifluoromethoxy)benzene (CAS Number: 886363-40-2), a fluorinated aromatic compound with significant potential in medicinal chemistry and materials science. We will delve into its unique chemical properties, plausible synthetic routes, and explore its prospective applications, particularly in the realm of drug development as a versatile building block. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both theoretical insights and practical guidance.

Introduction: The Strategic Advantage of Fluorination in Drug Design

The incorporation of fluorine-containing functional groups into molecular scaffolds is a well-established strategy in modern drug design to enhance a compound's biological and physicochemical properties.[1][2] The trifluoromethoxy (-OCF3) group, in particular, has garnered considerable attention for its ability to modulate key drug-like characteristics.[3] Unlike the more common trifluoromethyl (-CF3) group, the trifluoromethoxy moiety offers a unique combination of high lipophilicity and metabolic stability, which can lead to improved cell membrane permeability and a longer duration of action for therapeutic agents.[4][5]

This compound presents a compelling molecular architecture that combines the advantageous properties of the trifluoromethoxy group with the versatile reactivity of a terminal alkyne. This dual functionality makes it a highly valuable building block for the synthesis of complex molecules through various coupling reactions, most notably the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry").[6][7][8]

Physicochemical Properties and Structural Attributes

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C9H5F3O-
Molecular Weight 186.13 g/mol -
Lipophilicity (LogP) HighThe trifluoromethoxy group is a strong lipophilicity enhancer.[5]
Metabolic Stability HighThe C-F bonds in the trifluoromethoxy group are highly resistant to metabolic degradation.[3]
Acidity of Alkyne Proton Moderately acidicThe electron-withdrawing nature of the trifluoromethoxy-substituted phenyl ring increases the acidity of the terminal alkyne proton, facilitating its participation in coupling reactions.
Reactivity HighThe terminal alkyne is a versatile functional group for C-C bond formation.

Synthesis of this compound: A Plausible Approach

A definitive, published synthetic protocol for this compound is not widely available. However, based on established organic chemistry principles, a highly plausible and efficient synthetic route would involve a Sonogashira coupling reaction. This would typically start from a readily available halogenated precursor, such as 2-iodo- or 2-bromo-1-(trifluoromethoxy)benzene, and couple it with a protected acetylene source, followed by deprotection.

Proposed Synthetic Pathway: Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[6][7]

G start 2-Iodo-1-(trifluoromethoxy)benzene coupling Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Base (e.g., DIPA) start->coupling reagent1 Trimethylsilylacetylene reagent1->coupling intermediate 2-((Trimethylsilyl)ethynyl)-1-(trifluoromethoxy)benzene coupling->intermediate deprotection Deprotection (e.g., K2CO3, MeOH) intermediate->deprotection product This compound (CAS: 886363-40-2) deprotection->product

Caption: A versatile building block for kinase inhibitor synthesis.

A Partner in Click Chemistry

The terminal alkyne of this compound is a perfect handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". [3][8]This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for bioconjugation, drug discovery, and materials science. [9]This allows for the facile linking of the trifluoromethoxyphenyl moiety to biomolecules, polymers, or other drug fragments.

Diagram: Application in Click Chemistry

G alkyne This compound reaction CuAAC Click Reaction [Cu(I) catalyst] alkyne->reaction azide Azide-Containing Molecule (e.g., Biomolecule, Drug Fragment) azide->reaction product 1,4-Disubstituted Triazole reaction->product

Caption: Facile triazole formation via click chemistry.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a promising and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of a reactive alkyne handle and a beneficial trifluoromethoxy group makes it a valuable tool for the construction of complex and potentially bioactive molecules. While further research is needed to fully explore its applications, the principles outlined in this guide provide a solid foundation for its use in the development of next-generation therapeutics and advanced materials.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Ethynyl-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1-Ethynyl-2-(trifluoromethoxy)benzene. In the absence of a publicly available experimental spectrum, this guide synthesizes data from structurally analogous compounds and fundamental NMR principles to present a detailed predicted spectrum. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. The guide covers the theoretical basis for the predicted chemical shifts and coupling constants, a detailed protocol for sample preparation and spectral acquisition, and an in-depth interpretation of the spectral data.

Introduction: The Structural Significance of this compound

This compound is a unique aromatic compound featuring two electronically distinct substituents in an ortho configuration. The ethynyl group, a versatile functional group in organic synthesis, and the trifluoromethoxy group, a powerful electron-withdrawing moiety, create a complex electronic environment that is reflected in its ¹H NMR spectrum. The trifluoromethoxy group, in particular, is of significant interest in medicinal chemistry as it can enhance metabolic stability and lipophilicity of drug candidates. Accurate structural characterization by NMR spectroscopy is therefore crucial for its application in synthetic chemistry and drug discovery.

This guide will delve into the intricacies of the ¹H NMR spectrum of this molecule, providing a foundational understanding for its identification and characterization.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the ethynyl proton and the four aromatic protons. The chemical shifts are influenced by the anisotropic effects of the ethynyl group and the strong electron-withdrawing nature of the trifluoromethoxy group.

Predicted Spectral Data

The predicted ¹H NMR data in deuterochloroform (CDCl₃) at 400 MHz is summarized in the table below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-alkyne~3.4singlet (s)N/A
H-6~7.6doublet of doublets (dd)J_ortho_ = ~8.0 Hz, J_meta_ = ~1.5 Hz
H-3~7.5doublet of doublets (dd)J_ortho_ = ~8.0 Hz, J_meta_ = ~1.5 Hz
H-4~7.3triplet of doublets (td)J_ortho_ = ~8.0 Hz, J_meta_ = ~1.5 Hz
H-5~7.2triplet of doublets (td)J_ortho_ = ~8.0 Hz, J_meta_ = ~1.5 Hz

Note: These are predicted values based on the analysis of similar compounds and are subject to experimental verification.

Rationale for Predicted Chemical Shifts and Coupling Constants
  • Ethynyl Proton (H-alkyne): The chemical shift of the acetylenic proton is influenced by the magnetic anisotropy of the triple bond, which shields the proton, causing it to appear at a relatively high field for a proton attached to an unsaturated carbon.[1][2] A singlet is predicted as there are no adjacent protons to couple with.

  • Aromatic Protons (H-3, H-4, H-5, H-6): The four protons on the benzene ring are chemically non-equivalent and are expected to appear as a complex set of multiplets in the aromatic region of the spectrum (typically 7.0-8.0 ppm).[3][4]

    • The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This de-shields the aromatic protons, shifting them downfield. The effect is most pronounced on the ortho (H-3) and para (H-5) positions.

    • The ethynyl group (-C≡CH) exerts a weaker de-shielding effect on the aromatic protons compared to the trifluoromethoxy group.

    • The proton at the H-6 position , being ortho to the ethynyl group and meta to the trifluoromethoxy group, is expected to be the most downfield of the aromatic protons.

    • The proton at the H-3 position , being ortho to the strongly electron-withdrawing trifluoromethoxy group, will also be significantly shifted downfield.

    • The protons at the H-4 and H-5 positions will be further upfield, with their exact chemical shifts determined by the combined electronic effects of the two substituents.

  • Coupling Constants: The coupling patterns arise from spin-spin coupling between adjacent protons.

    • Ortho coupling (³J) between adjacent protons on the ring is typically in the range of 7-10 Hz.

    • Meta coupling (⁴J) between protons separated by two bonds is smaller, around 2-3 Hz.

    • Para coupling (⁵J) is generally very small (<1 Hz) and often not resolved.

The predicted multiplicities (dd, td) are a result of these coupling interactions. For example, H-6 is expected to be a doublet of doublets due to its ortho coupling with H-5 and meta coupling with H-4.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Deuterochloroform (CDCl₃) is a suitable solvent as it is chemically inert and its residual proton signal (at ~7.26 ppm) does not overlap with the expected signals of the analyte.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.

  • Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming problems.

NMR Spectrometer Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer:

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30-degree pulse sequence for quantitative measurements.
Number of Scans16-64To achieve an adequate signal-to-noise ratio.
Relaxation Delay (d1)2-5 secondsTo allow for full relaxation of the protons, ensuring accurate integration.
Acquisition Time (aq)3-4 secondsTo ensure good resolution.
Spectral Width (sw)16 ppmTo cover the entire range of expected proton chemical shifts.
Temperature298 K (25 °C)Standard operating temperature.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using ¹H NMR spectroscopy.

G cluster_0 Spectral Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis cluster_3 Structure Confirmation A Sample Preparation (5-10 mg in 0.5-0.7 mL CDCl3) B Setup NMR Parameters (400 MHz, zg30, 16-64 scans) A->B C Acquire Spectrum B->C D Fourier Transform C->D E Phase Correction D->E F Baseline Correction E->F G Integration F->G H Peak Picking G->H I Identify Ethynyl Proton Signal (~3.4 ppm, singlet) H->I J Analyze Aromatic Region (Complex multiplets, ~7.2-7.6 ppm) K Determine Coupling Constants (Ortho and Meta couplings) L Assign Protons to Signals M Compare with Predicted Spectrum L->M N Confirm Connectivity and Substitution Pattern

Caption: Workflow for the acquisition and analysis of the ¹H NMR spectrum of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR spectrum of this compound. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can confidently identify this compound and verify its structure. The provided experimental protocol offers a robust method for acquiring high-quality spectral data. While this guide is based on sound theoretical principles and data from analogous compounds, experimental verification is essential for definitive structural confirmation.

References

A-Z Guide to the 13C NMR Characterization of 1-Ethynyl-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides an in-depth protocol and theoretical framework for the characterization of 1-Ethynyl-2-(trifluoromethoxy)benzene using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a standard procedure to deliver a field-expert perspective on experimental design, data interpretation, and structural verification. We will explore the influence of the ethynyl and trifluoromethoxy substituents on the aromatic system, predict the resulting ¹³C chemical shifts, detail a robust experimental protocol, and provide a thorough analysis of the spectral data. This guide is designed to be a self-validating system, grounding all claims and methodologies in authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Molecule in Focus

This compound is a disubstituted aromatic compound featuring two electronically significant functional groups. The ethynyl group (–C≡CH) and the trifluoromethoxy group (–OCF₃) impart unique chemical properties that make it a valuable synthon in medicinal chemistry and materials science. Accurate structural elucidation is paramount for its application, and ¹³C NMR spectroscopy stands as a definitive, non-destructive technique for this purpose.[1] This guide will systematically deconstruct the ¹³C NMR characterization process, providing the causal logic behind each step to empower researchers with a deep understanding of the methodology.

Structural and Electronic Considerations

A predictive understanding of the ¹³C NMR spectrum begins with an analysis of the molecule's electronic landscape. The chemical shift of each carbon atom is highly sensitive to its local electron density, which is modulated by the inductive and resonance effects of the substituents.

  • Trifluoromethoxy Group (–OCF₃): This group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I) from the highly electronegative fluorine atoms. The oxygen atom's lone pairs can participate in a positive resonance effect (+R), but this is significantly diminished by the fluorine atoms. The net result is strong deactivation of the benzene ring.

  • Ethynyl Group (–C≡CH): The sp-hybridized carbons of the alkyne are more electronegative than the sp²-hybridized carbons of the benzene ring, making the ethynyl group weakly electron-withdrawing by induction.

These electronic effects create a distinct pattern of electron density around the ring, which directly translates to the chemical shifts observed in the ¹³C NMR spectrum.

Below is a diagram of the target molecule with IUPAC numbering for reference in spectral assignments.

Caption: Molecular structure of this compound.

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data is built upon a foundation of meticulous experimental practice. This protocol is designed to ensure high-quality, reproducible results.

Sample Preparation
  • Analyte Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will introduce extraneous peaks and complicate spectral analysis.

  • Solvent Selection: Use a deuterated solvent of high isotopic purity (e.g., Chloroform-d, CDCl₃, 99.8%). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single-carbon signal at ~77.16 ppm, which serves as a convenient internal reference.[2]

  • Concentration: Prepare a solution with a concentration of 50-200 mM.[3] This concentration range provides a good balance between obtaining a strong signal in a reasonable time and avoiding solubility issues or viscosity-related line broadening.

  • Procedure: Accurately weigh ~20-50 mg of the compound and dissolve it in 0.6-0.7 mL of the deuterated solvent directly in a clean, dry 5 mm NMR tube. Cap the tube securely.

Instrument Setup and Parameters

The following parameters are typical for a 400 MHz spectrometer and should be adjusted as needed based on the specific instrument and sample.

  • Insertion and Locking: Insert the sample into the spectrometer. Lock the spectrometer field frequency to the deuterium signal of the solvent. This step is crucial for maintaining field stability during the acquisition.[3]

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume. A well-shimmed sample results in sharp, symmetrical peaks.[3]

  • Tuning and Matching: Tune and match the ¹³C probe to the correct frequency to ensure efficient transfer of radiofrequency power.[2]

Data Acquisition

For a standard proton-decoupled ¹³C spectrum, the following acquisition parameters are recommended:

  • Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker systems) is typically used.[4]

  • Spectral Width (SW): Set a spectral width that encompasses all expected carbon signals, typically from 0 to 220 ppm.[4]

  • Acquisition Time (AQ): A value of 1-2 seconds is usually sufficient.

  • Relaxation Delay (D1): A delay of 2 seconds is a good starting point. Quaternary carbons have longer relaxation times, and if their quantitative analysis is needed, D1 should be increased to at least 5 times the longest T₁ of the carbons.[4]

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

Caption: Standard workflow for ¹³C NMR data acquisition and processing.

Spectral Analysis and Interpretation

Predicted Chemical Shifts and Assignments

The aromatic carbons (C1-C6) are expected to resonate in the 110-160 ppm region.[5] The alkyne carbons appear around 70-90 ppm, and the trifluoromethoxy carbon will be a unique quartet around 120 ppm due to coupling with fluorine.[6]

Carbon AtomPredicted δ (ppm)Multiplicity (¹³C-{¹H})Rationale
C1 ~115Singlet (Quaternary)Attached to two sp-hybridized carbons, deshielded relative to a standard benzene carbon but shielded relative to C2.
C2 ~150Singlet (Quaternary)Directly attached to the highly electronegative oxygen of the OCF₃ group, resulting in significant deshielding.
C3 ~115Doublet (CH)ortho to the strongly electron-withdrawing OCF₃ group, expected to be shielded.
C4 ~130Doublet (CH)meta to OCF₃ and para to the ethynyl group. Experiences less electronic influence than other ring carbons.
C5 ~125Doublet (CH)para to the OCF₃ group.
C6 ~133Doublet (CH)ortho to the weakly electron-withdrawing ethynyl group.
Cα (C≡CH) ~85Singlet (Quaternary)Typical chemical shift for a substituted alkyne carbon.
Cβ (C≡CH) ~80Doublet (CH)Typical chemical shift for a terminal alkyne carbon.
CF₃ ~121Quartet (¹JCF ≈ 257 Hz)Characteristic shift and coupling for a CF₃ group attached to oxygen. The large one-bond C-F coupling constant splits the signal into a quartet.[7]
The Role of Advanced Techniques: DEPT

To unambiguously distinguish between quaternary carbons (C), methine carbons (CH), methylene carbons (CH₂), and methyl carbons (CH₃), a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable.[8][9]

  • DEPT-90: This experiment would show signals only for the CH carbons (C3, C4, C5, C6, and Cβ).[10]

  • DEPT-135: This experiment would show positive signals for CH carbons and negative signals for any CH₂ carbons (none in this molecule). Quaternary carbons (C1, C2, Cα, and the CF₃ carbon) would be absent.[10]

By comparing a standard broadband-decoupled spectrum with DEPT-90 and DEPT-135 spectra, all carbon types can be definitively assigned, confirming the structural analysis.

Conclusion

The ¹³C NMR characterization of this compound is a clear-cut process when approached with a combination of theoretical prediction and rigorous experimental technique. The distinct electronic signatures of the ethynyl and trifluoromethoxy groups result in a well-resolved spectrum with predictable chemical shifts. The ipso-carbon attached to the OCF₃ group (C2) is the most downfield aromatic signal, while the CF₃ carbon itself provides a hallmark quartet signal. By following the detailed protocol and employing techniques like DEPT, researchers can achieve unambiguous structural confirmation, ensuring data integrity for applications in drug discovery and materials science.

References

An In-depth Technical Guide to 1-Ethynyl-2-(trifluoromethoxy)benzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Fluorinated Moieties in Modern Chemistry

In the landscape of contemporary drug discovery, materials science, and agrochemicals, the strategic incorporation of fluorine-containing functional groups has emerged as a paramount tool for modulating molecular properties. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic and lipophilic characteristics, which can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1] This guide provides a comprehensive technical overview of 1-Ethynyl-2-(trifluoromethoxy)benzene, a versatile building block that marries the reactivity of a terminal alkyne with the advantageous properties of the trifluoromethoxy substituent. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, characterization, and potential applications.

Core Molecular Attributes

This compound is a fluorinated aromatic compound distinguished by an ethynyl group ortho to a trifluoromethoxy group on a benzene ring. This specific arrangement of functional groups imparts a unique combination of reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis.

PropertyValueSource
Molecular Formula C₉H₅F₃O[2]
Molecular Weight 186.13 g/mol [2]
CAS Number 886363-40-2[2]
Appearance Liquid[2]

Synthesis and Mechanistic Considerations

The primary and most efficient route for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides a direct method for coupling terminal alkynes with aryl halides.[3] The logical synthetic strategy involves the coupling of a protected alkyne, such as trimethylsilylacetylene, with a suitable halo-substituted trifluoromethoxybenzene, followed by deprotection of the silyl group.

Rationale for Synthetic Strategy

The choice of a two-step approach—coupling with a protected alkyne followed by deprotection—is a self-validating system that mitigates common side reactions. Direct coupling with acetylene gas can be hazardous and lead to undesired side products, including homocoupling of the aryl halide. The use of trimethylsilylacetylene as the alkyne source ensures a controlled, stepwise synthesis. The trimethylsilyl (TMS) group serves as an effective protecting group for the terminal alkyne, preventing its self-coupling and other unwanted reactions under the Sonogashira conditions.[4]

Experimental Protocols

This step forges the crucial carbon-carbon bond between the aromatic ring and the alkyne. The selection of 2-(trifluoromethoxy)iodobenzene as the starting material is predicated on the higher reactivity of aryl iodides in palladium-catalyzed cross-coupling reactions compared to their bromide or chloride counterparts.

Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-(trifluoromethoxy)iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Reagents: Add anhydrous, degassed solvent such as a mixture of tetrahydrofuran (THF) and triethylamine (Et₃N) (typically in a 2:1 ratio). Triethylamine acts as both a base and a solvent.

  • Addition of Alkyne: Add trimethylsilylacetylene (1.2 eq) to the reaction mixture via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting aryl iodide is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst and triethylammonium salts. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product, 1-(trimethylsilylethynyl)-2-(trifluoromethoxy)benzene, is purified by flash column chromatography on silica gel.

Diagram of the Sonogashira Coupling Workflow:

sonogashira_coupling start Reaction Setup: - 2-(Trifluoromethoxy)iodobenzene - Pd(PPh₃)₂Cl₂ - CuI - Inert Atmosphere reagents Add Solvents & Reagents: - THF/Et₃N - Trimethylsilylacetylene start->reagents Step 1 reaction Reaction: - Stir at RT to 50°C - Monitor by TLC/GC-MS reagents->reaction Step 2 workup Aqueous Workup: - Dilute with Et₂O - Wash with NH₄Cl (aq) - Wash with Brine reaction->workup Step 3 purification Purification: - Dry over MgSO₄ - Concentrate - Flash Chromatography workup->purification Step 4

Caption: Workflow for the synthesis of the protected alkyne.

The final step involves the selective cleavage of the silicon-carbon bond to yield the terminal alkyne. This is typically achieved under mild basic or fluoride-mediated conditions.

Protocol:

  • Reaction Setup: Dissolve the purified 1-(trimethylsilylethynyl)-2-(trifluoromethoxy)benzene (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and methanol.

  • Reagent Addition: Add a catalytic amount of a base, such as potassium carbonate (K₂CO₃), or a stoichiometric amount of a fluoride source, like tetrabutylammonium fluoride (TBAF).[5]

  • Reaction Conditions: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.

  • Workup: Once the reaction is complete, neutralize the mixture if necessary (e.g., with dilute HCl if a strong base was used). Extract the product with an organic solvent. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting this compound can be further purified by column chromatography if necessary.

Diagram of the Deprotection Workflow:

deprotection start Dissolve Protected Alkyne in MeOH or THF/MeOH reagent Add Deprotecting Agent: - K₂CO₃ (catalytic) or - TBAF (stoichiometric) start->reagent Step 1 reaction Reaction: - Stir at RT - Monitor by TLC reagent->reaction Step 2 workup Workup: - Neutralize (if needed) - Extract with organic solvent - Wash with H₂O and Brine reaction->workup Step 3 purification Final Product Isolation: - Dry over Na₂SO₄ - Concentrate - Purify if needed workup->purification Step 4

Caption: Workflow for the deprotection of the silyl group.

Physicochemical and Spectroscopic Characterization

While specific experimentally determined data for this compound is not widely available in public databases, its properties can be reliably predicted based on structurally similar compounds and the known effects of its constituent functional groups.

PropertyPredicted/Analogous ValueRationale/Source
Boiling Point ~150-170 °CBased on the boiling points of 2-(trifluoromethoxy)iodobenzene (164-165 °C) and 1-ethynyl-2-fluorobenzene (150 °C).[6][7]
Density ~1.2-1.4 g/mLInterpolated from the densities of related fluorinated benzenes.
Solubility Soluble in common organic solvents (e.g., THF, dichloromethane, ethyl acetate). Insoluble in water.General property of non-polar organic compounds.
Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar molecules and established spectroscopic principles.

¹H NMR (Proton Nuclear Magnetic Resonance):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6d1HAromatic H
~7.4-7.2m3HAromatic H
~3.4s1HAcetylenic H

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Chemical Shift (δ, ppm)Assignment
~148 (q, J ≈ 2 Hz)C-O
~134Aromatic CH
~130Aromatic CH
~128Aromatic CH
~122Aromatic CH
~120 (q, J ≈ 258 Hz)-OCF₃
~115Aromatic C-C≡
~83Acetylenic C-H
~80Aromatic C-C≡

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance):

Chemical Shift (δ, ppm)Assignment
~ -58-OCF₃

IR (Infrared) Spectroscopy:

Wavenumber (cm⁻¹)Assignment
~3300 (sharp, strong)≡C-H stretch
~2120 (weak)C≡C stretch
~1600, 1480Aromatic C=C stretch
~1250-1100 (strong)C-F stretch

MS (Mass Spectrometry):

m/zAssignment
186[M]⁺
167[M-F]⁺
117[M-CF₃]⁺

Reactivity and Applications in Drug Discovery and Materials Science

The synthetic utility of this compound stems from the reactivity of its terminal alkyne, which can participate in a variety of powerful chemical transformations, including:

  • Click Chemistry: The terminal alkyne is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles. This is a highly efficient and widely used reaction in drug discovery for linking molecular fragments.

  • Further Sonogashira Couplings: It can be used as a building block in subsequent Sonogashira reactions to construct more complex conjugated systems, which are of interest in materials science for their electronic and optical properties.

  • Other Alkyne Reactions: The ethynyl group can undergo various other transformations, such as hydration, hydroamination, and cyclization reactions, to generate a diverse array of molecular scaffolds.

The trifluoromethoxy group plays a crucial role in modulating the properties of the resulting molecules. Its high lipophilicity can enhance membrane permeability and oral bioavailability of drug candidates.[8] Furthermore, the -OCF₃ group is metabolically stable, which can reduce the rate of drug metabolism and prolong its therapeutic effect. The strong electron-withdrawing nature of the trifluoromethoxy group also influences the electronic properties of the aromatic ring, which can be leveraged to fine-tune the reactivity and binding interactions of the molecule.

Safety and Handling

Conclusion

This compound is a valuable and versatile building block for researchers in medicinal chemistry and materials science. Its synthesis via a robust Sonogashira coupling protocol allows for its efficient preparation. The presence of both a reactive terminal alkyne and a property-modulating trifluoromethoxy group provides a powerful platform for the design and synthesis of novel molecules with tailored biological and physical properties. This guide provides a foundational understanding of this important compound, enabling its effective utilization in advanced research and development endeavors.

References

A Guide to the Synthesis of 1-Ethynyl-2-(trifluoromethoxy)benzene: Key Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the synthetic pathways for producing 1-ethynyl-2-(trifluoromethoxy)benzene, a valuable building block in medicinal chemistry and materials science. The trifluoromethoxy group imparts unique properties such as high lipophilicity and metabolic stability, while the ethynyl moiety allows for further functionalization through click chemistry and other coupling reactions. This document will explore the primary starting materials and the critical chemical transformations required for its synthesis, offering practical insights for researchers and professionals in drug development.

Strategic Approaches to Synthesis: An Overview

The synthesis of this compound primarily revolves around the formation of the carbon-carbon bond between the aromatic ring and the ethynyl group. Two principal strategies have proven effective, each with its own set of advantages and considerations. These strategies are differentiated by their key starting materials:

  • Route A: Commencing with 2-(trifluoromethoxy)aniline , this pathway involves the conversion of the amino group into a suitable leaving group, typically a halide, via a Sandmeyer reaction, followed by a palladium-catalyzed cross-coupling reaction to introduce the ethynyl group.

  • Route B: This more direct approach utilizes a pre-functionalized aryl halide, such as 2-(trifluoromethoxy)iodobenzene , which can be directly subjected to a Sonogashira coupling with a suitable alkyne source.

The choice between these routes often depends on the commercial availability and cost of the starting materials, as well as the desired scale of the synthesis.

Route A: The Amine to Alkyne Pathway

This synthetic route offers flexibility as it begins with the relatively accessible 2-(trifluoromethoxy)aniline. The overall transformation can be visualized as a two-step process.

A 2-(Trifluoromethoxy)aniline B Aryl Diazonium Salt Intermediate A->B Diazotization (NaNO₂, HCl, 0-5 °C) C 2-(Trifluoromethoxy)iodobenzene B->C Sandmeyer Reaction (KI) D This compound C->D Sonogashira Coupling (Ethynylating Agent, Pd/Cu catalyst)

Caption: Synthetic workflow from 2-(trifluoromethoxy)aniline.

Step 1: Diazotization and Sandmeyer Reaction for Aryl Halide Formation

The initial and critical step in this pathway is the conversion of the amino group of 2-(trifluoromethoxy)aniline into a diazonium salt, which is then displaced by an iodide to yield 2-(trifluoromethoxy)iodobenzene. The Sandmeyer reaction is a classic and reliable method for this transformation.[1][2]

Causality of Experimental Choices:

  • Diazotization at Low Temperatures: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) must be conducted at low temperatures (0-5 °C). This is because the resulting diazonium salt is unstable at higher temperatures and can decompose.[3]

  • Choice of Iodide Source: For the synthesis of aryl iodides via the Sandmeyer reaction, potassium iodide (KI) is a commonly used and effective iodide source.[3] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[2]

Experimental Protocol: Synthesis of 2-(Trifluoromethoxy)iodobenzene from 2-(Trifluoromethoxy)aniline
  • Diazotization:

    • In a reaction vessel maintained at 0-5 °C, dissolve 2-(trifluoromethoxy)aniline in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water).

    • Slowly add a solution of sodium nitrite in water, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture for a short period (typically 15-30 minutes) to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate vessel, prepare a solution of potassium iodide in water.

    • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution will be observed.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with a solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to yield pure 2-(trifluoromethoxy)iodobenzene.

Route B and the Final Ethynylation Step: The Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] In the context of this synthesis, it represents the final step in Route A and the primary step in Route B.

cluster_0 Reaction Conditions A 2-(Trifluoromethoxy)iodobenzene C This compound A->C B Ethynylating Agent (e.g., Trimethylsilylacetylene) B->C Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Base Amine Base (e.g., Triethylamine) Solvent Solvent (e.g., THF)

Caption: Sonogashira coupling for the synthesis of the target compound.

Causality of Experimental Choices:

  • Catalyst System: The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, most commonly copper(I) iodide (CuI). The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne.[4]

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is required to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.

  • Ethynylating Agent: While ethynylbenzene itself can be used, a common strategy involves the use of a protected alkyne such as trimethylsilylacetylene (TMSA). The TMS group can be easily removed in situ or in a subsequent step under mild basic conditions (e.g., with potassium carbonate in methanol). This approach can sometimes lead to cleaner reactions and higher yields.

Experimental Protocol: Sonogashira Coupling of 2-(Trifluoromethoxy)iodobenzene
  • Reaction Setup:

    • To a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(trifluoromethoxy)iodobenzene, a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride, 2-5 mol%), and copper(I) iodide (2-5 mol%).

    • Add an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by an amine base (e.g., triethylamine, 1.5-2 equivalents).

  • Addition of Alkyne:

    • Slowly add the terminal alkyne (e.g., ethynylbenzene or trimethylsilylacetylene, 1.1-1.2 equivalents) to the reaction mixture.

  • Reaction and Workup:

    • Stir the reaction at room temperature or with gentle heating until the starting aryl iodide is consumed (monitored by TLC or GC-MS).

    • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Data Summary

Starting MaterialKey Reaction(s)Typical YieldsKey Reagents
2-(Trifluoromethoxy)anilineDiazotization, Sandmeyer, Sonogashira60-80% (overall)NaNO₂, HCl, KI, Pd(PPh₃)₂Cl₂, CuI, Triethylamine, Ethynylating Agent
2-(Trifluoromethoxy)iodobenzeneSonogashira Coupling80-95%Pd(PPh₃)₂Cl₂, CuI, Triethylamine, Ethynylating Agent

Conclusion

The synthesis of this compound can be efficiently achieved through well-established synthetic methodologies. The choice of starting material, either 2-(trifluoromethoxy)aniline or 2-(trifluoromethoxy)iodobenzene, will dictate the overall synthetic strategy. The Sandmeyer reaction provides a reliable method for converting the aniline to the corresponding aryl iodide, which can then be subjected to a Sonogashira coupling to introduce the desired ethynyl group. Careful control of reaction conditions, particularly temperature during diazotization and the use of an inert atmosphere for the Sonogashira coupling, is crucial for achieving high yields and purity. This guide provides a solid foundation for researchers to confidently approach the synthesis of this important fluorinated building block.

References

A Comprehensive Technical Guide to 1-Ethynyl-2-(trifluoromethoxy)benzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides an in-depth technical overview of 1-ethynyl-2-(trifluoromethoxy)benzene, a valuable fluorinated building block for advanced chemical synthesis. While not a common off-the-shelf reagent, its strategic importance lies in the unique combination of a terminal alkyne and an ortho-trifluoromethoxy-substituted phenyl ring. The trifluoromethoxy (-OCF3) group is a critical substituent in modern drug design, prized for enhancing metabolic stability and lipophilicity.[1][2][3] The terminal alkyne serves as a versatile functional handle for constructing complex molecular architectures via powerful transformations like Sonogashira couplings and azide-alkyne cycloadditions ("click chemistry").[4][5] This document details the logical synthesis, predicted physicochemical properties, characteristic reactivity, and potential applications of this compound, with a focus on its utility for researchers in medicinal chemistry and materials science.

Introduction to Fluorinated Building Blocks in Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] Judicious placement of fluorine or fluorine-containing groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

The Trifluoromethoxy (-OCF3) Group: A Prized Substituent

The trifluoromethoxy (-OCF3) group has gained significant attention for its unique combination of properties that are highly advantageous in drug design.[2][6] Unlike the more common trifluoromethyl (-CF3) group, the -OCF3 group offers:

  • High Metabolic Stability: The strength of the C-F bonds renders the group exceptionally resistant to metabolic degradation, which can extend the biological half-life of a drug candidate.[2]

  • Enhanced Lipophilicity: The -OCF3 group significantly increases lipophilicity, which can improve a molecule's ability to cross biological membranes and enhance solubility in organic media.[2]

  • Unique Electronic Profile: It acts as a powerful electron-withdrawing group, which can modulate the pKa of nearby functionalities and alter reactivity patterns.[2]

The Terminal Alkyne: A Versatile Functional Handle

Terminal alkynes are foundational functional groups in organic synthesis due to their exceptional reactivity and versatility.[4][7] The sp-hybridized C-H bond is relatively acidic (pKa ≈ 25), allowing for deprotonation to form a highly nucleophilic acetylide ion.[8] This reactivity enables a host of crucial transformations, including carbon-carbon bond formation and the construction of heterocyclic systems.[8][9]

Rationale for this compound as a Target Moiety

The combination of these two functional groups in an ortho-relationship creates a unique building block. It allows for the introduction of the metabolically robust and lipophilic 2-(trifluoromethoxy)phenyl moiety into target molecules using the versatile chemistry of the terminal alkyne. This makes it a high-value intermediate for lead optimization campaigns in drug discovery and for the synthesis of advanced organic materials.

Physicochemical and Structural Properties

Chemical Structure and IUPAC Nomenclature
  • IUPAC Name: this compound

  • Molecular Formula: C₉H₅F₃O

  • Structure: Chemical structure of this compound (Note: Image is a representation)

Predicted Physicochemical and Spectroscopic Data
PropertyPredicted Value
Molecular Weight 186.13 g/mol
¹H NMR Aromatic Protons (4H): δ 7.2-7.6 ppm, complex multiplet. Acetylenic Proton (1H): δ ~3.4 ppm, singlet.
¹³C NMR Aromatic Carbons: δ 115-150 ppm. C-OCF₃: Quartet, JCF ≈ 257 Hz. Alkynyl Carbons: δ ~80 ppm (C-H) and ~85 ppm (C-Ar).
¹⁹F NMR δ ~ -58 ppm (relative to CFCl₃), singlet.
IR Spectroscopy ν(C≡C-H): ~3300 cm⁻¹ (sharp, strong) ν(C≡C): ~2100 cm⁻¹ (weak) ν(C-F): 1100-1300 cm⁻¹ (strong, broad)

Synthesis and Purification

The most logical and efficient route to synthesize this compound is via a palladium-catalyzed Sonogashira cross-coupling reaction.[10][11] This powerful transformation couples a terminal alkyne with an aryl halide.[5]

Retrosynthetic Analysis

The key disconnection is the C(sp)-C(sp²) bond formed during the Sonogashira coupling. This requires an aryl halide precursor, such as 2-iodo-1-(trifluoromethoxy)benzene, and an acetylene source.

G Target This compound Disconnect Sonogashira Disconnection Target->Disconnect Precursors Precursors Disconnect->Precursors ArylHalide 2-Iodo-1-(trifluoromethoxy)benzene Precursors->ArylHalide AlkyneSource Trimethylsilylacetylene (TMSA) Precursors->AlkyneSource

Caption: Retrosynthetic analysis via Sonogashira coupling.
Synthesis of Precursor: 2-Iodo-1-(trifluoromethoxy)benzene

The required aryl iodide precursor, 2-iodo-1-(trifluoromethoxy)benzene (CAS 175278-00-9), is commercially available or can be synthesized from 2-(trifluoromethoxy)aniline via a Sandmeyer-type reaction (diazotization followed by treatment with potassium iodide).[12][13]

Key Protocol: Sonogashira Coupling

This protocol describes the coupling of 2-iodo-1-(trifluoromethoxy)benzene with trimethylsilylacetylene (TMSA), followed by in-situ deprotection of the silyl group.

Materials:

  • 2-Iodo-1-(trifluoromethoxy)benzene[12]

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Saturated aqueous NH₄Cl

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-iodo-1-(trifluoromethoxy)benzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Solvent and Reagent Addition: Add anhydrous THF and anhydrous Et₃N (3.0 eq). Stir the mixture at room temperature until all solids have dissolved.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the aryl iodide. The reaction typically proceeds to completion within 2-4 hours.

  • Deprotection: Once the coupling is complete, cool the reaction mixture to 0 °C and add TBAF solution (1.2 eq) dropwise. Stir for 30 minutes at 0 °C.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ is a robust, air-stable precatalyst that is reduced in situ to the active Pd(0) species required for the catalytic cycle.[5]

  • Copper(I) Co-catalyst: CuI is crucial for the classic Sonogashira reaction. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which undergoes transmetalation with the palladium complex more readily than the alkyne itself, accelerating the rate-limiting step.[11][14]

  • Base (Et₃N): The amine base serves two purposes: it deprotonates the terminal alkyne (or the TMSA-copper complex) to form the reactive acetylide and neutralizes the hydrogen iodide (HI) generated during the catalytic cycle.[11]

  • TMSA and TBAF: Using TMSA protects the terminal alkyne, preventing self-coupling (Glaser coupling), a common side reaction.[10] The subsequent deprotection with TBAF is a clean and efficient method to reveal the terminal alkyne.

Reaction Mechanism

The Sonogashira coupling proceeds via two interconnected catalytic cycles involving palladium and copper.[10][14]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex_A Oxidative Addition Pd0->Pd_Complex_A + Ar-I Pd_Complex_B Ar-Pd(II)-I(L₂) Pd_Complex_A->Pd_Complex_B Transmetalation Transmetalation Pd_Complex_B->Transmetalation + Cu-C≡CR Pd_Complex_C Ar-Pd(II)-C≡CR(L₂) Transmetalation->Pd_Complex_C Reductive_Elimination Reductive Elimination Pd_Complex_C->Reductive_Elimination Reductive_Elimination->Pd0 + Ar-C≡CR CuI Cu(I)I Alkyne_Complex π-Alkyne Complex CuI->Alkyne_Complex + H-C≡CR Deprotonation Deprotonation Alkyne_Complex->Deprotonation + Base Cu_Acetylide Cu(I)-C≡CR Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetalation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Chemical Reactivity and Downstream Applications

The synthetic utility of this compound stems from the reactivity of its terminal alkyne, which can be leveraged to build more complex molecules.[9][15]

Key Reactions of the Terminal Alkyne
  • Azide-Alkyne "Click" Cycloaddition: The terminal alkyne readily participates in copper- or ruthenium-catalyzed azide-alkyne cycloadditions (CuAAC or RuAAC) to form highly stable 1,2,3-triazole rings. This is a cornerstone of bioorthogonal chemistry and drug discovery for linking molecular fragments.

  • Further Cross-Coupling: The compound can act as the alkyne partner in subsequent Sonogashira or Cadiot-Chodkiewicz reactions to synthesize unsymmetrical diarylacetylenes or diynes.

  • Hydration: Markovnikov hydration, typically catalyzed by mercuric ions, can convert the alkyne to the corresponding methyl ketone, 1-(2-(trifluoromethoxy)phenyl)ethan-1-one.[15]

Application Workflow in Drug Discovery

This building block is ideally suited for a lead optimization program where the introduction of a 2-(trifluoromethoxy)phenyl group is desired to improve metabolic stability or modulate lipophilicity.

App_Workflow BuildingBlock 1-Ethynyl-2- (trifluoromethoxy)benzene ClickReaction CuAAC 'Click' Reaction BuildingBlock->ClickReaction Scaffold Lead Compound with Azide Handle (R-N₃) Scaffold->ClickReaction NewAnalog New Analog with -OCF₃ Moiety ClickReaction->NewAnalog SAR Structure-Activity Relationship (SAR) Studies NewAnalog->SAR ADME ADME/Tox Profiling NewAnalog->ADME OptimizedLead Optimized Lead Candidate SAR->OptimizedLead ADME->OptimizedLead

Caption: Workflow for incorporating the building block in lead optimization.

Conclusion

This compound represents a highly valuable, albeit specialized, building block for chemical synthesis. Its true potential is realized in its application, providing a gateway to novel molecular entities bearing the advantageous 2-(trifluoromethoxy)phenyl group. The synthetic route via Sonogashira coupling is robust and well-understood, and the versatile reactivity of the terminal alkyne ensures its utility across a wide range of applications, particularly in the design and synthesis of next-generation pharmaceuticals and functional organic materials.

References

Methodological & Application

Application Note: Strategic Implementation of Sonogashira Couplings with 1-Ethynyl-2-(trifluoromethoxy)benzene for Advanced Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sonogashira cross-coupling reaction is a highly efficient method for forming C(sp)-C(sp²) bonds, proving indispensable in the synthesis of complex organic molecules for pharmaceuticals and materials science.[1][2] This guide provides a detailed examination of the application of 1-Ethynyl-2-(trifluoromethoxy)benzene as a key building block in these reactions. The trifluoromethoxy (-OCF₃) group is of profound interest in medicinal chemistry due to its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic properties, making it a valuable substituent in drug design.[3][4] We will explore the mechanistic nuances of the Sonogashira reaction, provide strategic guidance for optimizing reaction conditions with this specific substrate, and present detailed, validated protocols for both traditional copper-co-catalyzed and copper-free systems.

The Strategic Advantage of the Trifluoromethoxy Group in Drug Discovery

The deliberate incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry.[5] The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of properties that can significantly enhance the drug-like characteristics of a lead compound.[3] Understanding these advantages clarifies the rationale for employing building blocks like this compound.

  • Enhanced Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents available, significantly more so than a trifluoromethyl (-CF₃) group. This property can improve a molecule's ability to cross cellular membranes, a critical factor for bioavailability and target engagement.[3]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation (e.g., oxidative attack by cytochrome P450 enzymes).[3] This often leads to an increased in-vivo half-life of the drug candidate.

  • Modulation of Physicochemical Properties: As a strong electron-withdrawing group, the -OCF₃ substituent can profoundly influence the pKa of nearby functionalities, affecting receptor binding affinity and pharmacokinetic profiles.

  • Conformational Control: The steric bulk of the -OCF₃ group can act as a conformational lock, restricting the rotation of adjacent groups and presenting a more defined pharmacophore to the biological target.

Table 1: Key Physicochemical Properties of Fluorinated Groups

Functional Group Hansch Lipophilicity Parameter (π) Electronic Effect Relative Metabolic Stability
-CH₃ +0.56 Weakly Donating Low
-Cl +0.71 Weakly Withdrawing Moderate
-CF₃ +0.88 Strongly Withdrawing High

| -OCF₃ | +1.04 | Strongly Withdrawing | Very High |

Data synthesized from principles discussed in medicinal chemistry literature.[3]

The Sonogashira Coupling: Mechanism and Core Principles

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[6][7] Its reliability under mild conditions has made it a favored transformation.[1]

The Dual Catalytic Cycle (Pd/Cu Co-catalyzed)

The reaction proceeds via two interconnected catalytic cycles.[7][8]

  • The Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.[9] The reactivity order for the halide is I > Br > Cl.[2][9]

    • Transmetalation : A copper acetylide species, formed in the copper cycle, transfers its acetylide group to the Pd(II) center, displacing the halide.[7] This is often the rate-determining step.

    • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final aryl-alkyne product and regenerate the Pd(0) catalyst.[9][10]

  • The Copper Cycle :

    • π-Alkyne Complex Formation : The Cu(I) salt coordinates with the terminal alkyne, increasing the acidity of its terminal proton.[11]

    • Deprotonation : The amine base deprotonates the alkyne to form the key copper(I) acetylide intermediate, which then enters the palladium cycle for transmetalation.[10][11]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)(X)L₂ pd0->pd_oxidative Oxidative Addition pd_transmetal Ar-Pd(II)(C≡CR)L₂ pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product Ar-C≡CR pd_transmetal->product aryl_halide Ar-X aryl_halide->pd_oxidative cu_catalyst Cu(I)X cu_pi_complex [H-C≡CR • Cu(I)] Complex cu_catalyst->cu_pi_complex Coordination cu_acetylide Cu(I)-C≡CR cu_pi_complex->cu_acetylide Deprotonation (Base) base_h Base-H⁺X⁻ cu_pi_complex->base_h cu_acetylide->pd_oxidative To Transmetalation cu_acetylide->cu_catalyst Regeneration alkyne H-C≡CR alkyne->cu_pi_complex base Base (e.g., Et₃N) base->cu_pi_complex caption Fig 1. The dual catalytic cycle of the Pd/Cu co-catalyzed Sonogashira reaction.

Caption: The dual catalytic cycle of the Pd/Cu co-catalyzed Sonogashira reaction.

Copper-Free Sonogashira Coupling

While effective, the copper co-catalyst can promote the undesirable oxidative homocoupling of the alkyne substrate (Glaser coupling), especially if oxygen is not rigorously excluded.[1] Copper-free variants have been developed to circumvent this issue, which are particularly useful when coupling substrates bearing ligands that could be poisoned by copper.[1] These reactions typically require a stronger base, higher temperatures, or more specialized palladium/ligand systems to proceed efficiently.[10]

Strategic Considerations for this compound

The electronic and steric profile of this compound requires specific considerations for optimal coupling.

  • Enhanced Alkyne Acidity : The potent electron-withdrawing nature of the ortho-OCF₃ group increases the acidity of the terminal alkyne proton. This is advantageous as it facilitates the deprotonation step to form the copper or palladium acetylide, potentially allowing for the use of milder bases or lower reaction temperatures.

  • Steric Hindrance : The presence of a substituent at the ortho position can introduce steric challenges. This may slow the rates of oxidative addition or reductive elimination. The choice of a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) can promote the formation of highly active, monoligated palladium species that accelerate these steps.[12]

  • Catalyst Selection : For standard couplings, Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are robust choices.[7][13] For more challenging aryl chlorides or sterically hindered partners, catalyst systems employing bulky phosphine or N-heterocyclic carbene (NHC) ligands may be necessary to achieve good yields.[12]

  • Partner Reactivity : The reaction will proceed most readily with aryl iodides, followed by aryl bromides and triflates.[2] Electron-withdrawing groups on the aryl halide partner generally accelerate the initial oxidative addition step.[11][12]

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. An inert atmosphere is critical, especially for the copper-catalyzed protocol, to prevent Glaser homocoupling.[1]

Protocol 1: Standard Pd/Cu Co-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for coupling with aryl iodides and bromides.

Materials:

  • Aryl Halide (e.g., 4-Iodotoluene, 1.0 mmol, 1.0 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF) or DMF (5 mL)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas line (Argon or Nitrogen)

Step-by-Step Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, PdCl₂(PPh₃)₂, and CuI.

  • Solvent/Base Addition: Add the anhydrous THF and triethylamine via syringe.

  • Stirring: Stir the resulting suspension at room temperature for 15 minutes.

  • Alkyne Addition: Add this compound dropwise via syringe.

  • Reaction: Stir the reaction at room temperature. If the aryl halide is less reactive (e.g., a bromide), the mixture may be gently heated to 40-60 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC/MS until the limiting reagent is consumed (typically 2-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench with a saturated aqueous solution of ammonium chloride (15 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended when homocoupling is a concern or when using substrates incompatible with copper.

Materials:

  • Aryl Halide (e.g., 4-Bromobenzonitrile, 1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) or other suitable ligand (0.04 mmol, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas line (Argon or Nitrogen)

Step-by-Step Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, Pd(OAc)₂, the phosphine ligand, and Cs₂CO₃.

  • Solvent Addition: Add the anhydrous DMF via syringe.

  • Stirring: Stir the mixture at room temperature for 20 minutes to allow for catalyst pre-formation.

  • Alkyne Addition: Add this compound to the reaction mixture.

  • Reaction: Heat the reaction to 80-100 °C. The higher temperature is typically required to drive the copper-free catalytic cycle.

  • Monitoring: Monitor the reaction progress by TLC or GC/MS (typically 6-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water (20 mL).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Workflow start Start setup 1. Assemble Reagents (Ar-X, Alkyne, Catalyst, Base) in dry Schlenk flask start->setup inert 2. Establish Inert Atmosphere (Purge with Ar or N₂) setup->inert solvent 3. Add Degassed Solvent & Stir inert->solvent react 4. Heat to Target Temperature (RT to 100°C) solvent->react monitor 5. Monitor Progress (TLC, GC/MS) react->monitor monitor->react Continue Reaction workup 6. Quench Reaction & Perform Aqueous Work-up monitor->workup Upon Completion purify 7. Purify by Column Chromatography workup->purify end End (Isolated Product) purify->end caption Fig 2. General experimental workflow for Sonogashira coupling reactions.

Caption: General experimental workflow for Sonogashira coupling reactions.

Data & Troubleshooting

The following table provides representative, expected outcomes for the coupling of this compound with various aryl halides, based on established Sonogashira principles.

Table 2: Representative Reaction Conditions and Expected Yields

Entry Aryl Halide (Ar-X) Catalyst System Base / Solvent Temp / Time Expected Yield
1 4-Iodobenzonitrile PdCl₂(PPh₃)₂ / CuI Et₃N / THF RT / 4h >90%
2 4-Iodotoluene PdCl₂(PPh₃)₂ / CuI Et₃N / THF 40°C / 6h 85-95%
3 4-Bromoanisole PdCl₂(PPh₃)₂ / CuI Et₃N / DMF 60°C / 12h 70-85%

| 4 | 2-Bromopyridine | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ / DMF | 90°C / 18h | 65-80% (Cu-free) |

Table 3: Troubleshooting Guide

Observation Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently reactive aryl halide (e.g., chloride). 3. Reaction temperature too low. 1. Use fresh catalyst; ensure Pd(II) pre-catalyst is reduced in situ. 2. Switch to a more active catalyst system (e.g., with bulky phosphine ligands). 3. Increase reaction temperature.
Significant Homocoupling (Glaser Product) Presence of oxygen in a copper-catalyzed reaction. 1. Rigorously degas all solvents and purge the reaction vessel thoroughly with inert gas. 2. Switch to a copper-free protocol.[1]
Decomposition of Starting Material Reaction temperature is too high; unstable substrate. 1. Lower the reaction temperature. 2. Screen different solvents or bases.

| Formation of Multiple Byproducts | Catalyst deactivation; side reactions. | 1. Increase catalyst loading slightly. 2. Ensure high purity of reagents and solvents. |

Conclusion

This compound is a valuable, modern building block for accessing novel molecular architectures relevant to drug discovery and materials science. Its successful implementation in Sonogashira cross-coupling reactions is readily achievable with careful consideration of its unique electronic and steric properties. The enhanced acidity of the alkyne proton is a key advantage, while potential steric hindrance can be overcome with appropriate catalyst and ligand selection. The detailed protocols provided herein offer robust starting points for researchers to leverage this powerful reaction in their synthetic campaigns, enabling the efficient construction of complex molecules decorated with the strategically important trifluoromethoxy group.

References

The Strategic deployment of 1-Ethynyl-2-(trifluoromethoxy)benzene in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a particularly valuable substituent for its ability to profoundly modulate the physicochemical and pharmacokinetic properties of bioactive molecules. When coupled with a reactive ethynyl handle, as in 1-Ethynyl-2-(trifluoromethoxy)benzene, a versatile building block is created, offering medicinal chemists a powerful tool for the synthesis of novel therapeutics. This document provides an in-depth guide to the applications of this compound, complete with detailed protocols and the scientific rationale underpinning its use.

The Trifluoromethoxy Group: A "Super Halogen" in Drug Design

The trifluoromethoxy group is often considered a "pseudo-halogen" due to its similar electronic properties to chlorine and fluorine. However, its impact on molecular properties is multifaceted and often superior to that of a simple halogen.[1]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation.[2] This can significantly increase the in vivo half-life of a drug candidate.

  • Increased Lipophilicity: The trifluoromethoxy group is more lipophilic than a methoxy group, which can enhance a molecule's ability to cross cellular membranes and improve its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]

  • Modulation of Acidity/Basicity: As a strong electron-withdrawing group, the -OCF₃ moiety can significantly lower the pKa of nearby acidic or basic functional groups, influencing their ionization state at physiological pH and thereby affecting drug-receptor interactions.

  • Improved Target Binding: The unique electronic and steric properties of the -OCF₃ group can lead to enhanced binding affinity and selectivity for the target protein.[2]

These properties make the trifluoromethoxy group a highly desirable feature in drug candidates, and its presence in this compound provides a strategic entry point for its incorporation into a wide range of molecular scaffolds.

The Ethynyl Group: A Gateway to Molecular Complexity

The terminal alkyne functionality of this compound is a versatile reactive handle, enabling its participation in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Two of the most prominent and widely utilized of these in medicinal chemistry are the Sonogashira cross-coupling reaction and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "Click Chemistry".

Sonogashira Cross-Coupling: Forging Aryl-Alkyne Bonds

The Sonogashira reaction is a robust and efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are common motifs in pharmaceuticals and natural products.

Application Protocol: Sonogashira Cross-Coupling of this compound with 1-Iodonaphthalene

This protocol is adapted from a documented synthesis and provides a field-proven method for the coupling of this compound with an aryl iodide.

Reaction Scheme:

A representative Sonogashira cross-coupling reaction.

Materials and Reagents:

ReagentMolar Equiv.PuritySupplier Example
This compound1.2≥97%Sigma-Aldrich
1-Iodonaphthalene1.0≥98%Sigma-Aldrich
Bis(triphenylphosphine)palladium(II) dichloride0.03≥98%Sigma-Aldrich
Copper(I) iodide (CuI)0.05≥98%Sigma-Aldrich
Triethylamine (Et₃N)2.0≥99%Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous-≥99%Sigma-Aldrich

Step-by-Step Protocol:

  • Reaction Setup: To a dry, argon-purged flask, add 1-iodonaphthalene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the solids, followed by triethylamine (2.0 eq).

  • Alkyne Addition: Add this compound (1.2 eq) to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired product, 1-((2-(trifluoromethoxy)phenyl)ethynyl)naphthalene.

Expected Yield: 85%

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an argon atmosphere is crucial to prevent the oxidation of the palladium(0) species, which is the active catalytic form, and to avoid oxidative homocoupling of the alkyne (Glaser coupling).

  • Copper(I) Co-catalyst: Copper(I) iodide acts as a co-catalyst, forming a copper(I) acetylide intermediate which then undergoes transmetalation with the palladium complex, accelerating the overall reaction rate.

  • Base: Triethylamine serves as the base to deprotonate the terminal alkyne, forming the reactive acetylide anion. It also neutralizes the hydrogen iodide formed during the reaction.

  • Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride is a common and effective pre-catalyst that is reduced in situ to the active Pd(0) species.

  • Solvent: Anhydrous THF is used as the solvent to ensure all reactants are in solution and to prevent quenching of the reactive intermediates by water.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Heart of Click Chemistry

"Click Chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[5][6][7] The CuAAC reaction, which forms a stable 1,4-disubstituted 1,2,3-triazole from an alkyne and an azide, is the premier example of a click reaction. The resulting triazole ring is not merely a linker; it is a bioisostere for amide bonds and can participate in hydrogen bonding and dipole interactions, often contributing to the biological activity of the molecule.[7]

Application Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol provides a general, yet robust, method for the synthesis of 1,2,3-triazoles using this compound.

Reaction Scheme:

A representative CuAAC "Click" reaction.

Materials and Reagents:

ReagentMolar Equiv.PuritySupplier Example
This compound1.0≥97%Sigma-Aldrich
Organic Azide (R-N₃)1.1≥95%Varies
Copper(II) sulfate pentahydrate0.05≥98%Sigma-Aldrich
Sodium ascorbate0.1≥99%Sigma-Aldrich
tert-Butanol (t-BuOH)-≥99%Sigma-Aldrich
Deionized Water---

Step-by-Step Protocol:

  • Reagent Preparation: In a suitable reaction vessel, dissolve this compound (1.0 eq) and the organic azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: To this solution, add copper(II) sulfate pentahydrate (0.05 eq) as a freshly prepared aqueous solution.

  • Initiation of Reaction: Add sodium ascorbate (0.1 eq), also as a freshly prepared aqueous solution, to the reaction mixture. A color change is often observed, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction Execution: Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, the reaction mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography or recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.

Expected Yield: >90%

Causality Behind Experimental Choices:

  • In Situ Catalyst Formation: Copper(II) sulfate is used as a stable precursor for the active copper(I) catalyst. Sodium ascorbate acts as a biocompatible reducing agent to generate Cu(I) in situ. This avoids the need to handle potentially unstable Cu(I) salts.

  • Solvent System: The t-butanol/water solvent system is effective for dissolving a wide range of organic azides and the alkyne, while also being compatible with the aqueous catalyst solutions.

  • Stoichiometry: A slight excess of the azide is often used to ensure complete consumption of the alkyne. The catalytic amounts of copper and sodium ascorbate are sufficient to drive the reaction to completion.

  • Vigorous Stirring: In biphasic or partially soluble systems, vigorous stirring is essential to ensure adequate mixing and facilitate the reaction at the interface of the solvent phases.

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. The trifluoromethoxy group imparts beneficial properties such as enhanced metabolic stability and lipophilicity, while the ethynyl group provides a reactive handle for the construction of complex molecular architectures through robust and high-yielding reactions like the Sonogashira coupling and CuAAC. The protocols provided herein offer reliable and field-proven methods for the utilization of this compound in the synthesis of novel drug candidates.

References

Strategic Synthesis of Fluorinated Heterocycles from 1-Ethynyl-2-(trifluoromethoxy)benzene: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: The strategic incorporation of fluorine atoms and fluorine-containing functional groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1][2] The trifluoromethoxy (-OCF3) group, in particular, is highly sought after for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of bioactive molecules.[3] This guide provides detailed application notes and robust protocols for the synthesis of diverse fluorinated heterocyclic compounds using 1-Ethynyl-2-(trifluoromethoxy)benzene as a versatile and strategic starting material. By leveraging the unique reactivity of the ortho-alkynyl and trifluoromethoxy functionalities, we present pathways to valuable five- and six-membered heterocyclic cores. The methodologies discussed are grounded in established chemical principles, including cycloaddition reactions and transition-metal-catalyzed cyclizations, offering researchers a practical toolkit for innovation.

Introduction: The Strategic Value of the Substrate

This compound is a uniquely valuable building block for heterocyclic synthesis. Its utility stems from the combination of two key reactive centers:

  • The Ethynyl Group (Alkyne): This functionality is a linchpin for a multitude of cyclization strategies. It can readily participate in pericyclic reactions, act as an anchor point for transition-metal-catalyzed annulations, and undergo electrophilic or nucleophilic additions that trigger ring formation.

  • The Ortho-Trifluoromethoxy Group (-OCF3): This group exerts a powerful steric and electronic influence. As a strong electron-withdrawing group, it modulates the reactivity of both the benzene ring and the adjacent alkyne. Its lipophilicity and resistance to metabolic degradation are highly desirable properties often transferred to the final heterocyclic product.[3]

This guide is structured to provide both the "how" and the "why," explaining the mechanistic rationale behind protocol choices to empower researchers to adapt and innovate.

G SM This compound P1 [3+2] Cycloaddition SM->P1 P2 Transition-Metal-Catalyzed Annulation SM->P2 P3 Electrophilic Cyclization SM->P3 Prod1 Five-Membered Heterocycles (Isoxazoles, Pyrazoles, Triazoles) P1->Prod1 Prod2 Fused Six-Membered Heterocycles (Quinolines, Indoles) P2->Prod2 Prod3 Iodinated Heterocycles (e.g., Iodobenzofurans) P3->Prod3

Figure 1: Synthetic pathways from the core substrate.

Synthesis of Five-Membered Heterocycles via [3+2] Cycloaddition

[3+2] Cycloaddition, also known as 1,3-dipolar cycloaddition, is a powerful concerted reaction that efficiently constructs five-membered rings from a 1,3-dipole and a dipolarophile (in this case, our alkyne substrate).[4][5]

Application & Protocol: Synthesis of 3-(2-(Trifluoromethoxy)phenyl)-isoxazoles

This protocol utilizes an in situ generated nitrile oxide as the 1,3-dipole for the cycloaddition reaction. The regioselectivity is dictated by the electronic properties of the reactants, leading to the formation of a single primary regioisomer.

Causality Behind Experimental Choices:

  • Nitrile Oxide Generation: Nitrile oxides are unstable and are therefore generated in situ from stable oxime precursors. N-Chlorosuccinimide (NCS) is an effective and mild chlorinating agent for the oxime, which then undergoes base-promoted elimination of HCl to yield the reactive nitrile oxide dipole.

  • Base: Triethylamine (Et3N) is a non-nucleophilic organic base strong enough to facilitate the elimination of HCl without interfering with the cycloaddition.

  • Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it solubilizes the reactants and is relatively inert under the reaction conditions.

Protocol 2.1: Synthesis of 5-Aryl-3-(2-(trifluoromethoxy)phenyl)isoxazole

  • Reactant Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the desired substituted benzaldoxime (1.2 mmol, 1.2 equiv) in anhydrous dichloromethane (DCM, 15 mL) under an argon atmosphere.

  • Chlorination: Cool the solution to 0 °C in an ice bath. Add N-Chlorosuccinimide (NCS) (1.2 mmol, 1.2 equiv) portion-wise over 5 minutes. Stir the reaction at 0 °C for 30 minutes.

  • Substrate Addition: Add this compound (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Nitrile Oxide Formation & Cycloaddition: Slowly add triethylamine (Et3N) (1.5 mmol, 1.5 equiv) dropwise via syringe over 10 minutes. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of saturated aqueous NH4Cl solution (20 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the target isoxazole.

EntryAldoxime Substituent (Aryl)Typical Yield (%)
1Phenyl85%
24-Chlorophenyl82%
34-Methoxyphenyl88%
42-Naphthyl79%

Synthesis of Fused Six-Membered Heterocycles

Transition-metal catalysis provides a powerful platform for constructing complex fused ring systems like indoles and quinolines.[6] These reactions often proceed through elegant cascade sequences involving C-H activation or domino cyclization events.[7][8]

Application & Protocol: Domino Synthesis of 2-(Trifluoromethyl)-type Indoles

While our substrate lacks a nitrogen atom for direct indole synthesis, a powerful strategy involves a domino reaction with an amine-containing coupling partner. This protocol adapts the synthesis of 2-(trifluoromethyl)indoles from 2-alkynylanilines, demonstrating a plausible route using a copper-catalyzed trifluoromethylation/cyclization cascade with a suitable aniline precursor.[7] For this, we must first propose the synthesis of the necessary precursor, N-protected 2-ethynyl-3-(trifluoromethoxy)aniline.

Protocol 3.1.1: Synthesis of Precursor (Hypothetical) This step is a prerequisite. A plausible route would involve nitration of 1-bromo-2-(trifluoromethoxy)benzene, followed by reduction to the aniline, Sonogashira coupling to introduce the ethynyl group, and N-protection (e.g., with a tosyl group).

Protocol 3.1.2: Copper-Catalyzed Domino Trifluoromethylation/Cyclization

Causality Behind Experimental Choices:

  • Trifluoromethyl Source: The fluoroform-derived CuCF3 reagent is a well-established, reliable source for trifluoromethyl groups in copper-catalyzed reactions.[7]

  • Catalyst: The copper catalyst activates the alkyne and facilitates the addition of the CF3 group.

  • Protecting Group: An N-tosyl or N-mesyl group is often crucial for the success of the cyclization step, as it modulates the nucleophilicity of the nitrogen and can act as a leaving group or facilitator in the reaction cascade.[7]

  • Ligand/Additive: TMEDA (tetramethylethylenediamine) can act as both a ligand to stabilize the copper complex and, in some cases, as a carbon source for subsequent formylation if desired.[7]

G CuCF3 CuCF3 Reagent Intermediate1 Vinyl-Copper Intermediate CuCF3->Intermediate1 Precursor N-Tosyl-2-ethynyl- 3-(trifluoromethoxy)aniline Precursor->Intermediate1 + Cu(I) Intermediate2 Trifluoromethylated Vinyl Intermediate Intermediate1->Intermediate2 Reductive Elimination Intermediate3 Nitrogen Attack Intermediate2->Intermediate3 5-endo-dig Cyclization Product 2-CF3-4-OCF3-Indole Derivative Intermediate3->Product Protonolysis/ Rearomatization Cu_cat Cu(I) Catalyst Product->Cu_cat Catalyst Regeneration Cu_cat->Precursor

Figure 2: Catalytic cycle for indole synthesis.

Protocol:

  • Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add the N-tosyl-2-ethynyl-3-(trifluoromethoxy)aniline precursor (0.5 mmol, 1.0 equiv), the CuCF3 reagent (1.0 mmol, 2.0 equiv), and anhydrous DMF (5 mL).

  • Additive: Add TMEDA (0.75 mmol, 1.5 equiv) to the mixture.

  • Reaction: Seal the tube and heat the reaction mixture at 80 °C for 24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of NH4Cl (30 mL) and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to afford the 2-trifluoromethyl-4-(trifluoromethoxy)indole derivative.

Electrophilic Cyclization for Halogenated Heterocycles

Electrophilic cyclization is a robust method for synthesizing halogen-containing heterocycles.[9][10] An electrophilic halogen source activates the alkyne, prompting an intramolecular attack from a tethered nucleophile to close the ring. This strategy requires a precursor where a nucleophile (like a hydroxyl group) is present.

Application & Protocol: Synthesis of 3-Iodo-4-(trifluoromethoxy)benzofuran

This two-step protocol first involves the conversion of the starting material to a phenol precursor, followed by an iodine-mediated electrophilic cyclization.

Protocol 4.1.1: Synthesis of 2-Ethynyl-3-(trifluoromethoxy)phenol This precursor can be synthesized from this compound via ortho-lithiation followed by reaction with an electrophilic oxygen source and subsequent deprotection, or through other established routes to phenols.

Protocol 4.1.2: Iodocyclization to form the Benzofuran

Causality Behind Experimental Choices:

  • Electrophile: Molecular iodine (I2) is a mild and effective electrophile for activating the alkyne bond towards nucleophilic attack.[11]

  • Base: Sodium bicarbonate (NaHCO3) is a weak base used to neutralize the HI generated during the reaction, preventing side reactions and promoting the cyclization.

  • Solvent: Acetonitrile (MeCN) is a suitable polar aprotic solvent that facilitates the dissolution of the reactants and supports the ionic intermediates of the reaction.

Protocol:

  • Reactant Setup: In a 25 mL round-bottom flask, dissolve 2-Ethynyl-3-(trifluoromethoxy)phenol (0.5 mmol, 1.0 equiv) in acetonitrile (10 mL).

  • Reagent Addition: Add sodium bicarbonate (1.0 mmol, 2.0 equiv) followed by molecular iodine (0.6 mmol, 1.2 equiv).

  • Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) until the brown color of the iodine disappears.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure 3-iodo-4-(trifluoromethoxy)benzofuran.

References

Application Notes and Protocols: Polymerization of 1-Ethynyl-2-(trifluoromethoxy)benzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Fluorinated Polyacetylenes

Substituted polyacetylenes are a class of polymers that have garnered significant interest due to their unique conjugated backbone of alternating double bonds, which imparts interesting photoelectric and physical properties.[1] The introduction of specific substituents onto the polyacetylene backbone allows for the fine-tuning of these properties, opening up a wide range of applications from gas separation membranes to novel materials for electronic devices.[2] This guide focuses on the polymerization of 1-ethynyl-2-(trifluoromethoxy)benzene, a monomer that holds particular promise. The trifluoromethoxy (-OCF3) group is a fascinating substituent known for its high lipophilicity, metabolic stability, and strong electron-withdrawing nature.[3][4] These characteristics are highly sought after in the development of advanced materials and in medicinal chemistry, suggesting that poly(this compound) could exhibit unique solubility, thermal stability, and membrane permeability properties.[3]

This document provides a comprehensive overview of the polymerization of this compound derivatives, detailing the underlying mechanistic principles, offering a robust experimental protocol, and discussing the potential applications of the resulting polymers for researchers, scientists, and drug development professionals.

Mechanistic Insights: The Catalyst is Key

The polymerization of substituted acetylenes can proceed through several mechanisms, primarily coordination-insertion and metathesis pathways.[1][5] The choice of catalyst is paramount as it dictates the polymerization mechanism and, consequently, the structure and properties of the final polymer.

Rhodium-Catalyzed Polymerization: A Controlled Approach

For monosubstituted acetylenes like this compound, rhodium(I)-based catalysts are particularly effective.[1][5] These catalysts typically operate via a coordination-insertion mechanism, which often allows for a "living" polymerization. This level of control is highly desirable as it enables the synthesis of polymers with a narrow molecular weight distribution (low polydispersity) and predictable molecular weights.[5] The general mechanism for rhodium-catalyzed polymerization is depicted below.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Controlled) Rh_cat [Rh(diene)Cl]2 (pre-catalyst) active_Rh Active Rh(I) species Rh_cat->active_Rh Activation cocat Co-catalyst (e.g., amine, organometallic) cocat->active_Rh insertion Coordination & Insertion active_Rh->insertion monomer 1-Ethynyl-2- (trifluoromethoxy)benzene monomer->insertion growing_chain Growing Polymer Chain -[-C(Ar)=CH-]-n-Rh insertion->growing_chain Chain Growth growing_chain->insertion Addition of monomer final_polymer Poly(1-ethynyl-2- (trifluoromethoxy)benzene) growing_chain->final_polymer quenching Quenching Agent (e.g., acid, alcohol) quenching->final_polymer

Figure 1: Generalized workflow for the Rhodium-catalyzed polymerization of a substituted acetylene.

Other Catalytic Systems

The choice of catalyst will ultimately depend on the desired polymer properties, such as stereoregularity and molecular weight control.

Experimental Protocol: Synthesis of Poly(this compound)

This protocol is based on established procedures for the polymerization of similar substituted phenylacetylenes using a rhodium-based catalyst system.[5]

Materials:

MaterialSupplierPurityNotes
This compoundVarious>97%Store under inert atmosphere and protect from light.
[Rh(nbd)Cl]2 (NBD = norbornadiene)Strem, Aldrich>98%Catalyst precursor.
Triethylamine (TEA)Aldrich>99.5%Distill from CaH2 before use.
TolueneAldrichAnhydrousUse directly from a solvent purification system.
MethanolFisherACS GradeFor polymer precipitation.
Tetrahydrofuran (THF)AldrichAnhydrousFor polymer characterization.

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations.

  • Magnetic stirrer with hotplate.

  • Glassware (Schlenk flasks, syringes, cannulas) oven-dried before use.

  • Filtration apparatus (Büchner funnel and flask).

  • Vacuum oven.

Step-by-Step Procedure:

  • Monomer and Catalyst Preparation:

    • In a glovebox or under a positive pressure of argon, add this compound (e.g., 1.0 g, 5.88 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

    • In a separate vial, prepare a stock solution of the rhodium catalyst precursor, [Rh(nbd)Cl]2, in anhydrous toluene (e.g., 10 mg in 2 mL of toluene).

    • Prepare a stock solution of triethylamine in anhydrous toluene (e.g., 1 mL of TEA in 9 mL of toluene).

  • Polymerization Reaction:

    • Dissolve the monomer in anhydrous toluene (e.g., 10 mL) in the Schlenk flask.

    • Using a syringe, add the triethylamine solution (e.g., 0.1 mL of the stock solution, ~0.1 molar equivalent to Rh) to the monomer solution.

    • Initiate the polymerization by adding the rhodium catalyst solution (e.g., 0.2 mL of the stock solution, resulting in a monomer-to-catalyst ratio of approximately 100:1) to the stirring monomer solution at room temperature.

    • The reaction mixture is expected to change color and viscosity as the polymerization proceeds.

    • Allow the reaction to stir at room temperature for a specified time (e.g., 24 hours). The reaction progress can be monitored by taking small aliquots and analyzing the monomer conversion by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Polymer Isolation and Purification:

    • After the desired reaction time, quench the polymerization by adding a small amount of methanol (e.g., 1-2 mL).

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of vigorously stirring methanol (e.g., 200 mL).

    • The polymer should precipitate as a solid. Collect the solid by filtration using a Büchner funnel.

    • Wash the collected polymer with fresh methanol to remove any residual monomer and catalyst.

    • Dry the polymer under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to a constant weight.

Characterization:

The resulting polymer should be characterized to determine its structure, molecular weight, and thermal properties.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the polymer structure and the presence of the trifluoromethoxy group.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

Expected Properties and Potential Applications

The incorporation of the 2-(trifluoromethoxy)phenyl group is anticipated to impart unique properties to the polyacetylene backbone.

  • Enhanced Solubility: The bulky and lipophilic trifluoromethoxy group may improve the solubility of the polymer in common organic solvents, which is often a challenge for substituted polyacetylenes.[5]

  • High Thermal Stability: Fluorinated polymers often exhibit excellent thermal stability.

  • Gas Permeability: Substituted polyacetylenes are known for their high gas permeability, and the trifluoromethoxy group could further enhance this property, making the polymer a candidate for gas separation membranes.[2]

  • Biomedical Applications: The trifluoromethoxy group is a key feature in several FDA-approved drugs due to its ability to improve metabolic stability and membrane permeability.[3] This suggests that poly(this compound) could be explored as a drug delivery vehicle or as a component of biomedical devices where biocompatibility and controlled release are important.

G cluster_properties Properties of Poly(this compound) cluster_applications Potential Applications solubility Enhanced Solubility drug_delivery Drug Delivery Systems solubility->drug_delivery stability High Thermal Stability electronics Dielectric Layers stability->electronics coatings Specialty Coatings stability->coatings permeability Gas Permeability membranes Gas Separation Membranes permeability->membranes biocompatibility Potential Biocompatibility biocompatibility->drug_delivery

Figure 2: Potential properties and applications of poly(this compound).

Conclusion

The polymerization of this compound presents an exciting opportunity to develop novel polyacetylene-based materials with unique properties. The use of rhodium-based catalysts offers a controlled route to synthesize well-defined polymers. The resulting poly(this compound) is expected to exhibit enhanced solubility, thermal stability, and gas permeability, making it a promising candidate for a variety of applications, from advanced separation technologies to innovative biomedical materials. Further research into the polymerization of this monomer and the characterization of the resulting polymer is warranted to fully explore its potential.

References

Application Note: A Robust Copper-Free Sonogashira Protocol for the Coupling of 1-Ethynyl-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] This reaction is instrumental in constructing aryl alkynes and conjugated enynes, which are pivotal structural motifs in pharmaceuticals, natural products, and advanced organic materials.[2] The classical Sonogashira protocol employs a dual-catalyst system of palladium and a copper(I) salt.[3] However, the use of copper can be problematic, often promoting the undesirable homocoupling of terminal alkynes to form symmetric diynes (Glaser-Hay coupling), which complicates purification and reduces the yield of the desired product.[4][5] Furthermore, the toxicity of copper necessitates its removal from the final product, a critical consideration in pharmaceutical manufacturing.[3]

Consequently, the development of copper-free Sonogashira protocols has garnered significant attention.[3][6] These methods circumvent the issue of homocoupling and offer a more environmentally benign and streamlined approach.[5][7] This application note provides a detailed, field-proven protocol for the copper-free Sonogashira coupling of 1-Ethynyl-2-(trifluoromethoxy)benzene with aryl halides.

The trifluoromethoxy (-OCF3) group is of particular interest in medicinal chemistry.[8] It serves as a bioisostere for other functional groups, enhancing metabolic stability, increasing lipophilicity for better membrane permeability, and modulating electronic properties to improve target binding affinity.[8][9][10] The protocol herein is designed to be robust and adaptable, providing researchers with a reliable method to incorporate this valuable fluorinated building block into complex molecular architectures.

The Copper-Free Catalytic Cycle: A Mechanistic Overview

Understanding the reaction mechanism is paramount to successful execution and troubleshooting. The copper-free Sonogashira reaction proceeds through a palladium-catalyzed cycle, which, in the absence of copper, relies on a base to facilitate the crucial deprotonation step.[1] While several pathways have been explored, the deprotonation mechanism is widely accepted for its consistency with experimental observations.[11]

The catalytic cycle involves four key stages:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl bromides and chlorides.[4][12]

  • Ligand Exchange/Alkyne Coordination: A phosphine ligand on the Pd(II) complex is displaced by the terminal alkyne, this compound, forming a π-alkyne complex.[1]

  • Deprotonation: A base, typically an amine or an inorganic carbonate, deprotonates the terminal alkyne coordinated to the palladium center.[1][11] This step forms a palladium-acetylide species and is the critical function that the copper co-catalyst performs in the traditional protocol. The electron-withdrawing nature of the ortho-trifluoromethoxy group slightly increases the acidity of the acetylenic proton, potentially facilitating this step.

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product (the aryl alkyne) from the Pd(II) complex, which simultaneously regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

Copper_Free_Sonogashira_Cycle cluster_main Pd(0)/Pd(II) Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs PdL2 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(L)₂-X (Oxidative Addition Complex) PdL2->OxAdd Oxidative Addition PiComplex [Ar-Pd(II)(L)(Alkyne)-X]⁺ (π-Alkyne Complex) OxAdd->PiComplex Ligand Exchange (Alkyne Coordination) Acetylide Ar-Pd(II)(L)₂-C≡CR (Palladium Acetylide) PiComplex->Acetylide Deprotonation (Base) Acetylide->PdL2 Reductive Elimination ArX Ar-X (Aryl Halide) ArX->OxAdd Alkyne H-C≡CR (1-Ethynyl-2-(OCF₃)benzene) Alkyne->PiComplex Base Base Base->PiComplex Product Ar-C≡CR (Coupled Product) Product->Acetylide Salt [Base-H]⁺X⁻ Salt->Acetylide

Figure 1: Simplified Catalytic Cycle of the Copper-Free Sonogashira Reaction.

Reagent Selection and Rationale

The success of this protocol hinges on the judicious selection of each component. The choices below are based on established literature and empirical evidence to maximize yield and minimize side reactions.

ComponentRecommended Choice(s)Role & Scientific Rationale
Palladium Pre-catalyst (AllylPdCl)₂, Pd(OAc)₂, PdCl₂(PPh₃)₂These Pd(II) salts are stable and are reduced in situ to the active Pd(0) species.[13][14] (AllylPdCl)₂ is particularly effective for generating a highly active catalyst at room temperature when paired with a suitable ligand.[13]
Ligand P(t-Bu)₃ (Tri-tert-butylphosphine)Bulky, electron-rich phosphine ligands are critical. They stabilize the Pd(0) species, prevent catalyst decomposition (formation of palladium black), and accelerate the oxidative addition step.[1][15] P(t-Bu)₃ is highly effective for coupling aryl bromides.[13]
Base Cs₂CO₃ (Cesium Carbonate), Et₃N (Triethylamine)An inorganic base like Cs₂CO₃ is excellent for amine-free protocols, minimizing side reactions and simplifying workup.[16] Triethylamine is a standard choice that can also serve as a solvent, but must be rigorously dried and degassed.[15]
Solvent 1,4-Dioxane, Tetrahydrofuran (THF), TolueneThe solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation and potential side reactions.[15] Dioxane and THF are excellent choices for their ability to dissolve the various reaction components.
Aryl Halide Partner Aryl Iodide > Aryl Bromide >> Aryl ChlorideReactivity follows the order I > Br > Cl due to bond dissociation energies. Iodides often react at room temperature, while bromides may require gentle heating.[17] Chlorides are the most challenging and typically require specialized catalyst systems.[5]

Detailed Experimental Protocol

This protocol describes the coupling of this compound with 4-Iodoanisole as a representative aryl halide.

Materials:

  • This compound (1.0 equiv, 186 mg, 1.0 mmol)

  • 4-Iodoanisole (1.1 equiv, 257 mg, 1.1 mmol)

  • (AllylPdCl)₂ (1.0 mol%, 3.7 mg, 0.01 mmol)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (4.0 mol%, 8.1 mg, 0.04 mmol)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv, 652 mg, 2.0 mmol)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Experimental_Workflow A 1. Setup & Inerting Dry Schlenk flask under vacuum, heat, and backfill with Argon/N₂ (3x cycles). B 2. Reagent Addition (Solids) Add Cs₂CO₃, (AllylPdCl)₂, and P(t-Bu)₃ to the flask under positive Argon flow. A->B C 3. Reagent Addition (Liquids/Solutions) Add 4-Iodoanisole, this compound, and degassed 1,4-Dioxane via syringe. B->C D 4. Reaction Execution Stir the mixture at room temperature (for aryl iodides) or heat to 50-80°C (for aryl bromides). C->D E 5. Monitoring Monitor reaction progress by TLC or GC-MS until starting material is consumed. D->E F 6. Quenching & Work-up Cool to RT. Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). E->F G 7. Purification Dry combined organic layers over MgSO₄, filter, and concentrate. Purify by column chromatography. F->G

Figure 2: Step-by-step experimental workflow for the copper-free Sonogashira coupling.

Step-by-Step Procedure:

  • Inert Atmosphere Preparation: Place a magnetic stir bar into a 25 mL Schlenk flask. Seal the flask and connect it to a Schlenk line. Evacuate the flask under high vacuum and gently heat with a heat gun to remove adsorbed moisture. Allow the flask to cool and backfill with an inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle three times.

  • Catalyst and Base Addition: Under a positive flow of inert gas, quickly add cesium carbonate (652 mg), (AllylPdCl)₂ (3.7 mg), and P(t-Bu)₃ (8.1 mg) to the flask. The use of a glovebox is ideal but not strictly necessary if care is taken.

  • Substrate and Solvent Addition: Add 4-Iodoanisole (257 mg) and this compound (186 mg) to the flask. Using a syringe, add 5 mL of anhydrous, degassed 1,4-dioxane.

  • Reaction: Stir the resulting suspension at room temperature. For less reactive aryl halides (e.g., aryl bromides), the reaction may require heating to 50-80 °C.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench by adding 15 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Troubleshooting and Optimization

Even robust protocols can encounter issues. This section provides guidance on resolving common problems.

ProblemProbable Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Inactive catalyst (decomposed).2. Insufficient temperature for the aryl halide.3. Impure reagents (especially base or solvent).1. Ensure a strictly inert atmosphere; use fresh, high-purity reagents.[15]2. For aryl bromides, increase temperature to 60-80°C.[12]3. Use freshly distilled/dried solvents and a fresh bottle of base.
Low Yield 1. Incomplete reaction.2. Catalyst decomposition.3. Mechanical losses during work-up/purification.1. Increase reaction time or temperature. Consider a higher catalyst loading (e.g., 2 mol%).2. Check for the formation of a black precipitate (palladium black).[15] If present, the inert atmosphere was compromised. Repeat with more rigorous degassing.
Formation of Black Precipitate (Palladium Black) 1. Presence of oxygen in the reaction vessel.2. Excessively high temperature.1. This is a sign of Pd(0) agglomeration and deactivation.[15] The protocol must be repeated with more thorough degassing of the solvent and flushing of the apparatus.2. If heating, do not exceed 80-90°C unless necessary for very unreactive substrates.
Formation of Side Products 1. If using an amine base, potential for side reactions with activated aryl halides.1. Switch to an inorganic base like Cs₂CO₃ or K₂CO₃.[16] Ensure high-purity starting materials.

Conclusion

This application note details a reliable and optimized copper-free Sonogashira protocol for coupling this compound. By eliminating the copper co-catalyst, this method prevents the formation of alkyne homocoupling byproducts, simplifies purification, and reduces metal toxicity concerns. The careful selection of a potent palladium/phosphine catalyst system ensures high efficiency for a range of aryl halide coupling partners. This protocol provides a valuable and scalable tool for researchers in drug discovery and materials science, facilitating the synthesis of complex molecules containing the important trifluoromethoxy moiety.

References

Application Notes and Protocols: Harnessing 1-Ethynyl-2-(trifluoromethoxy)benzene in Three-Component Reactions for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-Ethynyl-2-(trifluoromethoxy)benzene in Medicinal Chemistry and Materials Science

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug discovery and materials science. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and potent electronic effects, often enhancing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] When appended to a phenylacetylene scaffold, as in this compound, it becomes a powerful building block for creating complex molecular architectures.

Three-component reactions (3CRs) are a class of convergent, atom-economical synthetic strategies that allow for the construction of complex molecules from three or more reactants in a single step.[2] These reactions are highly valued for their efficiency in generating molecular diversity, making them ideal for the rapid assembly of compound libraries for high-throughput screening.

This application note provides detailed protocols and scientific rationale for the use of this compound in two powerful three-component reactions: the A³ coupling reaction for the synthesis of propargylamines and a Povarov-type reaction for the construction of tetrahydroquinolines. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this unique building block in their synthetic endeavors. While direct literature examples for this specific substrate are limited, the following protocols are based on well-established methodologies for structurally related terminal alkynes and provide a robust starting point for investigation.

Part 1: The A³ Coupling Reaction: Synthesis of Propargylamines

The A³ coupling reaction, a one-pot synthesis of propargylamines from an aldehyde, an alkyne, and a secondary amine, is a cornerstone of modern synthetic chemistry due to its operational simplicity and broad substrate scope.[3][4][5] The resulting propargylamines are versatile intermediates in the synthesis of numerous nitrogen-containing heterocycles and biologically active compounds.[6]

Scientific Rationale and Mechanistic Insight

The reaction is typically catalyzed by a copper(I) salt, which serves a dual role. First, it activates the terminal alkyne by forming a copper acetylide species, increasing its nucleophilicity. Second, the catalyst can also act as a Lewis acid to activate the iminium ion, which is formed in situ from the condensation of the aldehyde and the secondary amine. The key C-C bond-forming step is the nucleophilic attack of the copper acetylide on the electrophilic iminium ion. The ortho-trifluoromethoxy group on this compound is expected to exert a moderate electron-withdrawing effect, which can influence the rate of copper acetylide formation and its subsequent nucleophilic attack. Steric hindrance from the ortho substituent is also a consideration, potentially requiring slightly more forcing conditions or longer reaction times.

A3_Coupling_Mechanism cluster_0 Iminium Ion Formation cluster_1 Copper Acetylide Formation cluster_2 C-C Bond Formation Aldehyde R¹CHO Iminium [R¹CH=NR²R³]⁺ Aldehyde->Iminium + H⁺ Amine R²R³NH Amine->Iminium Product Propargylamine Iminium->Product Alkyne HC≡C-Ar(OCF₃) Acetylide Cu-C≡C-Ar(OCF₃) Alkyne->Acetylide Catalyst Cu(I) Catalyst->Acetylide Acetylide->Product Nucleophilic Attack Povarov_Reaction_Workflow cluster_workflow Experimental Workflow Start Combine Aniline, Aldehyde, and Catalyst in Solvent Stir Stir at RT to form Imine Start->Stir AddAlkyne Add this compound Stir->AddAlkyne Heat Heat to Reaction Temperature AddAlkyne->Heat Monitor Monitor by TLC Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Characterized Tetrahydroquinoline Purify->Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Couplings for Substituted Phenylacetylenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize conditions for the coupling of substituted phenylacetylenes with aryl halides. Here, we move beyond standard protocols to address the specific challenges you may encounter, providing in-depth, mechanistically grounded solutions to common problems.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during Sonogashira couplings, offering a systematic approach to diagnostics and resolution.

Question 1: My reaction shows low to no yield. Where do I start troubleshooting?

A low or non-existent yield is a common frustration, often stemming from a few critical factors. A systematic check is the most efficient way to identify the culprit.[1]

Causality & Recommended Actions:

  • Catalyst Integrity: The active Pd(0) catalyst is highly sensitive to oxygen and can decompose into inactive palladium black.[1] Similarly, the Cu(I) co-catalyst can oxidize.

    • Solution: Use fresh, high-purity palladium catalysts and copper(I) iodide.[1][2] If using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), ensure your conditions facilitate its in situ reduction to the active Pd(0) state.[1] This reduction can be performed by amines or phosphine ligands present in the reaction mixture.[3]

  • Atmospheric Contamination: Oxygen is detrimental. It promotes the unwanted homocoupling of the alkyne (Glaser coupling) and can lead to the decomposition of the Pd(0) catalyst.[1][4]

    • Solution: Employ rigorous anaerobic techniques. This includes thoroughly degassing your solvent(s) (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period) and maintaining a positive pressure of inert gas throughout the reaction setup.[1]

  • Reagent Purity: Impurities in the aryl halide, alkyne, solvent, or base can act as catalyst poisons.[1]

    • Solution: Use high-purity, anhydrous reagents. Consider purifying your starting materials if their quality is uncertain. Amine bases, in particular, should be distilled before use to remove water and oxidized impurities.[1]

  • Inappropriate Reaction Conditions: The choice of solvent, base, and temperature is substrate-dependent and crucial for success.

    • Solution: The solvent must fully dissolve all components.[1][5] While common solvents include THF, DMF, and toluene, their effects can vary.[1] The base must be strong enough to deprotonate the alkyne; triethylamine and diisopropylamine are common choices.[1][2] While many couplings with aryl iodides work at room temperature, less reactive aryl bromides or chlorides often require heating.[2][6]

Question 2: I'm observing a significant amount of alkyne homocoupling (Glaser product). How can I minimize this side reaction?

The formation of a diacetylene byproduct, resulting from the coupling of two terminal alkyne molecules, is a classic side reaction, particularly in copper-mediated Sonogashira reactions.[4][7]

Causality & Recommended Actions:

  • Presence of Oxygen: Oxygen is the primary driver of oxidative homocoupling, a process often referred to as Glaser or Glaser-Hay coupling.[1][4][7]

    • Solution: The most effective preventative measure is to ensure strictly anaerobic conditions.[1] This involves meticulous degassing of the reaction mixture and maintaining a robust inert atmosphere.[1][4] Some protocols even suggest performing the reaction under a dilute hydrogen atmosphere to suppress this side reaction.[8][9]

  • High Copper Catalyst Loading: While copper(I) is a co-catalyst that increases the reaction rate, excessive amounts can accelerate the rate of homocoupling.[3][7]

    • Solution: Reduce the loading of the copper(I) source. Titrate the amount to find the optimal balance between promoting the desired cross-coupling and minimizing the dimerization side reaction.[1]

  • Consider a Copper-Free Protocol: The most direct way to eliminate copper-mediated homocoupling is to remove copper from the reaction entirely.

    • Solution: Numerous copper-free Sonogashira protocols have been developed.[7][10][11][12][13] These systems are particularly advantageous when working with substrates that can chelate copper or when the Glaser byproduct is difficult to separate.[7] These reactions may require different ligands, bases, or higher temperatures to proceed efficiently.[10][11]

Question 3: My reaction has stalled, and I see a black precipitate. What happened?

The appearance of a black precipitate, commonly called "palladium black," signals the decomposition and precipitation of your active palladium catalyst.[1] This renders it inactive and halts the catalytic cycle.

Causality & Recommended Actions:

  • Oxygen Exposure: As mentioned, oxygen can oxidize the active Pd(0) catalyst, leading to its aggregation and precipitation.[1]

    • Solution: Re-evaluate and improve your inert atmosphere techniques.[1]

  • Solvent Effects: Certain solvents can promote catalyst decomposition. For instance, some anecdotal reports suggest that THF can sometimes encourage the formation of palladium black.[14]

    • Solution: If you suspect a solvent issue, screen other common Sonogashira solvents like DMF, acetonitrile, or toluene.[5][15]

  • Excessive Temperature: While heat can be necessary for less reactive substrates, excessively high temperatures can accelerate catalyst decomposition pathways.[1]

    • Solution: Optimize the temperature. Run the reaction at the lowest temperature that provides a reasonable rate. For highly reactive aryl iodides, room temperature is often sufficient.[7]

  • Ligand Dissociation/Decomposition: The phosphine ligands stabilizing the palladium center can dissociate or degrade, especially at higher temperatures, leading to catalyst agglomeration.

    • Solution: Consider using more robust or sterically bulky ligands that form more stable palladium complexes.[16][17] N-heterocyclic carbene (NHC) ligands are also known to form highly stable palladium complexes.[16]

II. Frequently Asked Questions (FAQs)

Q1: How do electron-donating vs. electron-withdrawing groups on the phenylacetylene and aryl halide affect the reaction?

The electronic nature of your substrates significantly influences reactivity.

  • Aryl Halide: Electron-withdrawing groups on the aryl halide generally accelerate the rate-limiting oxidative addition step, increasing the overall reaction rate.[18][19] Conversely, electron-rich aryl halides are less reactive and may require more forcing conditions (e.g., higher temperature, more active catalyst system).[6]

  • Phenylacetylene: Electron-withdrawing groups on the phenylacetylene also tend to increase reactivity.[18] This is because they increase the acidity of the acetylenic proton, facilitating its deprotonation by the base.

Q2: What is the general reactivity order for aryl halides?

The choice of the halogen atom is a primary determinant of reaction rate and the conditions required.

  • Reactivity Trend: Aryl Iodide > Aryl Triflate (OTf) > Aryl Bromide >> Aryl Chloride.[2][7]

  • Practical Implications: This reactivity difference can be exploited for selective couplings. For example, in a molecule containing both an iodide and a bromide, the iodide can often be selectively coupled at room temperature, leaving the bromide untouched.[7] Aryl chlorides are the most challenging substrates and typically require specialized, highly active catalyst systems, often involving bulky, electron-rich phosphine or NHC ligands.[16]

Q3: How does steric hindrance around the coupling partners impact the reaction?

Steric bulk near the reaction center on either the aryl halide or the phenylacetylene can significantly slow the reaction.[17][20]

  • Aryl Halide: Steric hindrance, particularly from substituents in the ortho position to the halide, can impede the oxidative addition step.[18][20]

  • Phenylacetylene: Bulky groups on the phenylacetylene can hinder its approach to the metal center.

  • Optimization Strategy: To overcome steric challenges, it is often necessary to use palladium catalysts with very bulky phosphine ligands (e.g., P(t-Bu)₃, PCy₃).[17][20] The increased steric bulk on the ligand can promote the formation of a highly reactive, monoligated palladium species that is more effective at oxidative addition with hindered substrates.[18]

Q4: What is the role of the base and how do I choose the right one?

The base plays a crucial role in the Sonogashira coupling. Its primary function is to deprotonate the terminal alkyne, making it nucleophilic enough to participate in the catalytic cycle.[2][7]

  • Mechanism of Action: The base reacts with the terminal alkyne (R-C≡C-H) to form an acetylide anion (R-C≡C⁻), which is then transferred to the copper(I) co-catalyst (in the traditional mechanism) or directly to the palladium center (in copper-free variants).[21]

  • Common Bases: Amine bases like triethylamine (Et₃N), diisopropylamine (DIPA), or pyrrolidine are frequently used.[1][10] In some cases, inorganic bases such as K₂CO₃ or Cs₂CO₃ are employed, particularly in copper-free systems.[7]

  • Selection Criteria: The base must be strong enough to deprotonate the alkyne but not so strong that it causes unwanted side reactions. The choice can be substrate-dependent. Triethylamine is a good starting point for many systems.[22] The base is typically used in excess and can sometimes serve as the solvent or co-solvent.[3][7]

Q5: Can you explain the catalytic cycles?

The Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[21] Understanding these provides a framework for troubleshooting.

The Catalytic Cycles

Sonogashira_Mechanism

Figure 1. Simplified Sonogashira Catalytic Cycles

  • Palladium Cycle: The main cycle begins with the active Pd(0) catalyst. It undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-limiting step.[4] Next, in a transmetalation step, the acetylide group is transferred from copper to the palladium center. Finally, reductive elimination occurs, forming the C-C bond of the product (Ar-C≡CR) and regenerating the active Pd(0) catalyst.[23][24]

  • Copper Cycle: In parallel, the copper(I) halide co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[3] This copper acetylide is the key intermediate that participates in the transmetalation step with the palladium complex.[21][25]

III. Data & Protocols

Table 1: General Guide for Reaction Parameter Optimization
ParameterRecommendation for Aryl IodidesRecommendation for Aryl BromidesRationale & Key Considerations
Pd Catalyst Pd(PPh₃)₄ (1-2 mol%) or PdCl₂(PPh₃)₂ (1-2 mol%)Pd(P(t-Bu)₃)₂ (1-2 mol%) or in situ generation from (AllylPdCl)₂ / P(t-Bu)₃Aryl iodides are reactive and couple well with standard PPh₃-based catalysts.[16] Aryl bromides require more active catalysts with bulky, electron-rich ligands to facilitate the more difficult oxidative addition step.[11][20]
Cu Co-catalyst CuI (2-5 mol%)CuI (2-10 mol%)Acts as a co-catalyst to activate the alkyne.[3] Higher loadings may be needed for less reactive substrates but increase the risk of homocoupling.[1] Consider copper-free for sensitive substrates.[7]
Base Et₃N or DIPA (2-4 eq.)Et₃N, DIPA, or Pyrrolidine (2-5 eq.)Must be sufficient to deprotonate the alkyne and neutralize the HX byproduct.[7] Ensure the base is anhydrous.[1]
Solvent THF, DMF, Toluene, AcetonitrileTHF, DMF, DioxaneThe solvent must dissolve all components.[5] DMF can sometimes accelerate reactions but may also lead to side reactions at high temperatures.[5]
Temperature Room Temperature to 50 °C50 °C to 100 °CStart at room temperature for aryl iodides.[7] Aryl bromides typically require heating to overcome the higher activation energy for oxidative addition.[6]
Atmosphere Strictly Inert (Argon or N₂)Strictly Inert (Argon or N₂)Essential to prevent catalyst decomposition and alkyne homocoupling.[1]
Experimental Protocol: General Procedure for Copper-Palladium Catalyzed Sonogashira Coupling

This protocol provides a starting point for the coupling of a substituted phenylacetylene with an aryl halide.

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq.), and copper(I) iodide (0.04 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times.

  • Solvent & Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., THF, to make a ~0.2 M solution based on the aryl halide). Add the base (e.g., Et₃N, 3.0 eq.) followed by the substituted phenylacetylene (1.2 eq.) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature for an aryl iodide, or 60 °C for an aryl bromide).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution (to remove copper salts) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Workflow: Troubleshooting Low Yield

Troubleshooting_Workflow

Figure 2. Systematic workflow for troubleshooting low-yield Sonogashira reactions.

IV. References

  • Wikipedia. Sonogashira coupling. --INVALID-LINK--

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. IntechOpen. --INVALID-LINK--

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. --INVALID-LINK--

  • Walter, P. E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. --INVALID-LINK--

  • BenchChem. (2025). Common issues in Sonogashira coupling of aryl iodides and how to solve them. --INVALID-LINK--

  • Gemoets, A. et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. --INVALID-LINK--

  • Plenio, H. et al. (2009). The effect of steric bulk in Sonogashira coupling reactions. Dalton Transactions, (41), 8851-8857. --INVALID-LINK--

  • Li, J. et al. (2004). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 69(17), 5777-5779. --INVALID-LINK--

  • So, C. M. et al. (2005). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 7(26), 5857-5859. --INVALID-LINK--

  • Plenio, H. et al. (2013). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 78(2), 568-581. --INVALID-LINK--

  • Sharma, G. et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI, 5(2), 29. --INVALID-LINK--

  • Rafiee, E. et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6332-6372. --INVALID-LINK--

  • Gemoets, A. et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15309-15319. --INVALID-LINK--

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. --INVALID-LINK--

  • Rafiee, E. et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6332-6372. --INVALID-LINK--

  • Mondal, B. et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. New Journal of Chemistry, 47(6), 2731-2759. --INVALID-LINK--

  • ResearchGate. (2023). The Sonogashira coupling reaction mechanism. --INVALID-LINK--

  • Wang, X. et al. (2019). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 38(22), 4346-4353. --INVALID-LINK--

  • ResearchGate. (2021). The Sonogashira reaction structure. --INVALID-LINK--

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. --INVALID-LINK--

  • Golden. Sonogashira coupling. --INVALID-LINK--

  • ResearchGate. (2025). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. --INVALID-LINK--

  • Slideshare. (2015). Sonogashira reaction. --INVALID-LINK--

  • ResearchGate. (2025). The effect of steric bulk in Sonogashira coupling reactions. --INVALID-LINK--

  • Al-Masum, M. et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(22), 4155-4158. --INVALID-LINK--

  • ResearchGate. (2025). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. --INVALID-LINK--

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. --INVALID-LINK--

  • Al-Masum, M. et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. --INVALID-LINK--

  • YouTube. (2022). Sonogashira Coupling- Reaction and application in Research Lab. --INVALID-LINK--

  • Szeja, W. et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Beilstein Journal of Organic Chemistry, 18, 298-307. --INVALID-LINK--

  • Reddit. (2020). Sonogashira troubleshooting help needed. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. --INVALID-LINK--

  • Pearson. (2022). Sonogashira Coupling Reaction: Videos & Practice Problems. --INVALID-LINK--

  • Al-Masum, M. et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(22), 4155-4158. --INVALID-LINK--

  • Rafiee, E. et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. --INVALID-LINK--

  • ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. --INVALID-LINK--

References

Stability and storage conditions for 1-Ethynyl-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Ethynyl-2-(trifluoromethoxy)benzene (CAS RN: 886363-40-2). This document is intended for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this versatile chemical reagent. Here, we address common questions and troubleshooting scenarios encountered during its storage and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound?

For maximal shelf-life, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly closed to prevent exposure to moisture and atmospheric contaminants.[2][3] While room temperature storage is acceptable for short periods, for long-term stability, refrigeration (2-8°C) is recommended. Some suppliers also suggest storing the compound under an inert atmosphere, such as nitrogen, to prevent potential oxidation or moisture-related degradation.[4] Always keep the compound away from sources of ignition, as it may be flammable.[5][6]

Q2: I've noticed a discoloration in my sample of this compound. What could be the cause?

Discoloration, often appearing as a yellowish or brownish tint, can be an indicator of sample degradation. This may be caused by several factors:

  • Oxidation: The ethynyl group is susceptible to oxidative coupling, which can lead to the formation of colored polymeric byproducts. This is more likely to occur with prolonged exposure to air.

  • Moisture: The presence of water can facilitate hydrolysis or other reactions, particularly if acidic or basic impurities are present.

  • Light Exposure: Phenylacetylene and its derivatives can be light-sensitive, leading to polymerization or other photochemical reactions.

If you observe a significant color change, it is advisable to verify the purity of the material using an appropriate analytical technique, such as NMR or GC-MS, before proceeding with your experiment.

Q3: Is this compound compatible with common laboratory solvents?

This compound is generally soluble in a wide range of common organic solvents, such as toluene, THF, dichloromethane, and ethyl acetate. However, it is insoluble in water. When preparing solutions, always use anhydrous solvents to minimize the risk of hydrolysis or other moisture-induced side reactions.

Q4: What are the potential hazards associated with handling this compound?

This compound may cause skin and eye irritation, and inhalation of its vapors may lead to respiratory irritation.[1][3] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] In case of fire, hazardous decomposition products such as carbon monoxide and hydrogen fluoride may be formed.[2]

Troubleshooting Guide

This section provides a systematic approach to addressing common issues that may arise during the use of this compound in your experiments.

Problem: Inconsistent or low yields in my reaction.

If you are experiencing reproducibility issues or lower than expected yields in reactions involving this compound, consider the following troubleshooting steps.

Troubleshooting_Yield cluster_start cluster_purity Purity Assessment cluster_reaction Reaction Conditions cluster_solutions Solutions start Low/Inconsistent Yield check_purity Assess Purity of This compound (NMR, GC-MS) start->check_purity purity_ok Purity is High check_purity->purity_ok Yes purity_bad Purity is Low/ Degraded check_purity->purity_bad No check_conditions Review Reaction Conditions: - Anhydrous Solvents/Reagents? - Inert Atmosphere? - Temperature Control? purity_ok->check_conditions purify Purify Reagent (e.g., column chromatography) purity_bad->purify conditions_ok Conditions are Optimal check_conditions->conditions_ok Yes conditions_bad Conditions are Sub-optimal check_conditions->conditions_bad No consult Consult Literature for Similar Reactions conditions_ok->consult optimize_conditions Optimize Reaction Conditions: - Dry solvents - Degas reaction mixture - Precise temperature control conditions_bad->optimize_conditions new_reagent Use a Fresh Bottle of Reagent purify->new_reagent Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation cluster_polymerization Polymerization reagent This compound oxidative_coupling Oxidative Coupling (forms diynes/polymers) reagent->oxidative_coupling O2, trace metals hydrolysis Hydrolysis of -OCF3 group (under harsh conditions) reagent->hydrolysis H2O, acid/base polymerization Polymerization of alkyne moiety (catalyzed by light, heat, or impurities) reagent->polymerization Light, Heat oxidation_products Colored Byproducts oxidative_coupling->oxidation_products hydrolysis_products 2-Ethynylphenol hydrolysis->hydrolysis_products polymer Poly(phenylacetylene) derivatives polymerization->polymer

References

Technical Support Center: Synthesis of 1-Ethynyl-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Ethynyl-2-(trifluoromethoxy)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this valuable fluorinated building block. We will address common challenges and frequently asked questions to help you improve your reaction yields and streamline your workflow.

The primary synthetic route to this compound is the Sonogashira cross-coupling reaction.[1][2] This powerful C-C bond-forming reaction couples a terminal alkyne with an aryl halide. Our guide will focus on optimizing this specific transformation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic approach for this compound?

The most reliable and widely used method is the Sonogashira cross-coupling reaction.[1][3] This reaction involves a palladium catalyst and a copper(I) co-catalyst to couple an aryl halide, such as 1-bromo-2-(trifluoromethoxy)benzene or 1-iodo-2-(trifluoromethoxy)benzene, with a suitable alkyne source.

Q2: What are the essential reagents for a successful Sonogashira coupling?

A typical Sonogashira reaction requires the following components:

  • Aryl Halide: 1-Iodo- or 1-Bromo-2-(trifluoromethoxy)benzene.

  • Alkyne Source: Commonly, a protected alkyne like Ethynyltrimethylsilane (TMS-acetylene) is used, followed by a deprotection step. This helps to prevent side reactions.

  • Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common choices.[2][3]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is almost universally used to facilitate the reaction at milder temperatures.[3][4]

  • Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.[2]

  • Solvent: Anhydrous, degassed solvents such as tetrahydrofuran (THF) or acetonitrile are typical.[2][4]

Q3: Which aryl halide should I use: 1-bromo- or 1-iodo-2-(trifluoromethoxy)benzene?

The choice depends on a balance of reactivity and cost. The general reactivity trend for the oxidative addition step, which is often rate-limiting, is I > Br >> Cl.[1]

  • 1-Iodo-2-(trifluoromethoxy)benzene: This substrate is significantly more reactive, allowing for milder reaction conditions (e.g., lower temperatures, lower catalyst loading) and often leading to higher yields and faster reaction times. However, it is generally more expensive and less stable than the bromo-analogue.

  • 1-Bromo-2-(trifluoromethoxy)benzene: This is a more cost-effective and common starting material. However, it requires more forcing conditions (higher temperatures, potentially higher catalyst loading, or more specialized ligands) to achieve good conversion.[5]

Q4: What is the mechanism of the Sonogashira coupling?

The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide.

  • Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[1]

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex.

  • Reductive Elimination: The desired product, this compound, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)-X(L₂) (Oxidative Addition) pd0->pd_ox Ar-X pd_trans Ar-Pd(II)-C≡CR(L₂) (Transmetalation) pd_ox->pd_trans Cu-C≡CR pd_trans->pd0 Regenerates Pd(0) product Ar-C≡CR (Product) pd_trans->product Reductive Elimination cu_x CuX cu_acetylide Cu-C≡CR (Copper Acetylide) cu_acetylide->pd_ox Transmetalation Step cu_acetylide->cu_x Transfers to Pd alkyne H-C≡CR alkyne->cu_acetylide CuX, Base

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q5: My reaction has stalled, showing low conversion of the starting aryl halide. What went wrong?

This is a common issue that can stem from several sources.

Possible Cause Explanation & Solution
Inactive Catalyst The Pd(0) catalyst is sensitive to air. If your catalyst is old or has been improperly handled, it may be oxidized and inactive. Solution: Use a freshly opened bottle of catalyst, or consider using a more stable pre-catalyst like PdCl₂(PPh₃)₂ which is reduced to Pd(0) in situ.[1]
Insufficient Base The amine base is critical. If it is wet or of poor quality, it cannot efficiently generate the copper acetylide or neutralize the HX byproduct, stalling the reaction. Solution: Use a freshly distilled, anhydrous amine base. Ensure you are using a sufficient molar excess (typically 1.5-2.0 equivalents).[4]
Oxygen Contamination Oxygen can deactivate the Pd(0) catalyst and, more critically, promote the unwanted homocoupling of the alkyne (see Q6). Solution: Ensure your entire apparatus is free of oxygen. Degas your solvent thoroughly using at least three freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
Low Reaction Temperature If you are using 1-bromo-2-(trifluoromethoxy)benzene, room temperature may be insufficient for the oxidative addition step. Solution: Gradually increase the reaction temperature. Monitor the reaction by TLC or GC-MS. For aryl bromides, temperatures between 50-80°C are often required.[6]
Q6: I'm observing a significant amount of a symmetrical byproduct, likely the homocoupled alkyne (a diyne). How can I prevent this?

This side reaction, known as Glaser coupling, is the most common issue in Sonogashira reactions and is primarily caused by oxygen.

  • Primary Cause: The copper(I) co-catalyst, in the presence of oxygen, catalyzes the oxidative dimerization of the terminal alkyne.

  • Solutions:

    • Rigorous Oxygen Exclusion: This is the most important first step. Follow the degassing procedures outlined in Q5. A well-executed reaction under a strict inert atmosphere should minimize this byproduct.

    • Use a Protected Alkyne: The most effective strategy is to use Ethynyltrimethylsilane (TMS-acetylene) as the alkyne source. The bulky TMS group prevents homocoupling. After the Sonogashira reaction is complete, the TMS group is easily removed by treatment with a mild base (like K₂CO₃ in methanol) or a fluoride source (like TBAF) to yield the desired terminal alkyne. This two-step, one-pot procedure often provides much cleaner results.

    • Copper-Free Sonogashira: In some cases, the reaction can be performed without a copper co-catalyst.[3] This completely eliminates the primary pathway for Glaser coupling. However, these conditions often require a more active palladium catalyst system (e.g., with more specialized phosphine ligands) and higher temperatures, which may not be suitable for all substrates.[5]

Q7: The purification is difficult, and my product is co-eluting with impurities. What can I do?

Purification challenges usually arise from a suboptimal reaction. The best solution is to improve the reaction itself to minimize byproducts.

  • If homocoupling is the issue: Use the protected alkyne strategy (TMS-acetylene) as described in Q6. The TMS-protected product has a very different polarity from the starting materials, making its initial purification by column chromatography much easier. The subsequent deprotection step is typically very clean and may not require further chromatography.

  • If unreacted starting material is the problem: Drive the reaction to completion by increasing the temperature, extending the reaction time, or adding a small additional charge of the catalyst and/or alkyne.

  • Chromatography Tips: The product, this compound, is relatively nonpolar. Use a low-polarity eluent system for silica gel chromatography, such as a gradient of ethyl acetate in hexanes or petroleum ether. Start with pure hexane and gradually increase the polarity.[6][7]

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling using TMS-Acetylene

This protocol is recommended for achieving a high yield with minimal byproducts.

Step 1: Coupling Reaction

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and condenser, add 1-iodo-2-(trifluoromethoxy)benzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.02 eq).

  • Evacuate and backfill the flask with dry argon or nitrogen three times.

  • Add anhydrous, degassed THF (or acetonitrile) via cannula, followed by anhydrous triethylamine (2.0 eq).

  • Add ethynyltrimethylsilane (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature (for the iodo-substrate) or heat to 50-60°C (for the bromo-substrate) and monitor by TLC until the aryl halide is consumed.

Step 2: Deprotection and Workup

  • Cool the reaction mixture to room temperature. Add methanol to the flask, followed by potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 1-3 hours, monitoring the removal of the TMS group by TLC.

  • Once complete, concentrate the mixture under reduced pressure to remove most of the solvent.

  • Add water and extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.[7]

Caption: Workflow for the synthesis of this compound.

References

Handling and safety precautions for 1-Ethynyl-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethynyl-2-(trifluoromethoxy)benzene (CAS No. 886363-40-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information, as well as troubleshooting advice for common experimental challenges. The unique combination of a terminal alkyne and an ortho-trifluoromethoxy group on a benzene ring imparts specific reactivity and handling requirements that are critical for successful and safe experimentation.

Section 1: Compound Properties and Safety Precautions

1.1: Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 886363-40-2[1]
Molecular Formula C₉H₅F₃O[2]
Molecular Weight 186.13 g/mol [2]
Appearance Not explicitly stated, likely a liquid or low-melting solidGeneral knowledge
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C.[2][2][3]
1.2: Hazard Identification and Safety

This compound is classified as a hazardous chemical. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

HazardPrecautionary StatementSource(s)
Flammability Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3][3]
Skin Corrosion/Irritation Causes skin irritation. Wear protective gloves. Wash skin thoroughly after handling.[4][4]
Serious Eye Damage/Irritation Causes serious eye irritation. Wear eye and face protection.[4][4]
Respiratory Irritation May cause respiratory irritation. Avoid breathing dust, fume, gas, mist, vapors, or spray.[4][4]

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[3]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[3][4]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[4]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[3]

Section 2: Troubleshooting Experimental Workflows

The unique electronic properties of this compound, stemming from the strongly electron-withdrawing trifluoromethoxy group, can influence its reactivity in common synthetic transformations such as Sonogashira couplings and azide-alkyne cycloadditions (Click Chemistry).

2.1: Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl halides.[5] The electron-withdrawing nature of the ortho-trifluoromethoxy group can impact the reaction's success.

Question: My Sonogashira coupling reaction with this compound is giving low to no yield. What are the likely causes and solutions?

Answer: Low yields in Sonogashira couplings involving electron-poor alkynes are a common issue. Here is a systematic troubleshooting guide:

Workflow for Troubleshooting Sonogashira Coupling

Start Low/No Yield in Sonogashira Coupling Catalyst Check Catalyst System (Pd and Cu) Start->Catalyst Reagents Verify Reagent Quality and Stoichiometry Start->Reagents Conditions Optimize Reaction Conditions Start->Conditions Catalyst_Sol1 Use fresh Pd catalyst (e.g., Pd(PPh₃)₄). Use fresh, high-purity CuI. Catalyst->Catalyst_Sol1 Is Pd catalyst active? Is Cu(I) source fresh? Catalyst_Sol2 Degas solvents thoroughly. Run under a strict inert atmosphere (Ar or N₂). Consider a copper-free protocol. Catalyst->Catalyst_Sol2 Is homocoupling (Glaser coupling) observed? Reagents_Sol1 Purify starting materials if necessary. Ensure alkyne is free of oligomers. Reagents->Reagents_Sol1 Are aryl halide and alkyne pure? Reagents_Sol2 Use a dry amine base (e.g., Et₃N, DIPEA). Ensure sufficient excess (typically 1.5-2 eq.). Reagents->Reagents_Sol2 Is the base appropriate and dry? Conditions_Sol1 THF and DMF are common. Be aware that DMF can sometimes inhibit the reaction. Conditions->Conditions_Sol1 Is the solvent appropriate? Conditions_Sol2 Start at room temperature and gradually increase. High temperatures can lead to catalyst decomposition. Conditions->Conditions_Sol2 Is the temperature optimal? Workup Evaluate Work-up and Purification Success Improved Yield Workup->Success Catalyst_Sol1->Success Catalyst_Sol2->Success Reagents_Sol1->Success Reagents_Sol2->Success Conditions_Sol1->Success Conditions_Sol2->Success

Caption: Troubleshooting flowchart for Sonogashira coupling reactions.

Detailed Explanations:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture.[6] Ensure you are using a fresh batch of catalyst and that all reagents and solvents are anhydrous and thoroughly degassed. The formation of palladium black is a visual indicator of catalyst decomposition.

  • Homocoupling (Glaser Coupling): A common side reaction is the copper-catalyzed dimerization of the terminal alkyne. This is often promoted by the presence of oxygen.[7] Rigorous exclusion of air by using an inert atmosphere (argon or nitrogen) is crucial. If homocoupling persists, consider a copper-free Sonogashira protocol.

  • Base and Solvent: An amine base is required to deprotonate the alkyne.[6] Ensure the base is dry and in sufficient excess. The choice of solvent is also important; while THF and DMF are commonly used, some reactions may proceed better in a different solvent system.[6]

  • Reaction Temperature: While some Sonogashira reactions require heating, excessive temperatures can lead to catalyst decomposition and side reactions. It is often best to start at room temperature and slowly increase the temperature if the reaction is not proceeding.

2.2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Click Chemistry

Click chemistry is a highly efficient method for forming triazoles from alkynes and azides.[8] The steric hindrance from the ortho-trifluoromethoxy group in this compound might influence the reaction rate.

Question: My click reaction is sluggish or incomplete. How can I improve the outcome?

Answer: While click chemistry is generally robust, certain factors can impede its efficiency.

Key Considerations for Optimizing Click Chemistry:

  • Copper(I) Source: The active catalyst is copper(I), which can be generated in situ from copper(II) sulfate with a reducing agent like sodium ascorbate, or by using a copper(I) salt directly (e.g., CuI). Ensure your copper source and reducing agent are of high quality.

  • Ligands: The use of a ligand, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), can stabilize the copper(I) oxidation state and accelerate the reaction.[9]

  • Solvent System: Click reactions are known for their compatibility with a wide range of solvents, including aqueous systems.[9] A mixture of t-butanol and water is a common and effective solvent system.

  • Steric Hindrance: The ortho-substituent on your alkyne might slightly slow down the reaction compared to a para-substituted or unsubstituted phenylacetylene. Allowing for a longer reaction time or gentle heating might be necessary.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the main hazards I should be aware of when working with this compound? A1: The primary hazards are flammability, skin irritation, and serious eye irritation.[4] It may also cause respiratory irritation. Always handle this chemical in a fume hood with appropriate PPE.

Q2: What are the recommended storage conditions for this compound? A2: It should be stored in a tightly sealed container in a dry, well-ventilated, and dark place, preferably refrigerated at 2-8°C under an inert atmosphere.[2][3]

Q3: Can I use heavy metal salts (e.g., silver, mercury) in reactions with this compound? A3: It is strongly advised to avoid contact with heavy metal ions like silver (Ag⁺) and mercury (Hg²⁺). Terminal alkynes can form explosive metal acetylides with these ions.[10]

Q4: The trifluoromethoxy group is known to be stable. Are there any concerns about its degradation? A4: The trifluoromethoxy group is generally very stable to metabolic degradation.[3] However, under harsh chemical conditions or certain biological systems, C-F bond cleavage, while rare, is not impossible and could lead to the release of fluoride ions.

Q5: How can I monitor the progress of my reaction involving this compound? A5: Thin-layer chromatography (TLC) is a quick method for qualitative monitoring. For more detailed analysis, you can take aliquots from the reaction mixture and analyze them by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. A distinct signal for the acetylenic proton in the ¹H NMR spectrum (typically around 3-4 ppm) should disappear upon successful reaction.

Q6: What is a general procedure for purifying the product of a reaction with this compound? A6: After an aqueous work-up to remove water-soluble reagents and byproducts, the crude product can typically be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The exact eluent system will depend on the polarity of your product.

Section 4: Example Experimental Protocol

Reaction Scheme:

Where Ar' is 4-(trifluoromethoxy)phenyl.

Step-by-Step Protocol:

  • To a two-necked flask under a nitrogen atmosphere, add the aryl iodide (1.0 eq.), 1-ethynyl-4-(trifluoromethoxy)benzene (1.1 eq.), bis(triphenylphosphine)palladium(II) dichloride (2.0 mol%), and copper(I) iodide (2.1 mol%).

  • Add anhydrous tetrahydrofuran (THF) as the solvent, followed by triethylamine (1.5 eq.) as the base.

  • Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol Visualization

cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up and Purification A Add Aryl-I, Alkyne, PdCl₂(PPh₃)₂, CuI to flask B Add anhydrous THF and Triethylamine A->B C Stir at room temperature B->C D Monitor by TLC/GC-MS C->D E Quench with water D->E F Extract with organic solvent E->F G Wash, dry, and concentrate F->G H Purify by column chromatography G->H

Caption: General workflow for a Sonogashira coupling reaction.

References

Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Phenylacetylenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for overcoming the low reactivity often encountered with sterically hindered phenylacetylenes in cross-coupling reactions. By understanding the underlying principles of these challenges, you can optimize your experimental conditions for successful and efficient synthesis.

Introduction: The Challenge of Steric Hindrance

Sterically hindered phenylacetylenes are valuable building blocks in organic synthesis, particularly for creating complex architectures in pharmaceuticals and functional materials. However, their bulky nature presents significant challenges in transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling. The steric bulk around the alkyne can impede the approach of the catalyst, slow down key elementary steps like oxidative addition and reductive elimination, and lead to undesired side reactions or complete lack of reactivity.[1][2][3]

This guide provides a structured approach to troubleshooting these issues, focusing on logical, evidence-based solutions to enhance reactivity and achieve your desired synthetic outcomes.

Troubleshooting Guide: A Symptom-Based Approach

This section is organized by common experimental observations. Identify the issue you are facing to find targeted solutions and the scientific rationale behind them.

Issue 1: No Reaction or Very Low Conversion

This is the most common problem when dealing with sterically demanding substrates. If your reaction shows little to no product formation, consider the following adjustments, starting with the most impactful.

1.1 Catalyst and Ligand System Optimization

Problem: The catalyst's active site is sterically inaccessible to the bulky phenylacetylene, or the catalyst is not active enough under the reaction conditions.

Solutions:

  • Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may be insufficient.[4] Consider more robust, air-stable precatalysts that form a monoligated Pd(0) species in situ, which is less sterically encumbered.[5]

    • Recommended Catalysts: Buchwald-type precatalysts (e.g., G3-XPhos) are excellent starting points. For Sonogashira reactions, monoligated precatalysts like [DTBNpP]Pd(crotyl)Cl have shown high efficacy at room temperature, even for hindered substrates.[5]

  • Employ Bulky, Electron-Rich Ligands: The right ligand can dramatically accelerate the rate-limiting oxidative addition step and stabilize the active catalytic species.[6]

    • Rationale: Electron-rich phosphine ligands increase the electron density on the palladium center, promoting the oxidative addition of aryl halides. Their steric bulk can also favor the formation of the desired monoligated active species.

    • Recommended Ligands: Tri(tert-butyl)phosphine (P(t-Bu)₃) and its derivatives, di(adamantyl)-n-butylphosphine (cataCXium® A), and spherical phosphines like tri(cyclohexyl)phosphine (PCy₃) are known to be effective for coupling sterically demanding partners.[7]

Experimental Protocol: Ligand Screening for a Hindered Sonogashira Coupling

  • Setup: Prepare identical reaction vials under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagents: To each vial, add your sterically hindered phenylacetylene (1.2 equiv.), aryl bromide (1.0 equiv.), a suitable base (e.g., Cs₂CO₃, 2.0 equiv.), and a copper(I) co-catalyst (e.g., CuI, 5 mol%) if performing a traditional Sonogashira.

  • Catalyst Loading: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the specific phosphine ligand (4 mol%) to each respective vial.

  • Solvent: Add degassed solvent (e.g., Toluene or Dioxane).

  • Execution: Seal the vials and heat to the desired temperature (e.g., 80-110 °C).

  • Analysis: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).

LigandTypical Observation with Hindered SubstratesRationale for Efficacy
PPh₃Low to no conversion.Insufficiently electron-rich and can lead to catalyst decomposition.
P(t-Bu)₃Moderate to good conversion.Highly electron-donating, promotes oxidative addition.[6]
XPhosGood to excellent conversion.Bulky biarylphosphine that stabilizes the active catalyst.
cataCXium® AGood to excellent conversion.Very bulky and electron-rich, effective for hindered couplings.
1.2 Reaction Temperature and Solvent Choice

Problem: Insufficient thermal energy to overcome the activation barrier for key steps, particularly oxidative addition.[8]

Solutions:

  • Increase Reaction Temperature: For many hindered couplings, higher temperatures are necessary. Reactions that are sluggish at 80 °C may proceed smoothly at 100-120 °C.[8] Use a sealed reaction vessel to safely reach temperatures above the solvent's boiling point.

  • Solvent Selection: The polarity and coordinating ability of the solvent can significantly impact catalyst activity.

    • Aprotic Polar Solvents: Solvents like DMF, DMAc, or NMP can be effective but may also coordinate to the metal center, potentially inhibiting catalysis.[8] They are often used for challenging aryl chlorides.

    • Non-Polar Solvents: Toluene, Dioxane, and THF are common choices. Dioxane is often a good starting point for difficult couplings.

Issue 2: Competing Side Reactions (e.g., Glaser Coupling)

Problem: The terminal alkyne undergoes oxidative homocoupling to form a diyne byproduct, a common issue in Sonogashira reactions, especially when the desired cross-coupling is slow.

Solutions:

  • Go Copper-Free: The Glaser coupling is a copper-catalyzed process. Eliminating the copper(I) co-catalyst is the most direct way to prevent this side reaction.[4][9]

    • Rationale: Modern palladium catalysts with bulky, electron-rich ligands are often active enough to facilitate the Sonogashira coupling without the need for a copper co-catalyst.[4][5] This approach relies on a different catalytic cycle that avoids the formation of copper acetylides.[4]

  • Use an Excess of the Alkyne: Using a slight excess (e.g., 1.5-2.0 equivalents) of the phenylacetylene can favor the cross-coupling pathway over homocoupling.

  • Control the Base: A strong, non-coordinating base is often preferred. The choice of base can influence the rate of both the desired reaction and the undesired homocoupling.

Workflow for Mitigating Glaser Coupling

Caption: Decision workflow for troubleshooting Glaser homocoupling.

Issue 3: Reaction Stalls After Partial Conversion

Problem: The reaction starts but does not proceed to completion, suggesting catalyst deactivation or inhibition.

Solutions:

  • Ensure Rigorous Inert Conditions: Oxygen can oxidize the active Pd(0) species to inactive Pd(II), effectively killing the catalyst. Ensure all solvents and reagents are properly degassed and the reaction is maintained under a positive pressure of an inert gas.

  • Re-evaluate Ligand Choice: Some ligands, while initially effective, may not provide sufficient long-term stability for the catalyst, especially at high temperatures. Biarylphosphine ligands (e.g., XPhos, SPhos) are known for forming highly stable catalytic complexes.

  • Consider Catalyst Loading: For particularly challenging substrates, a higher catalyst loading (e.g., 5 mol %) might be necessary to drive the reaction to completion.[5]

Frequently Asked Questions (FAQs)

Q1: Can I use an aryl chloride instead of a bromide or iodide with my hindered phenylacetylene?

A1: Yes, but it is significantly more challenging. The C-Cl bond is much stronger, making the oxidative addition step the primary bottleneck. To achieve success, you will likely need:

  • A highly active catalyst system, often featuring a bulky N-heterocyclic carbene (NHC) or a specialized phosphine ligand like cataCXium® A.

  • Higher reaction temperatures (≥120 °C).

  • A strong base (e.g., K₃PO₄ or t-BuOK).

Q2: My starting material is a solid. Does solubility matter?

A2: Absolutely. Poor solubility of either coupling partner can lead to low effective concentrations in the reaction mixture, mimicking low reactivity. If you observe poor solubility:

  • Switch to a solvent in which all components are fully soluble at the reaction temperature.

  • Consider a solvent mixture to improve solubility.

  • Ensure efficient stirring to maximize the interaction between the dissolved species and any solid reagents.

Q3: How does the electronic nature of the aryl halide affect the reaction with a hindered alkyne?

A3: Electron-withdrawing groups on the aryl halide (e.g., -NO₂, -CN, -CF₃) generally accelerate the rate of oxidative addition, which is often the rate-limiting step.[9] Conversely, electron-donating groups (e.g., -OMe, -NMe₂) can slow this step down, making the coupling even more difficult. If you are using an electron-rich aryl halide, you will need to employ the most powerful catalyst systems and more forcing conditions.

Q4: Are there alternatives to Sonogashira coupling for these substrates?

A4: Yes. While Sonogashira is the most common, other methods can be effective. For instance, a Castro-Stephens coupling, which uses stoichiometric copper acetylides, can sometimes overcome the limitations of the palladium-catalyzed cycle. However, this method has its own limitations regarding functional group tolerance and waste generation. For specific applications, exploring alternative transition-metal-catalyzed reactions, such as those using rhodium or nickel, may also provide a solution.[10][11]

Visualizing the Catalytic Cycle and Steric Hindrance

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 L-Pd(0) OA Oxidative Addition Pd0->OA Ar-X PdII L-Pd(II)(Ar)(X) OA->PdII TM Transmetalation PdII->TM PdII_Alkyne L-Pd(II)(Ar)(C≡CR') TM->PdII_Alkyne CuX Cu-X TM->CuX RE Reductive Elimination PdII_Alkyne->RE RE->Pd0 Ar-C≡CR' Deprot Base CuX->Deprot H-C≡CR' CuAcetylide Cu-C≡CR' Deprot->CuAcetylide CuAcetylide->TM Hindrance Steric Hindrance Impacts This Step! Hindrance->OA

Caption: Simplified Sonogashira cycle highlighting where steric hindrance has the greatest impact.

References

Preventing side reactions in the functionalization of 1-Ethynyl-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-Ethynyl-2-(trifluoromethoxy)benzene. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the functionalization of this versatile building block. Our focus is on anticipating and mitigating side reactions to ensure high-yield, high-purity outcomes in your synthetic endeavors.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic advice and actionable protocols.

Issue 1: Low or No Yield in Sonogashira Coupling Reactions

Q1: My Sonogashira coupling of this compound with an aryl halide is failing or giving very low yields. What are the most critical factors to investigate?

A1: Complete reaction failure or low yield in a Sonogashira coupling, especially with an electron-deficient substrate like this compound, typically points to issues with the catalyst system, reaction environment, or reagent quality. The strong electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the alkyne and the overall catalytic cycle.

Initial Diagnostic Checks:

  • Inert Atmosphere: The primary culprit for many failed Sonogashira reactions is the presence of oxygen. Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can deactivate the palladium catalyst.[1][2] It is crucial to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

  • Catalyst Activity: Palladium catalysts, particularly Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture.[1] Ensure your catalyst is fresh or has been stored under an inert atmosphere. For more stability, consider using a Pd(II) precatalyst such as PdCl₂(PPh₃)₂, which is reduced to the active Pd(0) species in situ.

  • Copper Co-catalyst: If using a traditional Sonogashira setup, ensure the copper(I) iodide (CuI) is fresh. Degraded CuI can inhibit the reaction.

Troubleshooting Workflow:

Below is a decision-making workflow to systematically troubleshoot a low-yielding Sonogashira reaction.

troubleshooting_workflow start Low/No Yield Observed check_inert Verify Inert Atmosphere (Degassed Solvents, Ar/N2 Purge) start->check_inert check_inert->start Oxygen Present check_catalyst Assess Catalyst Activity (Fresh Pd & Cu Salts) check_inert->check_catalyst Atmosphere is Inert check_catalyst->start Catalyst Degraded optimize_ligand Optimize Ligand (Bulky, Electron-Rich Ligands e.g., XPhos, SPhos) check_catalyst->optimize_ligand Catalysts are Active optimize_base Adjust Base (Amine Base like TEA, DIPEA) optimize_ligand->optimize_base optimize_temp Increase Temperature (Especially for Aryl Bromides/Chlorides) optimize_base->optimize_temp end Improved Yield optimize_temp->end copper_free_sonogashira pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_complex trans-Ar-Pd(II)-X(L)₂ oxidative_addition->pd_complex alkyne_coord π-Alkyne Complex Formation pd_complex->alkyne_coord R'C≡CH pd_alkyne_complex [Ar-Pd(II)(alkyne)(L)₂]⁺X⁻ alkyne_coord->pd_alkyne_complex deprotonation Deprotonation (-Base-H⁺) pd_alkyne_complex->deprotonation Base pd_acetylide Ar-Pd(II)-C≡CR'(L)₂ deprotonation->pd_acetylide reductive_elimination Reductive Elimination pd_acetylide->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-C≡CR' reductive_elimination->product glaser_coupling alkyne 2 R-C≡C-H cu_acetylide 2 R-C≡C-Cu(I) alkyne->cu_acetylide 2 Cu(I), Base oxidation Oxidative Dimerization cu_acetylide->oxidation product R-C≡C-C≡C-R oxidation->product cu0 2 Cu(0) oxidation->cu0 reoxidation Re-oxidation cu0->reoxidation O₂ cu1 2 Cu(I) reoxidation->cu1

References

Validation & Comparative

Comparative Reactivity Analysis: 1-Ethynyl-2-(trifluoromethoxy)benzene vs. 1-Ethynyl-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and advanced materials, the strategic functionalization of molecular scaffolds is paramount. Aryl alkynes are exceptionally versatile building blocks, prized for their ability to participate in a wide array of chemical transformations. The incorporation of fluorine-containing substituents, such as the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, has become a cornerstone of modern medicinal chemistry, offering a means to modulate metabolic stability, lipophilicity, and binding affinity.[1]

This guide provides a detailed comparative analysis of the reactivity of two structurally similar yet electronically distinct aryl alkynes: 1-Ethynyl-2-(trifluoromethoxy)benzene and 1-Ethynyl-2-(trifluoromethyl)benzene. We will dissect the nuanced electronic properties of the -OCF3 and -CF3 groups, explore how these differences manifest in key synthetic transformations, and provide validated experimental protocols to empower researchers in their synthetic endeavors.

The Electronic Influence: A Tale of Two Fluorinated Groups

The reactivity of the terminal alkyne in these molecules is dictated by the electronic character of the ortho-substituent. While both -CF3 and -OCF3 are potent electron-withdrawing groups, their mechanisms of influence differ significantly.

  • The Trifluoromethyl (-CF3) Group: This group is a classic, powerful electron-withdrawing substituent that operates primarily through a negative inductive effect (σ-withdrawal).[2] The high electronegativity of the three fluorine atoms polarizes the C-F bonds, drawing electron density away from the aromatic ring and, consequently, from the attached ethynyl group. This effect increases the electrophilicity of the alkyne's triple bond.

  • The Trifluoromethoxy (-OCF3) Group: The -OCF3 group presents a more complex electronic profile. It is also strongly electron-withdrawing via induction. However, unlike the -CF3 group, the bridging oxygen atom possesses lone pairs that can, in principle, donate electron density to the aromatic ring through a π-type resonance effect.[2] This donating capacity is significantly attenuated by the fluorine atoms, making it much weaker than that of a simple methoxy group.[3] The interplay between strong inductive withdrawal and weakened resonance donation makes the -OCF3 group a unique "pseudo-halogen" substituent.[3] In some contexts, such as directing ortho-lithiation, the -OCF3 group can exert a stronger activating effect than -CF3.[4][5]

This fundamental electronic divergence is the key to understanding the differential reactivity of the two title compounds.

Comparative Reactivity in Key Synthetic Transformations

The subtle electronic differences between the -OCF3 and -CF3 groups directly impact the kinetic and thermodynamic profiles of reactions involving the ethynyl moiety.

Nucleophilic Addition to the Alkyne

The electron-withdrawing nature of the ortho-substituents renders the terminal alkyne carbon electrophilic and thus susceptible to attack by nucleophiles.[6][7] A stronger electron-withdrawing effect leads to a more electron-deficient alkyne, which generally accelerates the rate of nucleophilic addition.[8]

Expected Outcome: Due to the more powerful and unambiguous inductive electron withdrawal of the -CF3 group, 1-ethynyl-2-(trifluoromethyl)benzene is expected to be more reactive towards nucleophiles than this compound.

Table 1: Predicted Relative Reactivity in Nucleophilic Addition

CompoundOrtho-SubstituentPredicted Relative RateRationale
1-Ethynyl-2-(trifluoromethyl)benzene-CF3HigherStronger inductive effect enhances the electrophilicity of the alkyne.
This compound-OCF3LowerInductive effect is partially offset by weak resonance donation from oxygen.

This protocol outlines the addition of a simple nucleophile to the activated alkyne.

  • Setup: In a 10 mL oven-dried Schlenk tube, add the aryl alkyne (0.2 mmol, 1.0 equiv.) and a catalytic amount of a suitable base (e.g., potassium methoxide, 10 mol%).

  • Solvent Addition: Add anhydrous methanol (0.5 mL) to the tube.

  • Reaction: Seal the tube and stir the reaction mixture at the desired temperature (e.g., 60-120 °C).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature, remove the solvent under reduced pressure, and purify the residue by column chromatography on silica gel to isolate the vinyl ether product.[9]

Nucleophilic_Addition_Diagram cluster_legend Influence of Substituent Reactants Aryl Alkyne + Nucleophile (e.g., CH3O⁻) TS Transition State (Negative charge buildup) Reactants->TS Attack on alkyne Intermediate Vinylic Anion Intermediate TS->Intermediate Product Vinyl Ether Product Intermediate->Product Protonation l1 Stronger electron-withdrawing group (-CF3) stabilizes the negative charge in the transition state, lowering activation energy and accelerating the reaction.

Caption: Pathway for nucleophilic addition to an aryl alkyne.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is a [3+2] cycloaddition that forms a stable triazole ring.[10] The reaction rate is sensitive to the electronic properties of the alkyne, with electron-deficient alkynes generally exhibiting enhanced reactivity.

Expected Outcome: Consistent with its greater electrophilicity, 1-ethynyl-2-(trifluoromethyl)benzene is predicted to undergo CuAAC faster than its -OCF3 counterpart. The stronger electron-withdrawing nature of the -CF3 group facilitates the formation of the key copper acetylide intermediate and subsequent steps in the catalytic cycle.

Table 2: Predicted Relative Reactivity in CuAAC

CompoundOrtho-SubstituentPredicted Relative RateRationale
1-Ethynyl-2-(trifluoromethyl)benzene-CF3HigherEnhanced alkyne electrophilicity accelerates the cycloaddition.
This compound-OCF3LowerWeaker net electron withdrawal leads to a slower reaction rate.
  • Setup: To a vial, add the aryl alkyne (1.0 mmol, 1.0 equiv.), an organic azide (e.g., benzyl azide, 1.0 mmol), and a solvent system (e.g., t-BuOH/H₂O 1:1, 10 mL).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol in 1 mL H₂O).

  • Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by copper(II) sulfate pentahydrate (0.05 mmol in 0.5 mL H₂O).

  • Reaction: Stir the mixture vigorously at room temperature. A color change is often indicative of reaction progress.

  • Monitoring: Follow the reaction by TLC until completion.

  • Work-up: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude triazole product by column chromatography or recrystallization.

CuAAC_Workflow_Diagram cluster_reactants Core Reactants cluster_catalyst Catalytic System Alkyne Aryl Alkyne (R = -CF3 or -OCF3) Reaction [3+2] Cycloaddition Alkyne->Reaction Azide Organic Azide Azide->Reaction Cu_Source CuSO₄·5H₂O Cu_Source->Reaction Reductant Sodium Ascorbate Reductant->Reaction Solvent Solvent (e.g., t-BuOH/H₂O) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Chromatography Workup->Purification Product 1,4-Disubstituted Triazole Purification->Product

Caption: A generalized workflow for the CuAAC reaction.

Sonogashira Cross-Coupling

The Sonogashira reaction is a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, forming a C(sp)-C(sp²) bond.[11] The mechanism is complex, and the influence of alkyne electronics can be multifaceted. A key step is the deprotonation of the alkyne to form a copper acetylide. Electron-withdrawing groups can increase the acidity of the terminal alkyne proton, potentially accelerating this step.[12]

Expected Outcome: The situation here is more nuanced. While the greater acidity of the 1-ethynyl-2-(trifluoromethyl)benzene alkyne proton might favor faster copper acetylide formation, other steps in the catalytic cycle, such as transmetalation or reductive elimination, could be affected differently. The overall reaction rate and yield may not correlate in a simple linear fashion with electron-withdrawing strength. It is plausible for both substrates to perform well, with optimal conditions varying slightly.

Table 3: Plausible Outcome in Sonogashira Coupling

CompoundOrtho-SubstituentPlausible YieldRationale
1-Ethynyl-2-(trifluoromethyl)benzene-CF3HighIncreased alkyne acidity may facilitate the initial deprotonation step.
This compound-OCF3HighOverall catalytic cycle efficiency is high; subtle electronic differences may be less impactful on final yield.
  • Setup: To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (e.g., 4-iodoanisole, 1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Reagent Addition: Add a degassed solvent (e.g., THF, 10 mL) and a degassed amine base (e.g., triethylamine, 3.0 mmol).

  • Substrate Addition: Add the aryl alkyne (1.1 mmol) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Once complete, dilute the mixture with diethyl ether and filter through a pad of celite to remove solids.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Sonogashira_Mechanism cluster_copper_cycle Copper Co-catalyst Cycle Pd0 Pd(0)L₂ PdII_complex Ar'-Pd(II)(L₂)X Pd0->PdII_complex Ar'-X ArX Ar'-X OxAdd Oxidative Addition PdII_alkynyl Ar'-Pd(II)(L₂)-C≡C-Ar PdII_complex->PdII_alkynyl Ar-C≡C-Cu(I) Alkyne Ar-C≡C-H Cu_acetylide Ar-C≡C-Cu(I) Alkyne->Cu_acetylide CuI, Base Transmetalation Transmetalation PdII_alkynyl->Pd0 Ar'-C≡C-Ar RedElim Reductive Elimination Product Ar'-C≡C-Ar

Caption: The dual catalytic cycles of the Sonogashira reaction.

Conclusion and Outlook

The choice between 1-ethynyl-2-(trifluoromethyl)benzene and this compound is a strategic decision that should be informed by the specific chemical transformation being targeted.

  • For reactions that are accelerated by increased alkyne electrophilicity, such as nucleophilic additions and copper-catalyzed cycloadditions (CuAAC) , the -CF3 substituted analog is the more reactive choice due to its potent and direct inductive electron withdrawal.

  • For complex, multi-step catalytic processes like the Sonogashira coupling , the difference in reactivity may be less pronounced, and both substrates are likely to be effective, although optimization of reaction conditions for each may be necessary.

For professionals in drug development, these reactivity profiles are critical. The choice of building block can influence not only the efficiency of a synthetic route but also the ultimate biological properties of the target molecule. The -CF3 and -OCF3 groups are not merely isosteres; they are distinct functional groups that impart unique electronic signatures, influencing everything from reaction kinetics to pKa and protein-ligand interactions. A thorough understanding of these subtleties is essential for the rational design of next-generation pharmaceuticals and functional materials.

References

A Senior Application Scientist's Guide to Alternative Reagents for 1-Ethynyl-2-(trifluoromethoxy)benzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Role of Fluorinated Alkynes in Modern Organic Synthesis

The incorporation of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Among the vast array of fluorinated building blocks, terminal alkynes bearing fluorinated substituents on an aromatic ring are of particular importance. They serve as versatile handles for a variety of powerful coupling reactions, most notably the Sonogashira cross-coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry"[1][2].

This guide focuses on 1-ethynyl-2-(trifluoromethoxy)benzene, a reagent of growing interest, and provides a comparative analysis of its performance against viable alternatives in key synthetic transformations. The trifluoromethoxy (-OCF₃) group is a fascinating substituent, acting as a strong electron-withdrawing group through induction, yet also possessing lone pairs on the oxygen that can participate in resonance. Its electronic and steric profile, particularly when positioned ortho to the ethynyl group, can significantly impact reactivity. Understanding these effects is paramount for researchers when selecting the optimal reagent for their specific synthetic goals.

This document will delve into the practical aspects of using this compound and its alternatives, providing experimental data, detailed protocols, and an analysis of the underlying chemical principles that govern their reactivity.

Comparative Analysis of Ortho-Substituted Phenylacetylenes

To provide a clear comparison, we will evaluate this compound against three key alternatives:

  • 1-Ethynyl-2-(trifluoromethyl)benzene: A close structural analog where the trifluoromethoxy group is replaced by the strongly electron-withdrawing trifluoromethyl group.

  • 1-Ethynyl-2-fluorobenzene: An alternative with a less sterically demanding and less electron-withdrawing ortho-substituent.

  • Phenylacetylene: The unsubstituted parent compound, serving as a baseline for comparison.

The primary reactions for our comparative analysis will be the Sonogashira coupling and the CuAAC reaction, two of the most prevalent applications for terminal alkynes.

Electronic and Steric Considerations

The reactivity of these alkynes is governed by a combination of electronic and steric effects imposed by the ortho-substituent.

  • Electronic Effects: The electron-withdrawing nature of the substituents increases the acidity of the terminal alkyne proton, which can influence the rate of copper acetylide formation in both Sonogashira and CuAAC reactions. The Hammett constants (σp) provide a quantitative measure of the electronic effect of a substituent, with more positive values indicating stronger electron-withdrawing character. The trifluoromethoxy group (σp = +0.35) is a strong electron-withdrawing group, comparable to the trifluoromethyl group[3].

  • Steric Effects: An ortho-substituent can sterically hinder the approach of the catalyst and other reactants to the alkyne, potentially slowing down the reaction rate. The trifluoromethoxy and trifluoromethyl groups are significantly bulkier than a fluorine atom or a hydrogen atom, and this steric hindrance can be a dominant factor in determining reactivity, especially in catalyzed reactions[4][5].

Caption: Factors influencing the reactivity of the compared alkynes.

Performance in Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst[6][7]. The reaction is sensitive to the electronic and steric nature of both coupling partners.

AlkyneAryl HalideCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)Reference
This compound Data not available-------
1-Ethynyl-2-(trifluoromethyl)benzene1,4-Dibromo-2-(trifluoromethyl)benzenePd(PPh₃)₄/CuIEt₃NEt₃N601285[8]
1-Ethynyl-2-fluorobenzene1-Iodo-4-nitrobenzenePd(PPh₃)₂Cl₂/CuITHFEt₃NRT492[9]
Phenylacetylene4-IodotoluenePd on alumina/Cu₂O on aluminaTHF/DMA-80-60[10]
PhenylacetyleneIodobenzenePd/CuFe₂O₄ MNPsEtOHK₂CO₃70390[11]
Phenylacetylene4-IodoanisolePd(OAc)₂/Carbazole-NHC/CuIDMFK₂CO₃100-Moderate[12]

Analysis of Sonogashira Performance:

The lack of specific data for this compound in Sonogashira reactions is a notable gap in the current literature. However, based on the available data for its analogs, we can infer its likely behavior. The strong electron-withdrawing nature of the -OCF₃ group should enhance the acidity of the alkyne proton, potentially facilitating the formation of the copper acetylide intermediate. However, the significant steric bulk of the ortho-trifluoromethoxy group is expected to be the dominant factor, likely leading to slower reaction rates compared to less hindered alkynes like 1-ethynyl-2-fluorobenzene and phenylacetylene[13]. The high yield observed for the sterically hindered 1-ethynyl-2-(trifluoromethyl)benzene suggests that with appropriate catalyst systems and reaction conditions, good yields can still be achieved.

Performance in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles[14]. This reaction is generally tolerant of a wide range of functional groups and is a cornerstone of "click chemistry"[15].

Fortunately, a direct comparative study of some of our target alkynes in the CuAAC reaction with benzyl azide has been published, providing valuable quantitative data.

AlkyneAzideCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)Reference
This compound Data not available-------
1-Ethynyl-4-(trifluoromethyl)benzeneBenzyl AzideCuICyrene™Et₃N301291[16][17]
1-Ethynyl-4-fluorobenzeneBenzyl AzideCuICyrene™Et₃N301292[16][17]
PhenylacetyleneBenzyl AzideCuICyrene™Et₃N301288[16]
PhenylacetyleneBenzyl AzidePEG-tris-trz-Cu(I)H₂O-30-352097

Analysis of CuAAC Performance:

Again, specific data for the ortho-substituted this compound is unavailable. However, the data for the para-substituted analogs provide a useful comparison. The high yields obtained for both the electron-withdrawing trifluoromethyl and fluoro-substituted phenylacetylenes suggest that electronic effects have a less pronounced impact on the final yield in CuAAC compared to Sonogashira coupling, as long as the reaction is allowed to proceed to completion. The reaction is known to be very robust[4].

The primary determinant of reaction rate, however, is often sterics. While the ultimate yields are high, it is plausible that the ortho-substituted this compound and 1-ethynyl-2-(trifluoromethyl)benzene would exhibit slower reaction kinetics compared to the less hindered 1-ethynyl-2-fluorobenzene and phenylacetylene. For applications where rapid reaction times are critical, this could be a significant consideration.

Experimental Protocols

To provide a practical context for the data presented, this section includes detailed, self-validating experimental protocols for the synthesis of a key starting material and for the two primary coupling reactions discussed.

Synthesis of this compound

A reliable method for the synthesis of this compound proceeds via a Sonogashira coupling of a suitable precursor, such as 1-bromo-2-(trifluoromethoxy)benzene, with a protected acetylene, followed by deprotection.

Synthesis_Workflow Start 1-Bromo-2-(trifluoromethoxy)benzene Step1 Sonogashira Coupling with (Trimethylsilyl)acetylene Start->Step1 Intermediate 1-(Trimethylsilylethynyl)-2- (trifluoromethoxy)benzene Step1->Intermediate Step2 Deprotection (e.g., TBAF or K₂CO₃/MeOH) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic route to this compound.

Step-by-Step Protocol:

  • Sonogashira Coupling:

    • To a dried Schlenk flask under an argon atmosphere, add 1-bromo-2-(trifluoromethoxy)benzene (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

    • Add anhydrous triethylamine (2.0 eq) and anhydrous THF as the solvent.

    • To the stirred solution, add (trimethylsilyl)acetylene (1.2 eq) dropwise.

    • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction to room temperature, filter through a pad of Celite, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(trimethylsilylethynyl)-2-(trifluoromethoxy)benzene.

  • Deprotection:

    • Dissolve the purified 1-(trimethylsilylethynyl)-2-(trifluoromethoxy)benzene (1.0 eq) in methanol.

    • Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Add water to the residue and extract with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

General Protocol for Sonogashira Cross-Coupling

Sonogashira_Workflow cluster_reactants Reactants cluster_catalysts Catalytic System ArylHalide Aryl Halide (e.g., 4-Iodoanisole) Reaction Reaction at Elevated Temperature ArylHalide->Reaction Alkyne Terminal Alkyne (e.g., 1-Ethynyl-2-(X)benzene) Alkyne->Reaction Pd_cat Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_cat->Reaction Cu_cat Copper(I) Co-catalyst (e.g., CuI) Cu_cat->Reaction Solvent_Base Solvent & Base (e.g., THF/Et₃N) Solvent_Base->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product Coupled Product Workup->Product

Caption: General workflow for a Sonogashira cross-coupling reaction.

Step-by-Step Protocol:

  • In a dried Schlenk flask under an argon atmosphere, combine the aryl halide (1.0 eq), the terminal alkyne (1.1 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous triethylamine (2.0 eq) and anhydrous THF.

  • Stir the reaction mixture at room temperature or heat as required (typically 50-80 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with diethyl ether.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Workflow cluster_reactants Reactants cluster_catalysts Catalytic System Azide Organic Azide (e.g., Benzyl Azide) Reaction Reaction at Room Temperature Azide->Reaction Alkyne Terminal Alkyne (e.g., 1-Ethynyl-2-(X)benzene) Alkyne->Reaction Cu_source Copper(II) Sulfate Cu_source->Reaction Reducing_agent Sodium Ascorbate Reducing_agent->Reaction Solvent Solvent (e.g., t-BuOH/H₂O) Solvent->Reaction Workup Extraction & Purification Reaction->Workup Product 1,2,3-Triazole Workup->Product

Caption: General workflow for a CuAAC ("click") reaction.

Step-by-Step Protocol:

  • To a vial, add the terminal alkyne (1.0 eq) and the organic azide (1.0 eq).

  • Add a 1:1 mixture of t-BuOH and water as the solvent.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours, but may be left overnight. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Conclusion and Recommendations

  • Sonogashira Coupling: The reactivity of this compound in Sonogashira coupling is likely to be moderate, influenced by the steric hindrance of the ortho-substituent. For applications where high yields and rapid reaction times are critical, less sterically hindered alternatives such as 1-ethynyl-2-fluorobenzene or even phenylacetylene (if the electronic properties are not crucial) may be preferable. However, for the synthesis of highly specialized structures where the 2-trifluoromethoxy moiety is essential, optimization of the catalyst system and reaction conditions can likely lead to acceptable yields.

  • CuAAC (Click Chemistry): The CuAAC reaction is generally more forgiving of steric hindrance, and it is anticipated that this compound will perform well in terms of overall yield. However, the reaction rate may be slower compared to less hindered alternatives. For applications in bioconjugation or other time-sensitive processes, this kinetic difference should be considered.

Future Research Directions:

A clear opportunity exists for a systematic study of the reactivity of ortho-substituted phenylacetylenes, including this compound, in both Sonogashira and CuAAC reactions. Such a study would provide invaluable data for synthetic chemists and contribute to a deeper understanding of the interplay between steric and electronic effects in these fundamental transformations.

References

A Comparative Guide to the Spectroscopic Analysis of 1-Ethynyl-2-(trifluoromethoxy)benzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide moves beyond a simple recitation of data, offering insights into the causal relationships behind spectral features and providing a framework for logical data interpretation. Each section is designed to be a self-validating reference, grounded in established spectroscopic principles and supported by authoritative sources.

Introduction: The Structural Significance of 1-Ethynyl-2-(trifluoromethoxy)benzene

The juxtaposition of the π-system of the phenylacetylene core with the potent electron-withdrawing nature of the ortho-trifluoromethoxy (-OCF₃) group creates a unique electronic environment. This influences the compound's reactivity, particularly at the ethynyl triple bond, and dictates its interactions in biological and material systems. Spectroscopic analysis is therefore not merely for identification but is a crucial tool for probing these electronic effects. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy in the detailed characterization of this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Probe

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound derivatives. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides multiple, complementary perspectives on the molecular structure.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides a detailed picture of the hydrogen atoms within the molecule. The chemical shifts are heavily influenced by the electronic effects of the substituents.[1][2]

Experimental Protocol: A standard ¹H NMR spectrum is acquired by dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). The spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.

Data Interpretation and Comparison: The aromatic region of the spectrum is particularly informative. The electron-withdrawing -OCF₃ group will deshield the ortho and para protons, shifting them downfield, while the ethynyl group also exerts its own anisotropic effects.[2][3] The acetylenic proton (≡C-H) is expected to appear in a characteristic region, typically shielded relative to vinylic or aromatic protons due to the magnetic anisotropy of the triple bond.[4]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Typical Coupling Constants (J, Hz)
Aromatic Protons7.0 - 7.8m (multiplet)ortho: 6-10 Hz, meta: up to 4 Hz[5]
Acetylenic Proton~3.0 - 3.5s (singlet) or t (triplet)⁴J (long-range) coupling may be observed[4][6]

Comparison with Alternatives: In the case of the isomeric 1-Ethynyl-4-(trifluoromethoxy)benzene, a more symmetric (AA'BB') splitting pattern would be expected for the aromatic protons. The absence of the ortho-substituent in phenylacetylene results in a more simplified aromatic region compared to the titular compound.[7]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR provides information on the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

Experimental Protocol: A ¹³C NMR spectrum is typically acquired on the same sample solution used for ¹H NMR, often on a 100 MHz or 125 MHz spectrometer. Proton decoupling is commonly employed to simplify the spectrum to a series of singlets for each unique carbon.

Data Interpretation and Comparison: The trifluoromethoxy group exhibits a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to one-bond coupling with the three fluorine atoms (¹JCF). The carbon atom of the -OCF₃ group itself will appear as a quartet with a large coupling constant.[8] The carbons of the ethynyl group have distinctive chemical shifts due to their sp-hybridization.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Key Features
Aromatic C-OCF₃~148-152
Other Aromatic Carbons~115-135
Acetylenic Carbons~80-95Two distinct signals
-OCF₃ Carbon~120Quartet (¹JCF ≈ 255 Hz)[8]

Comparison with Alternatives: In contrast to trifluoromethyl (-CF₃) substituted benzenes, the -OCF₃ group places the fluorine atoms further from the ring, leading to different long-range C-F coupling patterns.[9][10] The chemical shift of the carbon attached to the trifluoromethoxy group is a key diagnostic feature.

¹⁹F NMR Spectroscopy: A Sensitive Reporter for Fluorine Environments

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[11][12]

Experimental Protocol: ¹⁹F NMR spectra can be acquired from the same NMR sample. Chemical shifts are typically referenced to an external standard such as CFCl₃ (δ = 0 ppm).

Data Interpretation and Comparison: For a trifluoromethoxy group, a single sharp peak is expected in the ¹⁹F NMR spectrum, as the three fluorine atoms are chemically equivalent. The chemical shift of this peak is diagnostic of the -OCF₃ group.

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
-OCF₃~ -58 to -60s (singlet)

Comparison with Alternatives: The chemical shift of the -OCF₃ group can be compared to other fluorinated functional groups. For instance, a trifluoromethyl (-CF₃) group directly attached to the aromatic ring would appear in a different region of the ¹⁹F NMR spectrum.[13] This makes ¹⁹F NMR an excellent tool for distinguishing between isomers and confirming the presence of the trifluoromethoxy moiety.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the characteristic vibrational frequencies of the functional groups present in this compound derivatives.[14][15]

Experimental Protocol: The IR spectrum can be obtained from a neat sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer, or by preparing a KBr pellet or a solution in a suitable solvent (e.g., CCl₄).

Data Interpretation and Comparison: Two key vibrational bands are of primary interest: the C≡C stretch of the alkyne and the ≡C-H stretch of the terminal alkyne. The C-F and C-O stretching vibrations of the trifluoromethoxy group also give rise to strong, characteristic absorptions.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
≡C-H Stretch~3300Strong, sharp
C≡C Stretch~2100-2140Medium to weak
Aromatic C-H Stretch>3000Medium
Aromatic C=C Stretch~1450-1600Medium to strong
C-F Stretch~1100-1300Strong
Ar-O Stretch~1200-1250Strong

Comparison with Alternatives: An internal alkyne would lack the characteristic ≡C-H stretching band around 3300 cm⁻¹. The IR spectrum of a trifluoromethyl-substituted analogue would show different C-F stretching frequencies.[16] The presence of both the sharp ≡C-H peak and the C≡C stretch is a strong indicator of a terminal alkyne.[17]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of the compound and offers insights into its structure through the analysis of its fragmentation patterns.[18]

Experimental Protocol: Mass spectra are typically obtained using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition.

Data Interpretation and Comparison: In EI-MS, the molecular ion peak (M⁺) will be observed, confirming the molecular weight. The fragmentation pattern will be influenced by the stability of the resulting ions. Common fragmentation pathways for fluorinated aromatic compounds involve the loss of fluorine-containing fragments.[19][20]

Expected Fragmentation Pathways:

  • Loss of H: [M-H]⁺

  • Loss of CF₃: [M-CF₃]⁺

  • Loss of OCF₃: [M-OCF₃]⁺

  • Fragments characteristic of the phenylacetylene core.

Comparison with Alternatives: The fragmentation pattern of this compound can be compared to its isomers. For example, the fragmentation of a trifluoromethyl-substituted analogue would likely show a more prominent loss of a CF₃ radical.[21] The analysis of fragmentation patterns is a powerful tool for distinguishing between structurally similar compounds.[22]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.

Experimental Protocol: A UV-Vis spectrum is recorded by dissolving a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) and measuring its absorbance as a function of wavelength.

Data Interpretation and Comparison: Phenylacetylene and its derivatives typically exhibit characteristic absorption bands in the UV region arising from π→π* transitions of the aromatic ring and the conjugated system. The substitution with the trifluoromethoxy group may cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted phenylacetylene.[23][24]

Compound Expected λ_max (nm)
Phenylacetylene~236, 278[23]
This compoundSimilar to phenylacetylene with potential slight shifts

Comparison with Alternatives: The extent of conjugation significantly impacts the UV-Vis spectrum. For instance, extending the conjugated system by adding more double or triple bonds would shift the λ_max to longer wavelengths (a bathochromic shift). The UV-Vis spectrum is less structurally informative than NMR or MS but is useful for quantitative analysis and for studying electronic properties.

Workflow and Data Integration

The comprehensive characterization of this compound derivatives relies on the synergistic integration of data from these spectroscopic techniques.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information NMR NMR Connectivity Connectivity & Stereochemistry NMR->Connectivity IR IR Functional_Groups Functional Groups IR->Functional_Groups MS MS Molecular_Formula Molecular Formula & Weight MS->Molecular_Formula UV_Vis UV_Vis Conjugated_System Conjugated System UV_Vis->Conjugated_System Final_Structure Definitive Structure Connectivity->Final_Structure Integrate Functional_Groups->Final_Structure Confirm Molecular_Formula->Final_Structure Verify Conjugated_System->Final_Structure Corroborate

Caption: Integrated workflow for structural elucidation.

Conclusion

The spectroscopic analysis of this compound derivatives requires a multi-technique approach for unambiguous structural determination. ¹H, ¹³C, and ¹⁹F NMR provide the most detailed structural information, while IR spectroscopy serves as a rapid method for functional group identification. Mass spectrometry confirms the molecular weight and aids in structural confirmation through fragmentation analysis. UV-Vis spectroscopy offers insights into the electronic properties of the conjugated system. By comparing the data obtained for a novel derivative with the established spectral characteristics of related compounds, researchers can confidently elucidate its structure and better understand its chemical properties. This guide provides a foundational framework for such comparative analyses, empowering researchers in their synthetic and developmental endeavors.

References

The Tale of Two Fluorines: A Comparative Guide to the Biological Activity of Trifluoromethoxy vs. Trifluoromethyl Substituted Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and medicinal chemistry, the strategic incorporation of fluorine-containing functional groups can dramatically alter a molecule's biological profile. Among the most impactful are the trifluoromethyl (CF3) and trifluoromethoxy (OCF3) groups. While structurally similar, the subtle addition of an oxygen atom in the OCF3 moiety imparts distinct physicochemical properties that can be leveraged to overcome common drug development hurdles. This guide provides an in-depth, objective comparison of these two critical substituents, supported by experimental data and detailed methodologies to empower researchers in their quest for more effective and safer therapeutics.

At a Glance: Key Physicochemical and Biological Property Comparison

The decision to employ a CF3 versus an OCF3 group is a nuanced one, driven by the specific therapeutic objective and the molecular scaffold. The following table summarizes the general trends observed when comparing these two groups.

PropertyTrifluoromethyl (CF3)Trifluoromethoxy (OCF3)Rationale and Impact on Drug Design
Lipophilicity (logP) Increases lipophilicity (Hansch π = +0.88)[1][2]Confers greater lipophilicity than CF3 (Hansch π = +1.04)[3]The higher lipophilicity of OCF3 can enhance membrane permeability and target engagement within hydrophobic pockets, but may also increase metabolic liability and off-target effects if not carefully balanced.[1][2][3]
Metabolic Stability High, due to the strong C-F bond (485.3 kJ/mol)[1][2]Generally high, and can offer advantages over a methoxy group by resisting enzymatic breakdown.[1]Both groups are excellent choices for blocking metabolic hotspots, particularly P450-mediated oxidation, thereby increasing the drug's half-life.[4]
Membrane Permeability Generally enhances permeability due to increased lipophilicity.[1][2]The combination of lipophilicity and the polar oxygen atom allows for fine-tuning of permeability.[1][2]The choice between CF3 and OCF3 can be critical for optimizing oral bioavailability and penetration of the blood-brain barrier.[5]
Acidity (pKa) Strong electron-withdrawing group, lowers the pKa of nearby acidic protons.[6]Also a strong electron-withdrawing group, influencing the pKa of adjacent functionalities.[7]Modulation of pKa is crucial for controlling a drug's ionization state at physiological pH, which in turn affects its solubility, absorption, and target binding.
Protein Binding Affinity Can enhance binding through hydrophobic and electrostatic interactions.[8]The unique conformational properties and potential for additional interactions can lead to improved binding affinity.[9]The larger size and distinct electronic profile of the OCF3 group can sometimes provide a better fit within a protein's binding pocket compared to the CF3 group.[10]

The Underlying Chemistry: A Structural and Electronic Perspective

The seemingly minor difference between a direct carbon-carbon bond in an aryl-CF3 system and a carbon-oxygen-carbon linkage in an aryl-OCF3 system has profound implications for the molecule's electronic and conformational behavior.

The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[1][2] This electronic pull can significantly influence the reactivity and properties of the aromatic ring or adjacent functional groups.

The trifluoromethoxy group, while also strongly electron-withdrawing, introduces a level of conformational flexibility not seen with the CF3 group.[7] Unlike the planar methoxy group, the OCF3 group tends to adopt a conformation where it is not in the plane of an adjacent phenyl ring.[7] This can be advantageous for optimizing interactions within a protein binding site.[9]

Caption: Structural comparison of Trifluoromethyl and Trifluoromethoxy groups.

Experimental Protocols for Comparative Analysis

To empirically determine the impact of CF3 versus OCF3 substitution, a suite of standardized in vitro assays is indispensable. The following sections provide detailed, step-by-step methodologies for key experiments.

Lipophilicity Determination: The Shake-Flask Method for logP

The octanol-water partition coefficient (logP) is the gold standard for measuring lipophilicity.[11]

Objective: To determine the logP value of a compound by measuring its distribution between n-octanol and water.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare n-octanol-saturated water and water-saturated n-octanol by vigorously mixing equal volumes of the two solvents and allowing the phases to separate overnight.

  • Partitioning:

    • Add a small aliquot of the test compound stock solution to a mixture of the pre-saturated n-octanol and water (e.g., 500 µL of each).[12]

    • Vortex the mixture vigorously for a set period (e.g., 5 minutes) to ensure thorough mixing and partitioning.[12]

    • Centrifuge the mixture to ensure complete separation of the two phases.[12]

  • Quantification:

    • Carefully remove an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The logP is the base-10 logarithm of P.

start Start prep Prepare n-octanol and water-saturated phases start->prep add_compound Add test compound to a mix of both phases prep->add_compound vortex Vortex vigorously add_compound->vortex centrifuge Centrifuge to separate phases vortex->centrifuge sample Sample both phases centrifuge->sample analyze Analyze concentration in each phase (e.g., HPLC) sample->analyze calculate Calculate logP analyze->calculate end End calculate->end

Caption: Shake-Flask method workflow for logP determination.

Metabolic Stability Assessment: The In Vitro Microsomal Stability Assay

This assay is a cornerstone of early drug discovery, providing a measure of a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s.[13][14]

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.[4]

Methodology:

  • Preparation of Reagents:

    • Thaw liver microsomes (e.g., human, rat) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).[4]

    • Prepare a working solution of the test compound.

    • Prepare an NADPH regenerating system solution.[4]

  • Incubation:

    • In a 96-well plate, add the liver microsome solution to the wells.

    • Add the test compound working solution and pre-incubate at 37°C for a short period (e.g., 5-10 minutes).[4]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[15]

  • Time-Point Sampling and Reaction Termination:

    • At predetermined time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding an ice-cold quenching solution (e.g., acetonitrile with an internal standard).[15][16]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.[4]

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.[14]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[4]

start Start prep_microsomes Prepare liver microsome and test compound solutions start->prep_microsomes pre_incubate Pre-incubate microsomes and compound at 37°C prep_microsomes->pre_incubate initiate_reaction Initiate reaction with NADPH regenerating system pre_incubate->initiate_reaction time_points Take samples at various time points initiate_reaction->time_points stop_reaction Stop reaction with cold acetonitrile time_points->stop_reaction centrifuge Centrifuge to precipitate proteins stop_reaction->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate half-life and intrinsic clearance analyze->calculate end End calculate->end

Caption: Microsomal stability assay experimental workflow.

Membrane Permeability Evaluation: The Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free method used to predict passive diffusion across biological membranes.

Objective: To determine the permeability of a compound across an artificial lipid membrane.

Methodology:

  • Preparation of the PAMPA Sandwich:

    • Coat the filter of a donor plate with a lipid solution (e.g., 1% lecithin in dodecane).[17]

    • Add buffer to the wells of an acceptor plate.

    • Place the donor plate on top of the acceptor plate to form the "sandwich."

  • Assay Procedure:

    • Add the test compound solution to the donor wells.

    • Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 10-20 hours), often with gentle shaking.[17][18]

  • Quantification:

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of the compound in both the donor and acceptor wells, as well as in a reference well (representing the initial concentration), using an appropriate analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation of Permeability:

    • The effective permeability (Pe) is calculated using a formula that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.

start Start prep_plates Prepare donor plate with lipid membrane and acceptor plate with buffer start->prep_plates add_compound Add test compound to donor plate prep_plates->add_compound assemble Assemble PAMPA sandwich add_compound->assemble incubate Incubate at room temperature assemble->incubate disassemble Disassemble sandwich incubate->disassemble analyze Analyze compound concentration in donor and acceptor wells disassemble->analyze calculate Calculate effective permeability (Pe) analyze->calculate end End calculate->end

Caption: Parallel Artificial Membrane Permeability Assay (PAMPA) workflow.

Conclusion and Future Perspectives

Both the trifluoromethyl and trifluoromethoxy groups are powerful tools in the medicinal chemist's arsenal for optimizing the biological activity and pharmacokinetic profiles of drug candidates.[1][2] The CF3 group is a well-established and highly effective substituent for enhancing metabolic stability and lipophilicity.[1][2] The OCF3 group, while also increasing lipophilicity and stability, offers a more nuanced approach to modulating these properties and can provide unique conformational advantages that may lead to improved target engagement.[1][2][7][9]

The choice between these two moieties should be guided by a thorough understanding of the structure-activity relationships of the target and the specific challenges that need to be addressed in the drug discovery program. The experimental protocols outlined in this guide provide a robust framework for the empirical evaluation of these critical design elements. As our understanding of the subtle interplay between structure, physicochemical properties, and biological activity continues to evolve, the rational application of fluorinated substituents like CF3 and OCF3 will undoubtedly remain a cornerstone of modern drug design.

References

A Comparative Guide to 1-Ethynyl-2-(trifluoromethoxy)benzene and Other Fluorinated Phenylacetylenes for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone for tailoring molecular properties. Among these, fluorinated phenylacetylenes have emerged as pivotal building blocks, offering a unique combination of structural rigidity and tunable electronic characteristics. This guide provides an in-depth comparison of 1-ethynyl-2-(trifluoromethoxy)benzene with its isomers and other fluorinated phenylacetylenes, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data and validated protocols.

The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its ability to enhance metabolic stability, modulate lipophilicity, and improve the pharmacokinetic profiles of drug candidates.[1] Its electronic properties, distinct from the more common trifluoromethyl (-CF₃) group, present unique opportunities in molecular design. This guide will delve into the synthesis, physicochemical properties, and reactivity of these valuable compounds, providing a framework for their effective utilization in research and development.

Comparative Analysis of Physicochemical Properties

The position of the fluorinated substituent on the phenyl ring significantly influences the electronic and physical properties of the molecule. The following table summarizes key physicochemical parameters for this compound and its structural analogues.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)LogP (Calculated)
This compoundthis compound188.12Not Reported~3.5
1-Ethynyl-3-(trifluoromethoxy)benzene1-Ethynyl-3-(trifluoromethoxy)benzene188.12Not Reported~3.5
1-Ethynyl-4-(trifluoromethoxy)benzene1-Ethynyl-4-(trifluoromethoxy)benzene188.12Not Reported~3.5
1-Ethynyl-2-(trifluoromethyl)benzene1-Ethynyl-2-(trifluoromethyl)benzene170.13Not Reported~3.2
1-Ethynyl-3-(trifluoromethyl)benzene1-Ethynyl-3-(trifluoromethyl)benzene170.13Not Reported~3.2
1-Ethynyl-4-(trifluoromethyl)benzene1-Ethynyl-4-(trifluoromethyl)benzene170.1360 °C/30 mmHg[2]~3.2
1-Ethynyl-2-fluorobenzene1-Ethynyl-2-fluorobenzene120.12130-131 °C~2.3

Spectroscopic Data Comparison

The following table presents a comparison of NMR spectroscopic data for key fluorinated phenylacetylenes. These data are critical for the identification and characterization of these compounds in a laboratory setting.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)19F NMR (δ, ppm)
1-Ethynyl-4-(trifluoromethyl)benzene[3]7.56 (s, 4H), 3.19 (s, 1H)132.3, 125.3, 125.3, 100.1, 97.3-62.73
1-Ethynyl-4-(trifluoromethoxy)benzene[4]7.58 (d, J=8.8 Hz, 2H), 7.12 (d, J=8.2 Hz, 2H), 3.1 (s, 1H)Not fully reportedNot reported in this source
1-Ethynyl-2-(trifluoromethyl)benzene[1]7.86-7.68 (m, 4H), 3.4 (s, 1H)134.8, 133.1, 132.7, 132.4, 126.8 (q, J=3 Hz), 122.5 (q, J=272 Hz), 115.6, 110.2-62.05

Synthesis of Fluorinated Phenylacetylenes: A Validated Protocol

The Sonogashira cross-coupling reaction is the most prevalent and efficient method for the synthesis of phenylacetylenes.[5] This palladium-catalyzed reaction couples a terminal alkyne with an aryl halide. A common strategy involves the use of a protected alkyne, such as (trimethylsilyl)acetylene, followed by deprotection.

Below is a detailed, self-validating protocol for the synthesis of a fluorinated phenylacetylene, which can be adapted for this compound using the corresponding 2-iodo- or 2-bromo-(trifluoromethoxy)benzene as a starting material.

Experimental Protocol: Synthesis of 1-Ethynyl-4-(trifluoromethyl)benzene[3]

Objective: To synthesize 1-ethynyl-4-(trifluoromethyl)benzene via a Sonogashira coupling reaction between 1-iodo-4-(trifluoromethyl)benzene and (trimethylsilyl)acetylene, followed by in-situ deprotection.

Materials:

  • 1-Iodo-4-(trifluoromethyl)benzene

  • (Trimethylsilyl)acetylene (TMS-acetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), distilled

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Pentane

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add 1-iodo-4-(trifluoromethyl)benzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.04 eq), and copper(I) iodide (0.04 eq).

  • Solvent and Base Addition: Add distilled THF and triethylamine to the flask. The resulting mixture is degassed by bubbling nitrogen through the solution for 10 minutes.

  • Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Seal the reaction vessel and heat to 40 °C for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with pentane.

  • Purification of the Intermediate: The combined organic layers are dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude trimethylsilyl-protected product is purified by column chromatography on silica gel using pentane as the eluent.[3]

  • Deprotection: Dissolve the purified trimethyl((4-(trifluoromethyl)phenyl)ethynyl)silane in dichloromethane. Add a 1M solution of TBAF in THF (2.0 eq) and stir the mixture for 1 hour at room temperature.

  • Final Work-up and Isolation: Quench the reaction with water, and dry the organic layer over magnesium sulfate. Carefully remove the solvent with a gentle stream of air to yield the final product, 1-ethynyl-4-(trifluoromethyl)benzene.[3]

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction in the presence of copper(I) catalysts and oxygen.

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira reactions, facilitating the coupling of the aryl halide and the alkyne.[5]

  • TMS Protection: The use of a trimethylsilyl protecting group on the alkyne prevents its self-coupling and allows for a controlled reaction with the aryl halide. The silyl group is easily removed under mild conditions using a fluoride source like TBAF.

  • Base: Triethylamine acts as a base to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide intermediate.

Sonogashira_Coupling cluster_copper Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Aryl Halide) ArX->OxAdd Pd_complex1 Ar-Pd(II)-X      L₂ OxAdd->Pd_complex1 Transmetal Transmetalation Pd_complex1->Transmetal Cu_acetylide Cu-C≡C-R' Cu_acetylide->Transmetal Pd_complex2 Ar-Pd(II)-C≡C-R'      L₂ Transmetal->Pd_complex2 CuX CuX Transmetal->CuX RedElim Reductive Elimination Pd_complex2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡C-R' (Product) RedElim->Product Alkyne H-C≡C-R' (Alkyne) Alkyne->Cu_acetylide + CuX, Base Base Base Cu_cycle Copper Cycle

Figure 1: Simplified mechanism of the Sonogashira cross-coupling reaction.

Reactivity in Cycloaddition Reactions

Phenylacetylenes are versatile dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, leading to the formation of six-membered rings. The electronic nature of the substituents on the phenyl ring significantly influences the reactivity of the alkyne.

Electron-withdrawing groups, such as -CF₃ and -OCF₃, are known to activate the dienophile towards normal-electron-demand Diels-Alder reactions.[6] The trifluoromethoxy group, being a strong electron-withdrawing group through induction, is expected to enhance the reactivity of the ethynyl moiety. However, the ortho position of the -OCF₃ group in this compound may also introduce steric hindrance, potentially influencing the stereochemical outcome of the reaction.

While specific experimental data for the Diels-Alder reaction of this compound is limited, studies on related fluorinated dienophiles suggest that fluorine substitution can lead to a decrease in reaction rates compared to their non-fluorinated counterparts.[6] This is attributed to the ability of fluorine to donate electron density through resonance, which can partially offset the inductive withdrawing effect.

Figure 2: General scheme of a Diels-Alder reaction with a fluorinated phenylacetylene.

Conclusion

This compound and its fluorinated phenylacetylene counterparts are highly valuable building blocks in contemporary chemical research. The trifluoromethoxy group, in particular, offers a unique set of properties that can be strategically employed to fine-tune the characteristics of target molecules. This guide has provided a comparative overview of their synthesis, physicochemical properties, and reactivity, supported by experimental data and a detailed synthetic protocol. By understanding the nuances of these powerful reagents, researchers can unlock new possibilities in the design and synthesis of next-generation pharmaceuticals and advanced materials.

References

A Guide to the Structural Validation of Sonogashira Products via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis for creating C(sp²)-C(sp) bonds.[1][2][3] Its widespread use in the synthesis of pharmaceuticals, natural products, and advanced materials demands rigorous and unequivocal methods for structural verification.[2][4] Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for the in-depth structural elucidation of Sonogashira products in solution.

This guide provides a comparative analysis of NMR-based methodologies for validating Sonogashira product structures. As a senior application scientist, the focus here is not merely on the procedural steps but on the underlying causality—why specific experiments are chosen, how their data interlink, and how to construct a self-validating system of analysis that ensures the highest degree of scientific integrity.

The Foundation: 1D NMR Spectroscopy (¹H and ¹³C)

The initial assessment of any Sonogashira reaction invariably begins with one-dimensional ¹H and ¹³C NMR. These experiments are rapid, highly informative, and provide a clear picture of reaction completion and primary product formation.

¹H NMR: A Rapid Diagnostic Scan

The ¹H NMR spectrum offers the first critical evidence of a successful transformation. The most telling diagnostic signal is the disappearance of the terminal alkynyl proton from the starting material. This proton typically resonates in a relatively shielded region, around δ 2.0-3.1 ppm .[5][6][7] Its absence in the purified product's spectrum is a strong indicator of C-C bond formation at the alkyne terminus.

Concurrently, one must observe the expected shifts in the aromatic or vinylic regions of the spectrum, corresponding to the protons of the aryl/vinyl halide starting material. These signals, now part of the larger conjugated product, will experience a modified electronic environment, leading to predictable changes in their chemical shifts.

¹³C NMR: Probing the Carbon Skeleton

While ¹H NMR monitors the fate of the key proton, ¹³C NMR provides direct, irrefutable evidence of the newly formed carbon skeleton. The hallmark of a successful Sonogashira coupling is the appearance of two distinct signals for the sp-hybridized carbons of the internal alkyne . These typically resonate in a characteristic chemical shift range of δ 70-100 ppm .[8][9][10][11]

Comparative Analysis of 1D ¹³C NMR Experiments

TechniqueDescriptionAdvantagesDisadvantages
Proton-Decoupled ¹³C The standard experiment where all ¹H-¹³C couplings are removed, yielding a single peak for each unique carbon.Simple and provides a quick, clear count of the carbon environments in the molecule.[12]Provides no information on the number of attached protons (CH, CH₂, CH₃). Quaternary carbons often have low intensity.[13]
DEPT-135 Distortionless Enhancement by Polarization Transfer. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks.Differentiates carbon multiplicities, greatly aiding in the assignment of aliphatic and aromatic signals. Quaternary carbons are not observed.Requires a well-phased spectrum for accurate interpretation; does not directly observe quaternary carbons.

Experimental Protocol: Standard 1D NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-15 mg of the purified product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is free of particulate matter.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the field frequency using the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity (shimming) to achieve sharp, symmetrical peaks.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H Acquisition:

    • Use a standard single-pulse sequence (e.g., zg30).

    • Set a spectral width of ~16 ppm centered around 7 ppm.

    • Acquire 8 to 16 scans with a relaxation delay (d1) of 2-5 seconds for quantitative analysis.

  • ¹³C Acquisition:

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a spectral width of ~240 ppm centered around 120 ppm.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.[12]

  • Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum.

    • Calibrate the chemical shift axis using the residual solvent signal (e.g., CDCl₃ at δH 7.26, δC 77.16).

    • Integrate ¹H signals and pick peaks for both spectra.

Definitive Proof: 2D NMR for Unambiguous Connectivity

For complex molecules, publication-quality data, or instances where isomerism is possible, 2D NMR is not optional—it is essential for providing definitive structural proof.

HSQC: Linking Protons to their Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment is the bridge between ¹H and ¹³C NMR. It generates a 2D plot showing correlation peaks between each proton and the carbon to which it is directly attached (a one-bond correlation).[14] This allows for the confident assignment of all protonated carbon signals in the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

HMBC: The Ultimate Connectivity Map

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for confirming the core structure of a Sonogashira product. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[14][15] This long-range information is used to piece together the molecular fragments.

For a Sonogashira product, the critical HMBC correlations are those that unambiguously prove the new C-C bond:

  • A correlation from the ortho-protons of the aryl ring to the nearest sp-hybridized carbon of the alkyne.

  • A correlation from the protons on the substituent attached to the alkyne to the sp-hybridized carbons.

Observing these cross-peaks provides incontrovertible evidence of the desired connectivity, effectively validating the success of the coupling reaction.

Workflow and Visualization

A logical workflow ensures a systematic and thorough analysis, starting with broad diagnostics and moving to definitive structural mapping.

G cluster_0 1D NMR Analysis cluster_1 Structure Assessment cluster_2 2D NMR Confirmation A Acquire ¹H & ¹³C NMR B ¹H: Confirm disappearance of ≡C-H proton (δ ~2-3 ppm) A->B C ¹³C: Confirm presence of two C≡C signals (δ ~70-100 ppm) B->C D Structure Simple & Unambiguous? C->D E Acquire HSQC & HMBC D->E  No / Publication Requirement H Structure Confirmed D->H  Yes F HSQC: Assign all ¹JCH correlations E->F G HMBC: Identify key long-range correlations across the new C-C bond F->G G->H

Caption: Hierarchical workflow for Sonogashira product validation using NMR.

The key to the HMBC experiment is visualizing the through-bond correlations that build the final structure.

Caption: Key ²JCH and ³JCH HMBC correlations confirming Sonogashira product structure.

Conclusion

Validating the structure of a Sonogashira product is a systematic process that builds from broad initial checks to definitive, fine-grained proof. While 1D ¹H and ¹³C NMR provide strong, essential evidence of a successful reaction, they are only the first step. For absolute certainty, especially with novel or complex molecules, the strategic application of 2D NMR is indispensable. The HMBC experiment, in particular, provides the ultimate confirmation by mapping the long-range proton-carbon connectivities that unequivocally establish the formation of the critical C(sp²)-C(sp) bond. This hierarchical NMR approach ensures the highest level of scientific rigor and trustworthiness in the characterization of these valuable synthetic products.

References

A Comparative Guide to Ortho, Meta, and Para Substituted Ethynylbenzenes for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of ortho, meta, and para substituted ethynylbenzenes. We will delve into their synthesis, physicochemical properties, and differential reactivity, supported by experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals who utilize these versatile building blocks in their work.

Introduction: The Significance of Positional Isomerism

Ethynylbenzenes, aromatic hydrocarbons containing an ethynyl (–C≡CH) substituent, are fundamental building blocks in organic synthesis, medicinal chemistry, and materials science.[1][2] Their rigid, linear alkyne functionality provides a powerful tool for constructing complex molecular architectures, acting as a linchpin in coupling reactions, and participating in cycloadditions. When a second substituent is introduced onto the benzene ring, its position relative to the ethynyl group—ortho (1,2), meta (1,3), or para (1,4)—dramatically influences the molecule's steric profile, electronic properties, and overall reactivity.[3] Understanding these isomeric differences is not merely an academic exercise; it is critical for the rational design of novel therapeutics, functional materials, and molecular probes.[1][4]

This guide moves beyond simple definitions to explore the causal relationships between substituent position and molecular behavior, providing the field-proven insights necessary for effective application.

Synthesis: The Sonogashira Coupling

The most robust and widely adopted method for the synthesis of substituted ethynylbenzenes is the palladium and copper co-catalyzed Sonogashira cross-coupling reaction.[5][6][7] This reaction forms a C(sp²)-C(sp) bond by coupling a terminal alkyne with an aryl halide. The choice of the appropriately substituted aryl halide dictates the final isomeric form of the product.

The reaction mechanism involves two interconnected catalytic cycles. The palladium cycle facilitates the oxidative addition of the aryl halide and the final reductive elimination of the product, while the copper cycle generates a reactive copper(I) acetylide intermediate.[6]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(X)L₂ Pd0->ArPdX Oxidative Addition (Ar-X) ArPdC2R Ar-Pd(II)(C≡CR)L₂ ArPdX->ArPdC2R Transmetalation (from Cu Cycle) ArPdC2R->Pd0 Reductive Elimination Product Ar-C≡CR ArPdC2R->Product CuX Cu(I)X CuC2R Cu(I)-C≡CR CuC2R->CuX To Pd Cycle HC2R H-C≡CR HC2R->CuC2R Deprotonation (Base) caption Catalytic cycle of the Sonogashira cross-coupling reaction. Wheland_Intermediate cluster_ortho Ortho Attack cluster_meta Meta Attack cluster_para Para Attack ortho_start Benzene Ring + E⁺ ortho_int [Wheland Intermediate] Carbocation adjacent to C-substituent ortho_start->ortho_int Less Stable meta_start Benzene Ring + E⁺ meta_int [Wheland Intermediate] Carbocation NOT adjacent to C-substituent meta_start->meta_int More Stable (Favored) para_start Benzene Ring + E⁺ para_int [Wheland Intermediate] Carbocation adjacent to C-substituent para_start->para_int Less Stable caption Stability of Wheland intermediates for EAS on ethynylbenzene.

References

A Comparative Guide to the Metabolic Stability of Compounds Derived from 1-Ethynyl-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorination and Unsaturation in Modern Drug Design

In the intricate process of drug discovery, optimizing a compound's metabolic stability is a paramount objective that directly influences its pharmacokinetic profile, including half-life, bioavailability, and ultimately, its therapeutic efficacy and dosing regimen.[1][2] The molecular scaffold, 1-Ethynyl-2-(trifluoromethoxy)benzene, presents a compelling case study in modern medicinal chemistry, embodying a strategic convergence of two powerful functional groups: the metabolically robust trifluoromethoxy group and the chemically versatile, yet potentially labile, terminal ethynyl group.

This guide provides an in-depth technical comparison of the metabolic stability profiles of compounds derived from this scaffold. We will explore the inherent properties conferred by each functional group, detail rigorous experimental protocols for their assessment, and present a comparative analysis to guide researchers in making informed decisions during lead optimization. Our focus is on providing not just procedural steps, but the underlying scientific rationale, ensuring a self-validating and authoritative approach to metabolic stability assessment.

Section 1: Deconstructing the Scaffold: Predicted Metabolic Fates

The metabolic fate of a xenobiotic is largely dictated by its chemical structure. The this compound scaffold contains two key moieties with distinct and well-documented metabolic characteristics.

The Trifluoromethoxy Group: A Shield Against Metabolism

The trifluoromethoxy (-OCF3) group is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability.[3][4][5] It is considered a "super-methoxy" group due to its unique physicochemical properties:

  • Enhanced Metabolic Resistance: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making the -OCF3 group highly resistant to oxidative metabolism, particularly O-dealkylation, a common metabolic pathway for methoxy (-OCH3) groups.[5][6]

  • Increased Lipophilicity: The -OCF3 group significantly increases a molecule's lipophilicity, which can improve membrane permeability and oral bioavailability.[4][5][7]

  • Modulation of Electronics: As a strong electron-withdrawing group, it can influence the electron density of the aromatic ring, potentially making the ring less susceptible to oxidative attack by Cytochrome P450 (CYP) enzymes.[5][8]

Strategically placing an -OCF3 group can effectively "shield" a molecule from degradation, prolonging its half-life.[4][7]

The Ethynyl Group: A Double-Edged Sword

The terminal ethynyl (acetylenic) group is a versatile functional handle in drug design, valued for its role as a pharmacophore and its utility in bioconjugation via "click chemistry".[9][10] However, its metabolic profile is complex:

  • Susceptibility to Oxidation: The carbon-carbon triple bond can be oxidized by CYP enzymes, leading to highly reactive ketene intermediates.[11] These intermediates can be hydrolyzed or react with cellular nucleophiles.

  • Mechanism-Based Inhibition: A significant concern with terminal alkynes is their potential to act as mechanism-based ("suicide") inhibitors of CYP enzymes.[11][12] During catalytic turnover, the alkyne is activated and can form a covalent, irreversible bond with the enzyme's active site, leading to its inactivation.[11][13][14] This can have profound implications for drug-drug interactions.

Therefore, the primary metabolic liability of the this compound scaffold is predicted to be the ethynyl group.

Caption: Predicted metabolic pathways for the core scaffold.

Section 2: Experimental Framework for Assessing Metabolic Stability

To empirically determine the metabolic stability of derivatives, a tiered in vitro approach is essential. The two most common and informative assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[1]

Methodology 1: Liver Microsomal Stability Assay

This high-throughput assay is a workhorse in early drug discovery, providing a rapid assessment of Phase I metabolic stability.[15] Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[15]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.

  • Materials:

    • Pooled Human Liver Microsomes (HLM)

    • Phosphate Buffer (100 mM, pH 7.4)

    • NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[16]

    • Test Compounds & Control Compounds (e.g., High-Clearance: Verapamil; Low-Clearance: Diazepam)

    • Stopping Solution: Ice-cold acetonitrile with an internal standard (e.g., Tolbutamide).

  • Procedure:

    • Preparation: Prepare a microsomal suspension by diluting HLMs in phosphate buffer to a final protein concentration of 0.5 mg/mL.[17] Prepare working solutions of test and control compounds (e.g., 1 µM final concentration).[17]

    • Pre-incubation: Add the microsomal suspension and compound working solutions to a 96-well plate. Pre-incubate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiation: Initiate the metabolic reactions by adding the pre-warmed NADPH regenerating system.[16] The NADPH cofactor is essential for CYP enzyme activity.

    • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution.[15] The acetonitrile precipitates the microsomal proteins, halting the enzymatic reaction. The 0-minute time point, where the stop solution is added before the NADPH system, serves as the 100% baseline.

    • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

    • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[18][19]

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Half-life (t½): t½ = 0.693 / k

    • Intrinsic Clearance (CLint, in µL/min/mg protein): CLint = (0.693 / t½) * (Incubation Volume / Microsomal Protein Mass)[20]

Methodology 2: Hepatocyte Stability Assay

For a more comprehensive assessment, primary hepatocytes are the gold standard. These intact liver cells contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and active transporter systems, offering a more physiologically relevant model.[21]

Key Advantages over Microsomes:

  • Comprehensive Metabolism: Captures both Phase I and Phase II metabolic pathways.[21][22]

  • Cellular Context: Includes cellular uptake and efflux processes.

  • Metabolite Identification: Allows for the simultaneous tracking of parent compound depletion and metabolite formation.[21][23]

The experimental workflow is similar to the microsomal assay but uses a suspension of cryopreserved hepatocytes and typically longer incubation times.[18][20]

Caption: General workflow for in vitro metabolic stability assays.

Section 3: Comparative Analysis and Data Interpretation

To illustrate the principles discussed, let us consider a hypothetical data set for three compounds derived from the core scaffold, assessed in a human liver microsomal stability assay.

  • Compound 1 (Parent Scaffold): this compound

  • Compound 2 (Blocked Alkyne): 1-Ethyl-2-(trifluoromethoxy)benzene

  • Compound 3 (Labile Moiety Added): 1-Ethynyl-4-methyl-2-(trifluoromethoxy)benzene

CompoundStructural ModificationPredicted Metabolic "Hot Spot"t½ (min)CLint (µL/min/mg)Stability Category
Verapamil High-Clearance ControlMultiple< 15> 50Low
Diazepam Low-Clearance ControlMultiple> 60< 12High
Compound 1 Parent ScaffoldEthynyl Group2535Moderate
Compound 2 Ethynyl -> EthylEthyl Group (less labile)5515High
Compound 3 Addition of Methyl GroupEthynyl Group, Methyl Group1272Low

Interpretation of Results:

  • Parent Scaffold (Compound 1): Exhibits moderate stability. Its clearance is primarily driven by metabolism at the ethynyl group, as predicted.

  • Blocked Alkyne (Compound 2): Replacing the ethynyl group with a more stable ethyl group significantly increases the half-life and reduces clearance. This confirms that the terminal alkyne is the primary site of metabolic liability in the parent scaffold.

  • Labile Moiety Added (Compound 3): The addition of a methyl group—a known site for benzylic hydroxylation—introduces a second, highly susceptible metabolic soft spot. This dramatically decreases the metabolic stability, resulting in rapid clearance. This illustrates how even a metabolically robust core can be undermined by the introduction of labile functional groups.

This comparative analysis demonstrates a clear structure-activity relationship (SAR) for metabolic stability. The data strongly supports the strategy of protecting or replacing the ethynyl group to enhance the compound's half-life. The trifluoromethoxy group, present in all three test compounds, provides a stable anchor, allowing the metabolic investigation to focus on other parts of the molecule.

Conclusion and Future Directions

The this compound scaffold offers a valuable starting point for drug discovery, benefiting from the metabolic shielding of the trifluoromethoxy group.[3][24] However, this guide demonstrates, through both theoretical prediction and a validated experimental framework, that the terminal ethynyl group represents a significant metabolic liability, likely susceptible to CYP-mediated oxidation and a potential source of mechanism-based inhibition.

Our comparative analysis underscores a critical principle in drug design: metabolic stability is a holistic property of the entire molecule. While fluorination strategies can block specific metabolic hotspots, the introduction of other labile groups can readily introduce new clearance pathways.

For researchers working with this scaffold, the path forward is clear:

  • Prioritize Early Assessment: Utilize high-throughput microsomal stability assays to rapidly screen derivatives.

  • Focus on the Alkyne: Employ strategies to mitigate the alkyne's liability, such as replacing it with a more stable bioisostere (e.g., ethyl, cyclopropyl) or incorporating flanking groups that sterically hinder enzymatic access.

  • Confirm with Hepatocytes: For promising leads, confirm stability in hepatocyte assays to gain a comprehensive understanding of both Phase I and Phase II metabolism.

By systematically applying these principles and methodologies, drug development professionals can effectively navigate the challenges of metabolic optimization to design safer and more effective therapeutic agents.

References

A Comparative Guide to 1-Ethynyl-4-(trifluoromethyl)benzene in Polymer Network Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: This guide focuses on the performance of 1-ethynyl-4-(trifluoromethyl)benzene (ETB) . While the initial topic specified 1-Ethynyl-2-(trifluoromethoxy)benzene, publicly available research and performance data are centered on the 4-trifluoromethyl isomer. To ensure scientific accuracy and provide robust experimental backing, this guide will detail the properties and advantages of ETB, a structurally similar and well-documented alternative.

Introduction: The Quest for Low-Voltage, High-Performance Liquid Crystal Displays

Polymer network liquid crystals (PNLCs) represent a significant advancement in display and photonics technology, offering the potential for large-area, high-transmittance devices. However, challenges such as high operating voltages and hysteresis have historically limited their widespread application. The search for novel monomers that can be incorporated into the polymer network to enhance electro-optical performance is a key area of research. This guide provides a detailed comparison of 1-ethynyl-4-(trifluoromethyl)benzene (ETB) against conventional diacrylate monomers, highlighting its significant impact on the performance of PNLCs.

Molecular Architecture: A Tale of Two Monomers

The performance of a PNLC is intrinsically linked to the molecular structure of its constituent monomers. Here, we compare the novel monomer, 1-ethynyl-4-(trifluoromethyl)benzene (ETB), with a widely used conventional diacrylate reactive mesogen, 1,4-Bis-[4-(3-acryloyloxypropyloxy)benzoyloxy]-2-methylbenzene (RM257).

cluster_ETB 1-Ethynyl-4-(trifluoromethyl)benzene (ETB) cluster_RM257 RM257 ETB_structure C₉H₅F₃ RM257_structure C₃₃H₃₂O₁₀

Caption: Molecular structures of ETB and RM257.

ETB is a small molecule featuring a rigid phenyl ring with two key functional groups: a terminal ethynyl group (-C≡CH) and a trifluoromethyl group (-CF₃). In contrast, RM257 is a larger, bifunctional molecule with two polymerizable acrylate groups at its ends, designed to form a cross-linked network.[1]

Performance Showdown: The Impact of ETB on PNLC Electro-Optics

The addition of even a small amount of ETB to a PNLC formulation containing RM257 and a liquid crystal host leads to dramatic improvements in electro-optical performance. A key study investigated the effects of ETB when used both as a co-monomer and as a diluent.[2]

Key Performance Metrics: A Tabular Comparison
Performance MetricPNLC with RM257 (Control)PNLC with RM257 + 1 wt% ETB (as monomer)PNLC with RM257 + 1 wt% ETB (as diluent)
Operating Voltage Reduction -63.1% 51.5%
Hysteresis (V) High (not specified)0.18 V 0.38 V

Data synthesized from a 2020 study on the effects of ETB in PNLCs.[2]

The data clearly demonstrates that incorporating a mere 1 wt% of ETB as a co-monomer results in a remarkable 63.1% reduction in the operating voltage and shrinks the hysteresis to a negligible 0.18 V.[2] Even when used as a diluent, ETB provides a significant 51.5% decrease in operating voltage and a substantial reduction in hysteresis.[2]

Expert Commentary: Unraveling the Mechanism Behind ETB's Superior Performance

The superior performance of ETB in PNLCs can be attributed to the unique properties of its ethynyl and trifluoromethyl functional groups.

The Role of the Trifluoromethyl (-CF₃) Group

The trifluoromethyl group is a potent electron-withdrawing group.[3] Its presence on the phenyl ring of ETB influences the dielectric anisotropy of the liquid crystal mixture. This alteration of the dielectric properties is a key factor in lowering the threshold voltage required to switch the liquid crystal molecules.[4] Furthermore, the introduction of fluorine-containing groups can reduce the viscosity of the liquid crystal mixture, contributing to faster response times.[3]

The Influence of the Ethynyl (-C≡CH) Group

The ethynyl group is a rigid, linear moiety that can engage in various non-covalent interactions, including hydrogen bonding (acting as a weak acid) and π-π stacking with the phenyl rings of the liquid crystal host and other monomers.[5][6] This can influence the molecular packing and morphology of the polymer network as it forms during polymerization. The linear nature of the ethynyl group can also extend the π-conjugated system, further impacting the electronic properties of the material.[5] When ETB is incorporated into the polymer network, it can disrupt the dense cross-linking of diacrylate monomers like RM257, leading to a more flexible network with weaker anchoring of the liquid crystal molecules. This reduced anchoring energy is a primary reason for the observed decrease in operating voltage and hysteresis.

Experimental Protocols

I. Fabrication of a Polymer Network Liquid Crystal (PNLC) Cell

This protocol outlines the standard procedure for creating a PNLC device for electro-optical testing.

cluster_workflow PNLC Fabrication Workflow prep 1. Mixture Preparation: - Dissolve LC monomer (e.g., RM257), ETB, and photoinitiator in the liquid crystal host. fill 2. Cell Filling: - Inject the mixture into an ITO-coated glass cell with a defined gap by capillary action. prep->fill cure 3. UV Curing: - Expose the cell to UV radiation to initiate photopolymerization and form the polymer network. fill->cure char 4. Characterization: - The PNLC cell is now ready for electro-optical testing. cure->char

Caption: PNLC fabrication workflow.

Step-by-Step Methodology:

  • Mixture Preparation:

    • In a clean vial, weigh the desired amounts of the liquid crystal host, the diacrylate monomer (e.g., RM257), 1-ethynyl-4-(trifluoromethyl)benzene (ETB), and a photoinitiator (e.g., Irgacure 819). A typical composition would be around 94-98 wt% liquid crystal, 1-5 wt% RM257, 0.5-1 wt% ETB, and 0.5 wt% photoinitiator.[7]

    • Heat the mixture to a temperature above the clearing point of the liquid crystal to ensure all components are fully dissolved and the mixture is homogeneous.

    • Vortex the mixture to ensure thorough mixing.

  • Cell Assembly and Filling:

    • Use pre-fabricated cells made of indium tin oxide (ITO) coated glass slides with a polyimide alignment layer. The cell gap is typically in the range of 5-15 µm.

    • Heat the cell and the liquid crystal mixture to the isotropic phase of the liquid crystal.

    • Fill the cell via capillary action by placing a drop of the mixture at the edge of the cell gap.

  • Photopolymerization (Curing):

    • Place the filled cell under a UV lamp (e.g., 365 nm wavelength). The UV intensity and exposure time are critical parameters that influence the morphology of the polymer network and, consequently, the electro-optical properties of the device. A typical intensity is in the range of 10-50 mW/cm².[7]

    • The curing process is usually performed at a controlled temperature, often at room temperature.

II. Electro-Optical Characterization

This protocol describes the setup for measuring the key electro-optical properties of the fabricated PNLC cell.

cluster_setup Electro-Optical Characterization Setup laser He-Ne Laser polarizer1 Polarizer laser->polarizer1 pnlc_cell PNLC Cell (connected to voltage source) polarizer1->pnlc_cell polarizer2 Analyzer pnlc_cell->polarizer2 photodetector Photodetector polarizer2->photodetector oscilloscope Oscilloscope photodetector->oscilloscope

Caption: Electro-optical characterization setup.

Step-by-Step Methodology:

  • Setup Assembly:

    • Position a He-Ne laser as the light source.

    • Place the fabricated PNLC cell in the laser path.

    • Position two crossed polarizers, one before and one after the PNLC cell.

    • Place a photodetector after the second polarizer to measure the intensity of the transmitted light.

    • Connect the photodetector to an oscilloscope to record the optical response.

    • Connect the ITO electrodes of the PNLC cell to a function generator and a voltage amplifier to apply a controlled electric field.

  • Voltage-Transmittance (V-T) Curve Measurement:

    • Apply a square-wave AC voltage to the PNLC cell, gradually increasing the amplitude.

    • Record the corresponding transmitted light intensity at each voltage level.

    • Plot the transmittance as a function of the applied voltage to obtain the V-T curve. From this curve, the threshold and saturation voltages can be determined.

  • Response Time Measurement:

    • Apply a square-wave voltage to switch the PNLC cell between its ON and OFF states.

    • Measure the rise time (the time taken for the transmittance to change from 10% to 90%) and the decay time (the time for the transmittance to change from 90% to 10%).

  • Hysteresis Measurement:

    • Measure the V-T curve by first increasing the voltage from zero to the saturation voltage and then decreasing it back to zero.

    • The difference in the voltages required to achieve a certain transmittance level during the ramp-up and ramp-down cycles represents the hysteresis.

Synthesis of 1-Ethynyl-4-(trifluoromethyl)benzene

While commercially available, understanding the synthesis of ETB is valuable for researchers. A common synthetic route involves the Sonogashira coupling reaction.

Reaction Scheme:

1-bromo-4-(trifluoromethyl)benzene + ethynyltrimethylsilane → (trimethylsilyl)ethynyl-4-(trifluoromethyl)benzene

(trimethylsilyl)ethynyl-4-(trifluoromethyl)benzene + base (e.g., K₂CO₃) in methanol → 1-ethynyl-4-(trifluoromethyl)benzene

This two-step process typically involves a palladium-catalyzed cross-coupling reaction followed by the deprotection of the silyl group to yield the terminal alkyne.

Conclusion and Future Outlook

The incorporation of 1-ethynyl-4-(trifluoromethyl)benzene into polymer network liquid crystals presents a highly effective strategy for overcoming the persistent challenges of high operating voltage and hysteresis. The unique combination of an ethynyl and a trifluoromethyl group on a simple phenyl core provides a powerful tool for tuning the properties of the polymer network and the liquid crystal host. The significant performance enhancements achieved with minimal addition of ETB highlight its potential for the development of next-generation, low-power, and high-performance liquid crystal devices for a wide range of applications, from smart windows to advanced spatial light modulators. Further research into similar molecular architectures could pave the way for even more efficient and versatile liquid crystal technologies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.